5'-DMT-Bz-rA
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O7/c1-47-28-17-13-26(14-18-28)38(25-11-7-4-8-12-25,27-15-19-29(48-2)20-16-27)49-21-30-32(44)33(45)37(50-30)43-23-41-31-34(39-22-40-35(31)43)42-36(46)24-9-5-3-6-10-24/h3-20,22-23,30,32-33,37,44-45H,21H2,1-2H3,(H,39,40,42,46)/t30-,32-,33-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHBEJADZCSKCY-GONXPTGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Benzoyl Group: A Linchpin in High-Fidelity RNA Synthesis
In the precise world of synthetic nucleic acid chemistry, the successful construction of RNA oligonucleotides hinges on a strategy of temporary chemical masking. At the forefront of this is the use of protecting groups, fastidiously chosen molecules that shield reactive functional groups to prevent unwanted side reactions. For researchers and drug development professionals engaged in RNA synthesis, the compound 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine (5'-DMT-Bz-rA) is a cornerstone building block. This in-depth technical guide elucidates the critical role of the benzoyl (Bz) group within this molecule, detailing its function, the chemical workflows it enables, and the quantitative parameters governing its use.
Deconstructing the Monomer: The Anatomy of this compound
To appreciate the function of the benzoyl group, one must first understand the architecture of the entire monomer. This compound is a modified adenosine ribonucleoside, strategically equipped with protecting groups to direct the chemistry of RNA synthesis.[1]
-
Adenosine (rA): This is the core ribonucleoside, composed of an adenine base attached to a ribose sugar. The adenine base contains a reactive primary exocyclic amino group at the N6 position.
-
5'-O-Dimethoxytrityl (DMT): This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar.[2] Its primary role is to act as a gatekeeper; it is removed at the beginning of each synthesis cycle to allow the coupling of the next phosphoramidite monomer to the growing RNA chain.[3][4]
-
Benzoyl (Bz): This robust acyl group is attached to the exocyclic N6-amino group of the adenine base, forming a stable amide linkage.[5] This protection is the central focus of this guide.
Core Function of the Benzoyl Protecting Group
The primary and indispensable role of the benzoyl group is to prevent the nucleophilic N6-amino group of adenosine from participating in undesirable side reactions during the automated solid-phase synthesis of RNA.[5] Unprotected, this amino group could react with the activated phosphoramidite monomers, leading to branched oligonucleotide chains and other impurities, ultimately compromising the fidelity and yield of the final product.
The benzoyl group is selected for its unique stability profile:
-
Stability to Acid: It is completely stable under the mild acidic conditions required to remove the 5'-DMT group in each cycle of the synthesis.[4]
This orthogonal stability, where one protecting group (DMT) can be removed without affecting another (Benzoyl), is the foundational principle of modern phosphoramidite chemistry.[7]
The Synthesis Workflow: The Benzoyl Group in Action
The utility of the benzoyl group is best understood in the context of the automated solid-phase RNA synthesis cycle. This process involves the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support, such as controlled pore glass (CPG).
During this cycle, the benzoyl group on the adenosine base remains firmly attached, ensuring that the phosphoramidite coupling reaction occurs exclusively at the intended 5'-hydroxyl position of the growing oligonucleotide chain.
Post-Synthesis: The Critical Deprotection Step
Once the desired RNA sequence has been assembled, the final, crucial stage is to remove all protecting groups and cleave the oligonucleotide from the solid support. The removal of the benzoyl group is typically accomplished simultaneously with the cleavage and removal of other base and phosphate protecting groups using a strong base.
The choice of deprotection reagent and conditions is critical and depends on the overall chemical makeup of the oligonucleotide, including the presence of other sensitive modifications.
Data Presentation
Table 1: Typical Performance Parameters in RNA Synthesis
| Parameter | Typical Value | Significance |
| Stepwise Coupling Efficiency | >98.5 - 99% | High efficiency is critical to maximize the yield of the full-length product, as overall yield decreases exponentially with each coupling step.[2][8] |
| Coupling Time | 3 - 6 minutes | The duration required for the activated phosphoramidite to react with the growing chain.[3] Modified bases may require longer times. |
| Recommended Activator | 5-Ethylthio-1H-tetrazole (ETT) | Activators protonate the phosphoramidite, making it susceptible to nucleophilic attack by the 5'-OH group.[2][] |
Table 2: Benzoyl Group Deprotection Conditions
| Reagent | Temperature (°C) | Time | Yield | Notes |
| Conc. Ammonium Hydroxide | Room Temp. | 12 - 24 hours | >95% | Standard, reliable method suitable for most oligonucleotides.[6] |
| Conc. Ammonium Hydroxide | 55 - 65 °C | 2 - 8 hours | >95% | Accelerated deprotection, but may not be suitable for base-labile modifications.[6] |
| AMA (NH4OH / 40% Methylamine, 1:1) | 65 °C | 10 - 15 minutes | >95% | Fast deprotection method. Requires the use of acetyl-protected cytidine (Ac-rC) to prevent transamination side reactions.[6][10] |
| 0.05M K2CO3 in Methanol | Room Temp. | 4 hours | >95% | "Ultra-Mild" conditions for highly sensitive oligonucleotides synthesized with labile protecting groups (e.g., Pac-dA).[11] |
Experimental Protocols
Protocol 1: Synthesis of N6-Benzoyl-5'-O-DMT-adenosine
This protocol outlines the benzoylation of the N6-amino group of adenosine, followed by the protection of the 5'-hydroxyl group.
Materials:
-
Adenosine
-
Trimethylsilyl chloride (TMSCl)
-
Anhydrous Pyridine
-
Benzoyl chloride (BzCl)
-
Ammonium hydroxide (28%)
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Transient Silylation: Dry adenosine by co-evaporation with anhydrous pyridine. Suspend the dried adenosine in anhydrous pyridine. Add TMSCl dropwise while stirring under an inert atmosphere (e.g., Argon). Stir for 2 hours at room temperature to protect the hydroxyl groups.[1]
-
N6-Benzoylation: Cool the reaction mixture to 0°C. Add BzCl dropwise and allow the reaction to proceed for 2.5 hours at room temperature.[12]
-
Silyl Group Removal: Quench the reaction by slowly adding it to a mixture of ice and water. Add concentrated ammonium hydroxide and stir for 30 minutes to hydrolyze the silyl ethers.[12]
-
Extraction and Purification: Extract the N6-benzoyladenosine product with DCM. Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by silica gel column chromatography.
-
5'-O-DMT Protection: Dissolve the purified N6-benzoyladenosine in anhydrous pyridine. Add DMT-Cl (1.1 equivalents) and stir at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC).[1]
-
Final Purification: Once the reaction is complete, quench with methanol, extract the product with DCM, and purify the final this compound by silica gel chromatography.
Protocol 2: Automated Solid-Phase Synthesis Cycle (1 µmol scale)
This protocol describes a single coupling cycle for the incorporation of this compound phosphoramidite.
Materials:
-
DNA/RNA synthesizer
-
CPG solid support in a synthesis column
-
Deblocking solution: 3% Trichloroacetic acid (TCA) in DCM
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile
-
Phosphoramidite solution: 0.1 M this compound phosphoramidite (with appropriate 2'-O-protection, e.g., TBDMS) in anhydrous acetonitrile
-
Capping solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF)
-
Oxidation solution: 0.02 M Iodine in THF/Pyridine/Water
Procedure (as performed by an automated synthesizer):
-
Deblocking: The column is washed with anhydrous acetonitrile. The deblocking solution is passed through the column for ~30 seconds to remove the 5'-DMT group from the support-bound nucleotide. The column is then washed extensively with anhydrous acetonitrile.[3]
-
Coupling: The phosphoramidite solution and activator solution are delivered simultaneously to the column. The coupling reaction proceeds for 3-6 minutes. The column is then washed with anhydrous acetonitrile.[3][13]
-
Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups, preventing their elongation in subsequent cycles.[13]
-
Oxidation: The oxidation solution is passed through the column for ~30-60 seconds to convert the unstable phosphite triester linkage into a stable phosphate triester backbone. The column is then washed with anhydrous acetonitrile.[3] This completes one cycle.
Protocol 3: Standard Post-Synthesis Cleavage and Deprotection
This protocol uses concentrated ammonium hydroxide for the removal of the benzoyl and other protecting groups.
Materials:
-
CPG support with synthesized oligonucleotide
-
Concentrated aqueous ammonium hydroxide (28-30%)
-
Sealed, screw-cap vial
-
Heating block or oven
-
Vacuum concentrator
Procedure:
-
Transfer the CPG support from the synthesis column to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated aqueous ammonium hydroxide to the vial.
-
Securely seal the vial and incubate at 55°C for 16-17 hours. This step cleaves the oligonucleotide from the support and removes the benzoyl, cyanoethyl, and other base-protecting groups.[11]
-
Allow the vial to cool completely to room temperature.
-
Carefully transfer the ammonium hydroxide solution, now containing the deprotected oligonucleotide, to a new tube.
-
Evaporate the solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the crude oligonucleotide, which can then be subjected to 2'-O-deprotection (if applicable) and final purification.
Conclusion
The benzoyl group, while a simple chemical moiety, plays a profoundly important and enabling role in the synthesis of RNA. Its strategic use as a protecting group for the N6-amino group of adenosine in this compound is a classic example of the elegant chemical control required to build complex biomolecules. By providing robust protection during the iterative synthesis cycle and allowing for clean, efficient removal afterward, the benzoyl group ensures the high fidelity and purity of synthetic RNA, paving the way for advancements in diagnostics, research, and novel therapeutic modalities. A thorough understanding of its function and the protocols governing its use is essential for any professional working at the cutting edge of nucleic acid chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. glenresearch.com [glenresearch.com]
- 11. benchchem.com [benchchem.com]
- 12. A general and efficient approach to synthesize the phosphoramidites of 5′-18O labeled purine nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
An In-depth Technical Guide to 5'-DMT-N6-Benzoyl-2'-O-TBDMS-rA Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
Introduction
5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly referred to as 5'-DMT-Bz-rA phosphoramidite, is a critical building block in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its robust design, incorporating key protecting groups, ensures high efficiency and fidelity during solid-phase synthesis, making it an indispensable reagent for research, diagnostics, and the development of therapeutic oligonucleotides such as siRNA and antisense therapies. This guide provides a comprehensive overview of its structure, properties, and application in automated oligonucleotide synthesis.
Chemical Structure and Properties
The structure of this compound phosphoramidite is meticulously designed for controlled, stepwise addition to a growing RNA chain. Each protecting group serves a specific and vital function in the synthesis cycle.
-
5'-O-Dimethoxytrityl (DMT): This acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its large size also aids in purification, as "DMT-on" purification protocols can separate full-length sequences from shorter, failed sequences.
-
N6-Benzoyl (Bz): The exocyclic amine of the adenine base is protected by a benzoyl group to prevent unwanted side reactions during the coupling and oxidation steps of the synthesis cycle.
-
2'-O-tert-Butyldimethylsilyl (TBDMS): This bulky silyl ether protects the 2'-hydroxyl group of the ribose, preventing phosphoramidite activation at this position and minimizing potential side reactions. Its stability during the synthesis cycle and subsequent removal under specific conditions are key to successful RNA synthesis.
-
3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: This reactive group at the 3'-position is the cornerstone of the phosphoramidite method. Upon activation, it readily couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite triester linkage.
Below is a diagram illustrating the chemical structure of this compound phosphoramidite.
Caption: Chemical structure of this compound phosphoramidite.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 5'-DMT-N6-benzoyl-2'-O-TBDMS-rA phosphoramidite.
| Property | Value | Reference(s) |
| Chemical Formula | C₅₃H₆₆N₇O₈PSi | [1][2] |
| Molecular Weight | 988.19 g/mol | [1][2] |
| CAS Number | 104992-55-4 | [1][2] |
| Appearance | White to off-white foam or solid powder | [2] |
| Purity (HPLC) | ≥98% | [2] |
| Purity (³¹P NMR) | ≥98% | [2] |
| Solubility | Soluble in anhydrous acetonitrile, dichloromethane | |
| Storage Conditions | Store at -20°C under an inert atmosphere (e.g., Argon or Nitrogen), protected from light and moisture. | [1] |
Role in Oligonucleotide Synthesis
This compound phosphoramidite is a fundamental reagent in the solid-phase synthesis of RNA oligonucleotides, which follows a four-step cycle for each nucleotide addition. This cycle is typically performed on an automated DNA/RNA synthesizer.
Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.
Experimental Protocols
The successful incorporation of this compound phosphoramidite into an oligonucleotide sequence requires carefully optimized protocols for each step of the synthesis cycle, as well as for the final deprotection and purification.
Reagent Preparation
-
Phosphoramidite Solution: Prepare a 0.1 M solution of this compound phosphoramidite in anhydrous acetonitrile. It is crucial to use anhydrous solvents (<30 ppm water) to prevent hydrolysis of the phosphoramidite. Handle the solid phosphoramidite and its solution under an inert atmosphere (e.g., argon or nitrogen).
-
Activator Solution: A 0.25 M solution of 5-Ethylthio-1H-tetrazole (ETT) or a 0.5 M solution of 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile is commonly used.
-
Deblocking Solution: A 3% solution of trichloroacetic acid (TCA) in dichloromethane (DCM).
-
Capping Solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Solution: A solution of iodine in THF/water/pyridine.
Automated Synthesis Cycle
The following are generalized parameters for the incorporation of this compound phosphoramidite on an automated synthesizer. These may require optimization based on the specific instrument and the scale of the synthesis.
| Step | Reagent(s) | Typical Time | Purpose |
| Deblocking | 3% TCA in DCM | 60-120 sec | Removes the 5'-DMT group from the support-bound nucleoside. |
| Coupling | Phosphoramidite solution + Activator solution | 5-15 min | Couples the activated phosphoramidite to the free 5'-hydroxyl group. |
| Capping | Capping A + Capping B | 30-60 sec | Blocks any unreacted 5'-hydroxyl groups to prevent deletion mutations. |
| Oxidation | Iodine solution | 30-60 sec | Oxidizes the phosphite triester to a more stable phosphate triester. |
| Washing | Anhydrous Acetonitrile | 30-60 sec | Washes away excess reagents and byproducts after each step. |
Cleavage and Deprotection
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is a critical step that requires careful execution to avoid degradation of the RNA.
-
Cleavage from Support and Removal of Phosphate Protecting Groups:
-
Transfer the solid support to a 2 mL screw-cap vial.
-
Add 1 mL of a 1:1 (v/v) mixture of 40% aqueous methylamine and 28-30% aqueous ammonium hydroxide (AMA).
-
Incubate at 65°C for 15-20 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl groups from the phosphates.
-
Cool the vial on ice and carefully transfer the supernatant to a new tube.
-
-
Removal of Base and 2'-O-TBDMS Protecting Groups:
-
Evaporate the AMA solution to dryness.
-
To remove the benzoyl and TBDMS groups, a fluoride-based reagent is required. A common method is to use triethylamine trihydrofluoride (TEA·3HF).
-
Resuspend the dried oligonucleotide in 100 µL of DMSO, then add 125 µL of TEA·3HF.
-
Incubate at 65°C for 2.5 hours.
-
Quench the reaction by adding a quenching buffer (e.g., a solution containing sodium acetate).
-
Purification
The crude oligonucleotide is typically purified by reversed-phase high-performance liquid chromatography (RP-HPLC), often using a "DMT-on" strategy where the final 5'-DMT group is left on during synthesis to aid in separation.
Quality Control
The purity and identity of this compound phosphoramidite are critical for the successful synthesis of high-quality oligonucleotides. The following analytical methods are routinely used for quality control.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is used to determine the purity of the phosphoramidite.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at 254 nm
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
³¹P NMR is a powerful technique for assessing the purity of phosphoramidites, as it directly probes the phosphorus center.
-
Solvent: CD₃CN
-
Analysis: The spectrum should show two characteristic peaks for the diastereomers of the phosphoramidite in the range of 148-152 ppm. The absence of significant signals in other regions, particularly around 0-20 ppm (which would indicate oxidized phosphate species), confirms high purity.
The workflow for quality control analysis is depicted below.
Caption: Quality control workflow for this compound phosphoramidite.
Troubleshooting
Low coupling efficiency is a common issue in oligonucleotide synthesis. The following table outlines potential causes and solutions.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | 1. Moisture Contamination: Phosphoramidites are highly sensitive to moisture, which leads to hydrolysis. | 1. Use anhydrous acetonitrile (<30 ppm water) for all solutions. Ensure the inert gas line on the synthesizer has a moisture trap. Allow phosphoramidite vials to warm to room temperature before opening to prevent condensation. |
| 2. Degraded Phosphoramidite: Improper storage or exposure to air can lead to oxidation. | 2. Use fresh, high-quality phosphoramidite. Store under an inert atmosphere at -20°C. | |
| 3. Suboptimal Activator: Activator may be degraded or not potent enough. | 3. Use a fresh solution of a high-quality activator. For sterically hindered couplings, a more potent activator like BTT or DCI may be required. | |
| 4. Insufficient Coupling Time: Modified phosphoramidites may require longer coupling times. | 4. Increase the coupling time for the this compound phosphoramidite step. Doubling the standard time is a reasonable starting point for optimization. | |
| 5. Synthesizer Fluidics Issues: Clogged lines or improper calibration can lead to incorrect reagent delivery. | 5. Perform regular maintenance on the DNA/RNA synthesizer, including cleaning lines and calibrating reagent delivery. |
Conclusion
5'-DMT-N6-benzoyl-2'-O-TBDMS-rA phosphoramidite is a cornerstone of modern RNA synthesis. A thorough understanding of its structure, properties, and the nuances of its application is paramount for the successful synthesis of high-quality RNA oligonucleotides for a wide range of applications in research and drug development. Adherence to stringent quality control measures and optimized experimental protocols, as outlined in this guide, will ensure reliable and reproducible results.
References
The Gatekeeper of RNA Synthesis: A Technical Guide to the 5'-O-DMT Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate and precise world of synthetic RNA manufacturing, the strategic use of protecting groups is paramount to achieving high-yield, high-purity oligonucleotides. Among these, the 4,4'-dimethoxytrityl (DMT) group stands out as a cornerstone of modern phosphoramidite chemistry. This technical guide provides an in-depth exploration of the function of the DMT protecting group in RNA synthesis, detailing its chemical properties, its critical role in the synthesis cycle, and its utility in purification strategies.
The Core Function of the DMT Protecting Group
The primary and most critical function of the DMT group in RNA synthesis is the reversible protection of the 5'-hydroxyl group of the ribonucleoside phosphoramidite monomers.[1][2] This protection is essential for ensuring the directional, stepwise addition of nucleotides in the 3' to 5' direction during solid-phase synthesis.[2][3] By "capping" the 5'-hydroxyl, the DMT group prevents unwanted side reactions, most notably the uncontrolled polymerization of nucleosides, thereby ensuring that each coupling reaction occurs specifically at the free 5'-hydroxyl of the growing RNA chain attached to the solid support.[2][]
The selection of the DMT group for this pivotal role is attributed to a unique combination of chemical properties:
-
Acid Lability: The DMT group is stable under the basic and neutral conditions required for the coupling and oxidation steps of the synthesis cycle. However, it is readily and quantitatively cleaved under mild acidic conditions, a property that is fundamental to the cyclical nature of phosphoramidite synthesis.[2]
-
Steric Hindrance: The bulky nature of the DMT group provides significant steric protection for the 5'-hydroxyl, effectively preventing its participation in unintended chemical reactions.[2][5]
-
Monitoring Capability: Upon cleavage with acid, the DMT group is released as a stable dimethoxytrityl cation, which imparts a vibrant orange color to the reaction solution.[2][6] The intensity of this color, which can be quantified spectrophotometrically at approximately 495 nm, is directly proportional to the amount of DMT cation released and thus serves as a real-time indicator of the coupling efficiency at each step of the synthesis.[6][7]
The DMT Group in the Solid-Phase RNA Synthesis Cycle
Solid-phase RNA synthesis is a cyclical process, with each cycle resulting in the addition of a single nucleotide to the growing oligonucleotide chain. The DMT group plays a central role in this process, particularly in the detritylation and coupling steps.
A typical synthesis cycle can be broken down into four key steps:
-
Detritylation (Deblocking): The cycle begins with the removal of the acid-labile 5'-O-DMT group from the nucleotide attached to the solid support (or the previously added nucleotide in subsequent cycles).[3][6] This is typically achieved by treating the support-bound oligonucleotide with a weak acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[6][8] This step exposes the 5'-hydroxyl group, making it available for the subsequent coupling reaction.[3]
-
Coupling: The next ribonucleoside phosphoramidite, with its 5'-hydroxyl group protected by a DMT group, is activated by a weak acid, such as tetrazole or a derivative thereof.[9][10] The activated phosphoramidite is then coupled to the free 5'-hydroxyl of the support-bound RNA chain, forming a phosphite triester linkage.[3][]
-
Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups (failure sequences) in subsequent cycles, a capping step is performed.[3][9] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester linkage.[3][] This is commonly done using an iodine solution in the presence of water and a weak base like pyridine.
Following oxidation, the cycle is repeated, starting with the detritylation of the newly added nucleotide, until the desired RNA sequence is assembled.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphoramidite Chemistry [eurofinsgenomics.com]
- 5. researchgate.net [researchgate.net]
- 6. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]
- 7. atdbio.com [atdbio.com]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. twistbioscience.com [twistbioscience.com]
- 10. mdpi.com [mdpi.com]
The Core of Creation: An In-depth Technical Guide to Phosphoramidite Chemistry for RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
The advent of RNA-based therapeutics, from siRNA and mRNA vaccines to aptamers and ribozymes, has propelled the chemical synthesis of RNA to the forefront of biomedical research and drug development. The ability to rapidly and accurately synthesize high-purity RNA oligonucleotides is paramount to unlocking their full therapeutic potential. At the heart of this capability lies phosphoramidite chemistry, a robust and highly efficient method for the solid-phase synthesis of nucleic acids. This technical guide provides a comprehensive overview of the core principles of phosphoramidite chemistry for RNA synthesis, complete with detailed experimental protocols, quantitative data for process optimization, and visual diagrams to illuminate the intricate chemical pathways and workflows.
The Foundation: Solid-Phase Synthesis of RNA
The solid-phase synthesis of RNA via the phosphoramidite method is a cyclical process involving the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain covalently attached to a solid support, typically controlled pore glass (CPG).[1] The synthesis proceeds in the 3' to 5' direction and is characterized by a four-step cycle for each nucleotide addition: deblocking (detritylation), coupling, capping, and oxidation.[2] This automated process allows for the precise synthesis of RNA oligonucleotides with defined sequences.[3]
A critical distinction and challenge in RNA synthesis compared to its DNA counterpart is the presence of the 2'-hydroxyl group on the ribose sugar.[2] This reactive group must be protected throughout the synthesis to prevent undesired side reactions, such as chain cleavage and the formation of 2'-5' phosphodiester linkages.[2][4] The choice of the 2'-hydroxyl protecting group is a pivotal factor that significantly influences coupling efficiency, synthesis time, and the overall success of RNA synthesis.[3]
The Players: Protecting Groups in RNA Synthesis
To ensure the specific and controlled formation of the desired 3'-5' phosphodiester linkages, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[2]
-
5'-Hydroxyl Group: The 5'-hydroxyl group is typically protected with the acid-labile dimethoxytrityl (DMT) group.[2] This group is removed at the beginning of each synthesis cycle to allow for the addition of the next nucleotide.[2]
-
Exocyclic Amines of Bases: The exocyclic amino groups of adenosine (A), cytidine (C), and guanosine (G) are protected to prevent their participation in unwanted side reactions.[5] Common protecting groups include benzoyl (Bz) for A and C, and isobutyryl (iBu) or acetyl (Ac) for G.[2]
-
Phosphorus Moiety: The phosphoramidite is protected with a β-cyanoethyl group, which is stable during the synthesis cycle but can be readily removed with a mild base during the final deprotection step.[5]
-
2'-Hydroxyl Group: The protection of the 2'-hydroxyl group is the most critical and distinguishing aspect of RNA synthesis.[3] The ideal protecting group must be stable throughout the synthesis and selectively removable under conditions that do not harm the integrity of the RNA chain.[3] Commonly used groups include silyl ethers like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyloxymethyl (TOM).[6]
The Synthesis Cycle: A Step-by-Step Chemical Pathway
The synthesis of an RNA oligonucleotide is a meticulously orchestrated series of chemical reactions. The following diagram illustrates the workflow of a single nucleotide addition cycle.
Figure 1: The four-step cycle of solid-phase RNA synthesis.
The following diagram provides a more detailed look at the key chemical transformations occurring in a single cycle of phosphoramidite chemistry.
Figure 2: Key chemical transformations in one cycle.
Quantitative Data for Process Optimization
The efficiency of each step in the synthesis cycle directly impacts the overall yield and purity of the final RNA oligonucleotide. The following tables summarize key quantitative data for optimizing RNA synthesis.
Table 1: Comparison of 2'-Hydroxyl Protecting Groups
| Protecting Group | Type | Advantages | Disadvantages | Average Coupling Efficiency | Typical Coupling Time |
| TBDMS (tert-butyldimethylsilyl) | Silyl Ether | Well-established and widely used.[6] | High steric hindrance.[6] Potential for 2' to 3' migration under basic conditions.[2] | 98.5–99%[6] | Up to 6 minutes[6] |
| TOM (triisopropylsilyloxymethyl) | Silyl Ether with a Spacer | Reduced steric hindrance leading to higher coupling yields and shorter coupling times.[7] Stable to basic conditions, preventing 2'-5' linkage formation.[2][7] | May require specific deprotection protocols. | >99%[6] | ~2.5 minutes[8] |
| ACE (bis(2-acetoxyethoxy)methyl) | Acetal | Removed under weakly acidic conditions. | Requires a different 5'-O-protecting group (silyl ether instead of DMT). | Not widely reported | Not widely reported |
Table 2: Common Activators for the Coupling Step
| Activator | Abbreviation | Concentration | Coupling Time (with TBDMS) | Comments |
| 5-Ethylthiotetrazole | ETT | 0.25 M | 6 minutes[7] | A commonly used and efficient activator. |
| 5-Benzylthiotetrazole | BTT | 0.3 M | 3 minutes[9] | Offers faster coupling times compared to ETT. |
| 4,5-Dicyanoimidazole | DCI | 0.25 M | Variable | Another effective activator for phosphoramidite chemistry.[10] |
Table 3: Deprotection Times for 2'-Hydroxyl Protecting Groups
| Protecting Group | Reagent | Temperature (°C) | Time |
| TBDMS | Triethylamine trihydrofluoride (TEA·3HF) in DMSO | 65 | 2.5 hours[1] |
| TBDMS | Tetrabutylammonium fluoride (TBAF) in THF | Room Temperature | 24 hours[11] |
| ACE | Weakly acidic buffer (pH 3) | 55 | 10 minutes[12] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key stages of RNA synthesis, deprotection, and purification.
Solid-Phase Synthesis Cycle
This protocol outlines a standard automated synthesis cycle for a 1 µmol scale synthesis using 2'-TBDMS protected phosphoramidites.
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
Deblocking solution: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in dichloromethane (DCM).[10]
-
Phosphoramidites: 0.1 M solutions of 2'-TBDMS protected A, C, G, and U phosphoramidites in anhydrous acetonitrile.[13]
-
Activator: 0.25 M 5-Ethylthiotetrazole (ETT) in anhydrous acetonitrile.[7]
-
Capping solution A: Acetic anhydride/lutidine/THF.[10]
-
Capping solution B: 16% N-Methylimidazole in THF.[10]
-
Oxidation solution: 0.02 M Iodine in THF/pyridine/water.[10]
-
Anhydrous acetonitrile for washing.
Procedure (Automated Synthesizer):
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed by treating the solid support with the deblocking solution for 60-90 seconds. The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The coupling reaction is typically allowed to proceed for 3-6 minutes.[3] The column is then washed with anhydrous acetonitrile.
-
Capping: To prevent the elongation of unreacted chains (failure sequences), the capping solutions are delivered to the column to acetylate any free 5'-hydroxyl groups. This step is usually completed in about 30 seconds.[3]
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester by treating the support with the oxidation solution for approximately 30-60 seconds.[3] The column is then washed with anhydrous acetonitrile.
-
This four-step cycle is repeated for each subsequent nucleotide addition until the desired RNA sequence is assembled.
Cleavage and Deprotection
After synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed. This is typically a two-step process.
Step 1: Cleavage from Support and Removal of Base and Phosphate Protecting Groups
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v).[1]
-
Sterile, RNase-free microcentrifuge tubes.
Procedure:
-
Transfer the CPG support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 10 minutes.[14]
-
Cool the vial to room temperature and carefully transfer the supernatant containing the cleaved and partially deprotected RNA to a new sterile tube.
-
Wash the CPG beads with 0.5 mL of RNase-free water and combine the wash with the supernatant.
-
Evaporate the solution to dryness using a centrifugal evaporator.
Step 2: Removal of the 2'-TBDMS Protecting Group
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO).
-
Triethylamine trihydrofluoride (TEA·3HF).[1]
-
Quenching buffer (e.g., 3 M Sodium Acetate, pH 5.2).
Procedure:
-
Dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO (gentle heating at 65°C may be required).[3]
-
Add 75 µL of TEA·3HF to the DMSO solution.[14]
-
Incubate the mixture at 65°C for 2.5 hours.[1]
-
Cool the reaction to room temperature and quench by adding 25 µL of 3 M Sodium Acetate.
-
Precipitate the RNA by adding 1 mL of n-butanol.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge to pellet the RNA, wash with 70% ethanol, and air-dry the pellet.
Purification of the Synthesized RNA
Crude synthetic RNA contains the full-length product along with shorter failure sequences. Purification is essential to obtain a homogenous product for downstream applications.
5.3.1. Denaturing Polyacrylamide Gel Electrophoresis (PAGE)
This method separates oligonucleotides based on their size with single-nucleotide resolution.
Procedure Outline:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel (e.g., 12-20% acrylamide, 7 M urea).
-
Sample Loading: Dissolve the deprotected RNA in a formamide-based loading buffer and load onto the gel.
-
Electrophoresis: Run the gel until the desired separation is achieved.
-
Visualization: Visualize the RNA bands using UV shadowing.
-
Excision and Elution: Excise the band corresponding to the full-length product and elute the RNA from the gel slice, for example, by crush and soak method in an appropriate buffer.
-
Desalting: Desalt the purified RNA using methods like ethanol precipitation or size-exclusion chromatography.
5.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC offers a high-resolution method for purifying RNA oligonucleotides. Ion-exchange and reversed-phase HPLC are commonly used.
Reversed-Phase HPLC (DMT-on Purification)
This method is often used for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"). The hydrophobic DMT group allows for strong retention on a reversed-phase column, separating the full-length product from failure sequences that lack the DMT group.[10]
Procedure Outline:
-
Quenching: After the 2'-TBDMS deprotection, the reaction is quenched with a suitable buffer.
-
Column Equilibration: Equilibrate a C18 reversed-phase HPLC column with an appropriate mobile phase (e.g., a buffer containing an ion-pairing agent like triethylammonium acetate).
-
Sample Injection: Inject the quenched deprotection mixture onto the column.
-
Gradient Elution: Elute the oligonucleotides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration. The DMT-on full-length product will elute later than the DMT-off failure sequences.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
DMT Removal: Treat the collected fraction with an acid (e.g., 80% acetic acid) to remove the DMT group.[10]
-
Desalting: Desalt the final product, for example, by ethanol precipitation.
Anion-Exchange HPLC
This method separates oligonucleotides based on their net negative charge, which is proportional to their length. It is effective for separating the full-length product from shorter failure sequences.
Procedure Outline:
-
Column Equilibration: Equilibrate a suitable anion-exchange column with a low-salt mobile phase.
-
Sample Injection: Inject the desalted, deprotected RNA sample.
-
Gradient Elution: Elute the oligonucleotides using a gradient of increasing salt concentration (e.g., sodium perchlorate or sodium chloride). Longer oligonucleotides will bind more tightly to the column and elute at higher salt concentrations.
-
Fraction Collection: Collect the peak corresponding to the full-length product.
-
Desalting: Desalt the purified RNA.
Conclusion
Phosphoramidite chemistry remains the gold standard for the chemical synthesis of RNA, enabling the production of high-purity oligonucleotides for a wide range of research and therapeutic applications.[3] A thorough understanding of the underlying chemistry, careful selection of protecting groups and activators, and optimization of reaction conditions are paramount to achieving high yields of the desired RNA sequence. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to successfully synthesize and purify RNA oligonucleotides for their specific needs.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. phenomenex.com [phenomenex.com]
- 5. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 9. 3.4. Solid-phase Synthesis of RNA Oligonucleotides [bio-protocol.org]
- 10. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
A Technical Guide to 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine: A Linchpin in Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, a critical building block in the chemical synthesis of oligonucleotides. We delve into its core applications, present quantitative data on its synthesis and utilization, and provide detailed experimental protocols for its incorporation into nucleic acid chains. This document serves as a comprehensive resource for researchers and professionals in the fields of molecular biology, drug development, and diagnostics, offering both foundational knowledge and practical guidance.
Introduction: The Imperative for Protecting Groups in Oligonucleotide Synthesis
The chemical synthesis of DNA and RNA oligonucleotides with a defined sequence is a cornerstone of modern biotechnology, enabling advancements in therapeutics (such as antisense oligonucleotides and siRNA), diagnostics, and fundamental research.[1] The process relies on the sequential addition of nucleotide monomers to a growing chain on a solid support. To ensure the fidelity and efficiency of this process, the reactive functional groups of the nucleosides must be temporarily masked with protecting groups.
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine is a key protected adenosine derivative designed for this purpose. It features two critical protective moieties:
-
The 5'-O-(4,4'-Dimethoxytrityl) (DMT) group: This bulky, acid-labile group protects the 5'-hydroxyl function of the ribose sugar. Its removal under mild acidic conditions allows for the controlled, stepwise elongation of the oligonucleotide chain in the 3' to 5' direction.[2]
-
The N6-benzoyl (Bz) group: This base-labile group protects the exocyclic amine of the adenine base, preventing unwanted side reactions during the phosphoramidite coupling chemistry.[3]
The strategic use of these protecting groups ensures that the oligonucleotide synthesis proceeds with high efficiency and fidelity, resulting in high-purity synthetic DNA and RNA.[1]
Core Application: Phosphoramidite-Based Oligonucleotide Synthesis
The primary and most significant application of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine is its use as a phosphoramidite monomer in automated solid-phase oligonucleotide synthesis.[2][4][5] This method is the gold standard for producing synthetic nucleic acids due to its high coupling efficiency and amenability to automation.
The synthesis proceeds in a cyclical manner, with each cycle comprising four key steps:
-
Detritylation (Deblocking): The DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside using a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane.[5] This exposes the 5'-hydroxyl for the subsequent coupling reaction.
-
Coupling: The 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, activated as a 3'-phosphoramidite, is coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, such as tetrazole or a derivative thereof.[5]
-
Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are acetylated using reagents like acetic anhydride and N-methylimidazole.[6]
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.[5]
These four steps are repeated for each nucleotide in the desired sequence.
Quantitative Data
The efficiency and purity of the synthesis of the protected nucleoside and its subsequent use in oligonucleotide synthesis are critical for the overall yield and quality of the final product.
Table 1: Representative Yields in the Synthesis of a Protected Adenosine Phosphoramidite
| Step | Transformation | Reagents | Typical Yield (%) |
| 1 | N6-Benzoylation | Benzoyl chloride, Trimethylsilyl chloride, Pyridine | ~39 |
| 2 | 5'-O-DMT Protection | DMT-Cl, Pyridine | ~91 |
| 3 | 3'-Phosphitylation | 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA | ~80 |
Data adapted from a representative synthesis of a modified N6-benzoyl-adenosine phosphoramidite.[7]
Table 2: Performance Metrics in Oligonucleotide Synthesis
| Parameter | Typical Value | Conditions/Notes |
| Coupling Efficiency | 98-99% | Per step, crucial for the synthesis of long oligonucleotides.[3] |
| Purity (HPLC) | >98% | For the 5'-O-DMT-N6-benzoyl-adenosine nucleoside.[8][9] |
| Final Oligonucleotide Purity | Sequence and length dependent | Can be assessed by HPLC and mass spectrometry. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
This protocol outlines the key steps for the protection of adenosine.
A. N6-Benzoylation of Adenosine:
-
Suspend adenosine in anhydrous pyridine under an inert atmosphere.
-
Add trimethylsilyl chloride (TMSCl) to protect the hydroxyl groups and stir at room temperature.
-
Add benzoyl chloride dropwise and continue stirring.
-
Quench the reaction with water, followed by the addition of ammonia to remove the silyl protecting groups.
-
Purify the resulting N6-benzoyl-adenosine by silica gel chromatography.
B. 5'-O-DMT Protection of N6-Benzoyl-adenosine:
-
Dissolve the dried N6-benzoyl-adenosine in anhydrous pyridine.
-
Add 4,4'-dimethoxytrityl chloride (DMT-Cl) and stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and extract the product with dichloromethane.
-
Purify the 5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine by silica gel chromatography.
Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol describes the steps performed by an automated DNA/RNA synthesizer.
-
Setup: The synthesizer is programmed with the desired oligonucleotide sequence. The solid support, pre-functionalized with the first nucleoside, is packed into a column. Solutions of the phosphoramidites (including the 5'-O-DMT-N6-benzoyl-adenosine phosphoramidite), activator, capping reagents, oxidizing agent, and deblocking agent are loaded onto the instrument.
-
Cycle Initiation (Detritylation): The deblocking solution (e.g., 3% TCA in dichloromethane) is passed through the column to remove the 5'-DMT group from the support-bound nucleoside. The column is then washed with an anhydrous solvent (e.g., acetonitrile).
-
Coupling: The 5'-O-DMT-N6-benzoyl-adenosine phosphoramidite and the activator solution (e.g., tetrazole in acetonitrile) are delivered to the column. The coupling reaction proceeds for a specified time (typically 30-180 seconds). The column is then washed with acetonitrile.
-
Capping: The capping reagents (acetic anhydride/pyridine/THF and N-methylimidazole/THF) are delivered to the column to block any unreacted 5'-hydroxyl groups. The column is then washed.
-
Oxidation: The oxidizing solution (e.g., iodine in THF/water/pyridine) is passed through the column to convert the phosphite triester to a stable phosphate triester. The column is then washed.
-
Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the sequence.
Protocol 3: Cleavage and Deprotection
-
Cleavage from Solid Support: After the final synthesis cycle, the solid support is treated with a cleavage reagent, typically concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA), to release the oligonucleotide.
-
Base and Phosphate Deprotection: The solution containing the oligonucleotide is heated (e.g., at 55°C for 8-15 hours with ammonium hydroxide, or 65°C for 10 minutes with AMA) to remove the benzoyl protecting groups from the adenine bases and the cyanoethyl groups from the phosphate backbone.[10]
-
Work-up: The solution is cooled, and the ammonia/methylamine is evaporated. The crude oligonucleotide can then be purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
Visualizations
Caption: Synthesis of the protected adenosine building block.
Caption: The four-step cycle of phosphoramidite oligonucleotide synthesis.
Caption: Overall workflow for oligonucleotide synthesis and purification.
References
- 1. chemimpex.com [chemimpex.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. benchchem.com [benchchem.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 6. atdbio.com [atdbio.com]
- 7. researchgate.net [researchgate.net]
- 8. cenmed.com [cenmed.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
5'-DMT-Bz-rA: A Comprehensive Technical Guide for Researchers
Introduction
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine, commonly referred to as 5'-DMT-Bz-rA, is a crucial protected nucleoside derivative extensively utilized in the chemical synthesis of ribonucleic acid (RNA) oligonucleotides. Its strategic design, incorporating a dimethoxytrityl (DMT) group at the 5'-hydroxyl position and a benzoyl (Bz) group protecting the exocyclic amine of adenosine, facilitates the controlled, stepwise addition of nucleotide monomers during solid-phase synthesis. This in-depth technical guide provides researchers, scientists, and drug development professionals with essential information regarding its chemical identity, applications in oligonucleotide synthesis, and detailed experimental protocols.
Chemical Identity and Synonyms
The unique structure of this compound, with its protective groups, ensures stability during the synthesis process, leading to higher yields and purity of the final oligonucleotide product.[1]
CAS Number: 81246-82-4[2]
Synonyms: [2]
-
This compound
-
5'-O-DMT-Bz-rA
-
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-adenosine
-
5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyladenosine
-
N6-Benzoyl-5'-O-DMT-adenosine
-
N-(9-((2R,3R,4S,5R)-5-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3,4-dihydroxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide
-
N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]adenosine
-
Adenosine, N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
-
5'-O-DMTr-N6-benzoyladenosine
-
N6-Benzoyl-5'-O-DMT-D-adenosine
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for reaction setup, purification, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C38H35N5O7 | [2] |
| Molecular Weight | 673.7 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
Application in Oligonucleotide Synthesis
This compound is a fundamental building block in the phosphoramidite method of solid-phase oligonucleotide synthesis, the most widely used chemistry for producing custom DNA and RNA sequences.[4][5] The DMT group on the 5'-hydroxyl is acid-labile, allowing for its controlled removal at the beginning of each synthesis cycle to enable the addition of the next nucleotide.[4] The benzoyl group on the exocyclic amine of adenosine prevents unwanted side reactions during the coupling process.[4]
The efficiency of each coupling step is critical for the overall yield and purity of the final oligonucleotide. Even small decreases in coupling efficiency can significantly reduce the yield of the full-length product, particularly for longer sequences.
| Average Coupling Efficiency | Theoretical Yield of a 30-mer Oligonucleotide |
| 99% | 75% |
| 98% | 55% |
Note: Modified phosphoramidites may exhibit lower coupling efficiencies, sometimes as low as 90%.[6]
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound in the context of automated solid-phase oligonucleotide synthesis.
Protocol 1: Automated Solid-Phase Oligonucleotide Synthesis Cycle
This protocol outlines the four main steps of the phosphoramidite synthesis cycle performed by an automated DNA/RNA synthesizer.
1. Deblocking (Detritylation):
-
Objective: To remove the 5'-DMT protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[4]
-
Reagent: A solution of a weak acid, typically 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).
-
Procedure:
-
The deblocking solution is passed through the synthesis column containing the solid support.
-
The reaction is allowed to proceed for a specified time (typically 60-180 seconds) to ensure complete removal of the DMT group.
-
The column is thoroughly washed with an anhydrous solvent, such as acetonitrile, to remove the deblocking reagent and the cleaved DMT cation.[7]
-
2. Coupling:
-
Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the growing oligonucleotide chain and the incoming phosphoramidite monomer (e.g., the phosphoramidite derivative of this compound).
-
Reagents:
-
Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).
-
Activator solution (e.g., 0.25 M 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole in anhydrous acetonitrile).
-
-
Procedure:
-
The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.
-
The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.
-
This intermediate is then attacked by the free 5'-hydroxyl group on the solid support, forming the phosphite triester bond.
-
The column is washed with anhydrous acetonitrile to remove excess reagents.[7]
-
3. Capping:
-
Objective: To block any unreacted 5'-hydroxyl groups that failed to couple with the incoming phosphoramidite. This prevents the formation of deletion mutations (n-1 sequences) in the final product.[7]
-
Reagents:
-
Capping Reagent A: Acetic anhydride in a mixture of tetrahydrofuran (THF) and pyridine.
-
Capping Reagent B: N-Methylimidazole in THF.
-
-
Procedure:
-
The capping reagents are delivered to the synthesis column.
-
The unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive in subsequent coupling steps.
-
The reaction proceeds for a short duration (e.g., 30-60 seconds).
-
The column is washed with anhydrous acetonitrile.[7]
-
4. Oxidation:
-
Objective: To convert the unstable phosphite triester linkage into a more stable phosphate triester.
-
Reagent: A solution of iodine in a mixture of water, pyridine, and THF.
-
Procedure:
-
The oxidizing solution is introduced into the synthesis column.
-
The phosphite triester is oxidized to the corresponding phosphate triester.
-
The column is washed with acetonitrile.
-
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.
Protocol 2: Cleavage and Deprotection
1. Cleavage from Solid Support and Base Deprotection:
-
Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).
-
Procedure:
-
After the final synthesis cycle, the solid support is treated with the cleavage/deprotection solution.
-
This step cleaves the oligonucleotide from the solid support and removes the protecting groups from the nucleotide bases (including the benzoyl group from adenosine). The duration and temperature of this step depend on the specific protecting groups used.
-
2. 5'-DMT Group Removal (if "DMT-on" purification was performed):
-
Reagent: 80% aqueous acetic acid.
-
Procedure:
-
The purified "DMT-on" oligonucleotide is dissolved in the acetic acid solution.
-
The solution is incubated at room temperature for 15-30 minutes.
-
The deprotected oligonucleotide is then precipitated, washed, and dried.
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the use of this compound in oligonucleotide synthesis.
References
A Technical Guide to the Solubility and Storage of 5'-DMT-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics and optimal storage conditions for 5'-O-Dimethoxytrityl-N6-benzoyl-riboadenosine (5'-DMT-Bz-rA), a crucial building block in the chemical synthesis of RNA oligonucleotides. Adherence to proper handling and storage protocols is paramount to ensure the integrity and reactivity of this reagent, thereby maximizing coupling efficiencies and the fidelity of RNA synthesis.
Overview of this compound
This compound is a protected ribonucleoside monomer used in phosphoramidite-based solid-phase RNA synthesis. The dimethoxytrityl (DMT) group at the 5' position provides a temporary, acid-labile protecting group for the primary hydroxyl, allowing for controlled, stepwise addition of nucleotides. The benzoyl (Bz) group protects the exocyclic amine of the adenine base during synthesis. The free 2'-hydroxyl group is a key feature of ribonucleosides, but it can be a site of side reactions if not appropriately managed during synthesis.
Solubility of this compound
The solubility of this compound is a critical factor for its effective use in automated RNA synthesizers. While precise quantitative solubility data in various organic solvents is not extensively published, empirical evidence and the chemical nature of the molecule provide a strong indication of its solubility profile. The presence of the large, non-polar DMT group and the benzoyl group significantly influences its solubility, rendering it soluble in a range of common organic solvents.
Factors Influencing Solubility:
-
Solvent Polarity: this compound, due to its bulky non-polar protecting groups, exhibits higher solubility in moderately polar to non-polar organic solvents.
-
Solvent Purity: The use of anhydrous solvents is critical. The presence of water can lead to the hydrolysis of the DMT group or other side reactions, which can affect solubility and the reagent's performance in synthesis.
-
Temperature: Solubility is generally temperature-dependent. However, for oligonucleotide synthesis, dissolution is typically performed at ambient temperature. The stability of the compound in solution is a more critical consideration than marginal gains in solubility at elevated temperatures.
-
Agitation: Gentle vortexing or swirling is usually sufficient to dissolve the compound.
Qualitative and Estimated Solubility Data
The following table summarizes the expected solubility of this compound in common laboratory solvents. These are based on the properties of structurally similar protected nucleosides.
| Solvent | Expected Solubility | Notes |
| Acetonitrile (anhydrous) | Soluble | The standard solvent for oligonucleotide synthesis. Solutions at concentrations of 0.1 M to 0.15 M are typically used. |
| Dichloromethane (DCM) | Soluble | Can be used as a solvent or co-solvent, particularly if solubility issues are encountered in acetonitrile. |
| Dimethyl sulfoxide (DMSO) | Soluble | A good solvent for many organic molecules, though less common for direct use on synthesis platforms. Useful for preparing concentrated stock solutions for other applications. |
| Ethyl Acetate | Soluble | Can be used as a solvent for purification and analysis (e.g., chromatography). |
| Methanol / Ethanol | Moderately Soluble | The polarity of these alcohols may limit the solubility compared to aprotic solvents like acetonitrile and DCM. |
| Water | Poorly Soluble | The large, non-polar protecting groups make the molecule largely insoluble in aqueous solutions. |
Storage and Handling of this compound
Proper storage and handling are crucial to prevent the degradation of this compound. The primary degradation pathways are hydrolysis (due to moisture) and oxidation (due to air exposure).
Storage Conditions
The following table provides the recommended storage conditions for this compound in both solid form and in solution.
| Form | Storage Temperature | Atmosphere | Duration (Typical) | Notes |
| Solid | -20°C | Inert Gas (Argon or Nitrogen) | Up to 3 years | Store in a tightly sealed container in a desiccated environment.[1] Avoid frost-free freezers due to temperature cycling which can introduce moisture. For long-term storage, lower temperatures (-80°C) can be used. |
| In Solution | -20°C to -80°C | Inert Gas (Argon or Nitrogen) | Up to 1 year at -80°C; 1 month at -20°C.[1] | Prepare solutions using anhydrous solvents. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Protect from light.[2] The stability in solution is significantly lower than in solid form. |
Handling Workflow
The following diagram illustrates the recommended workflow for handling solid this compound and preparing a solution for use in RNA synthesis.
Caption: Workflow for handling and preparing this compound solution.
Experimental Protocols
Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)
This protocol provides a general method for determining the thermodynamic solubility of this compound in a given organic solvent.
Materials:
-
This compound (solid)
-
Selected anhydrous organic solvent(s)
-
Small glass vials with screw caps
-
Analytical balance
-
Vortex mixer
-
Constant temperature shaker or incubator
-
Syringe filters (0.2 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is necessary to ensure saturation.
-
Add a known volume of the anhydrous solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for 24-48 hours to allow the solution to reach thermodynamic equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.2 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered saturated solution and the standard solutions by HPLC.
-
Construct a calibration curve by plotting the peak area from the HPLC chromatograms of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between proper handling and storage procedures and the desired outcome of a successful oligonucleotide synthesis.
Caption: Logical flow from storage conditions to synthesis outcome.
By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the optimal performance of this compound in their RNA synthesis endeavors, leading to higher yields and purity of the final oligonucleotide products.
References
Methodological & Application
Application Notes and Protocols for 5'-DMT-Bz-rA in Automated RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 5'-O-Dimethoxytrityl-N6-benzoyl-2'-O-tert-butyldimethylsilyl-adenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (5'-DMT-Bz-rA) in solid-phase RNA synthesis. This document outlines the foundational principles, detailed experimental protocols, and expected performance data to facilitate the efficient and high-fidelity synthesis of RNA oligonucleotides for a range of applications, including therapeutics, diagnostics, and fundamental research.
Introduction
Solid-phase phosphoramidite chemistry is the cornerstone of automated RNA synthesis, enabling the precise, stepwise assembly of ribonucleotides into a desired sequence.[1] The this compound phosphoramidite is a critical building block for the incorporation of adenosine residues. The strategic use of orthogonal protecting groups is essential for the success of the synthesis. These groups protect reactive functionalities during the synthesis cycles and are selectively removed under specific conditions post-synthesis.[2]
The protecting groups in this compound are:
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl of the ribose. Its removal at the beginning of each cycle allows for the coupling of the subsequent phosphoramidite.[1][2]
-
N-Benzoyl (Bz): A base-labile group that shields the exocyclic amino group of the adenine base, preventing unwanted side reactions during phosphoramidite activation and coupling.[1][2]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that protects the 2'-hydroxyl group, preventing isomerization and chain cleavage during synthesis.[1][3] Its removal requires a fluoride-containing reagent.[1]
-
β-Cyanoethyl (CE): Protects the phosphorus of the phosphoramidite and is removed during the final deprotection step.[2]
Experimental Protocols
The synthesis of RNA oligonucleotides using this compound follows a cyclical four-step process for each nucleotide addition: detritylation, coupling, capping, and oxidation.[1] Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.
I. Automated Solid-Phase RNA Synthesis
This protocol outlines the steps performed by an automated DNA/RNA synthesizer for each addition of a nucleotide.
Materials and Reagents:
-
This compound phosphoramidite and other required RNA phosphoramidites (e.g., for C, G, and U) dissolved in anhydrous acetonitrile (0.1 M).
-
Solid support (e.g., Controlled Pore Glass - CPG) with the initial nucleoside attached.
-
Deblocking/Detritylation Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylmercapto-1H-tetrazole in acetonitrile.[1][3]
-
Capping Solution A: Acetic Anhydride/Pyridine/THF.[1]
-
Capping Solution B: 16% N-Methylimidazole in THF.[1]
-
Oxidation Solution: 0.02 M Iodine in THF/Water/Pyridine.[1]
-
Anhydrous acetonitrile for washing steps.
Synthesis Cycle:
-
Deblocking (Detritylation): The solid support is treated with the deblocking solution to remove the 5'-DMT group from the immobilized nucleoside, exposing the 5'-hydroxyl group for the subsequent coupling reaction.[1][2] The support is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column.[1] The activator protonates the diisopropylamino group of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing RNA chain.[] This forms a phosphite triester linkage.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by treating the support with a mixture of Capping Solutions A and B.[1] This prevents the formation of deletion mutations (n-1 sequences).[5]
-
Oxidation: The unstable phosphite triester linkage is converted to a more stable phosphate triester by treatment with the oxidizing solution.[2]
This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Automated Solid-Phase RNA Synthesis Workflow
Caption: Automated solid-phase RNA synthesis workflow.
II. Post-Synthesis Cleavage and Deprotection
This multi-step process removes the newly synthesized RNA from the solid support and removes all remaining protecting groups.
Materials and Reagents:
-
Cleavage and Base/Phosphate Deprotection Solution: A mixture of aqueous methylamine and ammonium hydroxide (AMA) or a mixture of ammonium hydroxide and ethanol (3:1 v/v).[1][6]
-
2'-O-TBDMS Deprotection Solution: 1 M Tetrabutylammonium fluoride (TBAF) in THF or a mixture of N-methyl-2-pyrrolidinone (NMP), triethylamine (TEA), and triethylamine trihydrofluoride (TEA·3HF).[3]
-
Sodium Acetate (3 M).
-
n-Butanol or Ethanol.
-
Sterile, nuclease-free water.
Procedure:
-
Cleavage and Base/Phosphate Deprotection:
-
Transfer the solid support to a sealable vial.
-
Add the cleavage and deprotection solution (e.g., 1.5 mL of AMA solution).
-
Seal the vial and heat as recommended (e.g., 65°C for 10-15 minutes for AMA).[1] For ammonium hydroxide/ethanol mixtures, longer incubation times at elevated temperatures may be required (e.g., 17 hours at 55°C).[2][6]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with sterile water or an ethanol/acetonitrile/water mixture and combine the washes with the supernatant.[1]
-
-
2'-O-TBDMS Group Removal:
-
Evaporate the solution from the previous step to dryness.
-
Resuspend the pellet in the 2'-O-TBDMS deprotection solution (e.g., a mixture of 1.5 mL NMP, 0.75 mL TEA, and 1.0 mL TEA·3HF).[3]
-
Incubate at 65°C for 2.5 hours.[3]
-
Alternatively, use 1M TBAF in THF and incubate at room temperature for 24 hours.[6]
-
-
Purification and Desalting:
-
The deprotected RNA can be purified by various methods, such as HPLC or gel electrophoresis.
-
For desalting via precipitation, add 25 µL of 3 M Sodium Acetate to the deprotection solution.[1]
-
Add 1 mL of n-butanol or ethanol and cool to -70°C for 1 hour to precipitate the RNA.[1]
-
Centrifuge to pellet the RNA, wash the pellet with 70% ethanol, and dry.[1]
-
Resuspend the purified RNA in a suitable buffer.
-
Post-Synthesis Workflow
Caption: Post-synthesis cleavage and deprotection workflow.
Quantitative Data
The efficiency of each step, particularly the coupling reaction, is critical for the overall yield and purity of the final RNA product.[2] The following table summarizes typical performance data for TBDMS-protected phosphoramidites in RNA synthesis.
| Parameter | Typical Value | Reference |
| Stepwise Coupling Efficiency | 98.5 - 99% | [3] |
| Coupling Time | 3 - 15 minutes | [1][3][6] |
| Recommended Activator | 5-(Benzylmercapto)-1H-tetrazole or 5-Ethylthio-1H-tetrazole | [1][3] |
| Deprotection Conditions (Bases) | AMA at 65°C for 10-15 min | [1][7] |
| Ammonium hydroxide:ethanol (3:1) at 55°C for 17 hours | [2][6] | |
| Deprotection Conditions (2'-OH) | TEA·3HF at 65°C for 2.5 hours | [3] |
| 1 M TBAF in THF at room temp for 24 hours | [6] |
Troubleshooting
Low coupling efficiency can significantly impact the yield of the full-length oligonucleotide.[5] Potential causes and solutions are outlined below:
| Issue | Possible Cause | Solution | Reference |
| Low Coupling Efficiency | Moisture contamination in reagents or on the synthesizer. | Use anhydrous acetonitrile (<30 ppm water). Ensure drying tubes and gas lines are functional. | [5] |
| Degraded phosphoramidite or activator. | Use fresh, high-quality reagents. Store phosphoramidites under an inert gas at the recommended temperature. | [5] | |
| Suboptimal coupling time. | Increase the coupling time for the phosphoramidite. A doubling of the standard time can be a starting point for troubleshooting. | [5] | |
| Inefficient reagent delivery. | Perform regular maintenance on the synthesizer to ensure lines are not clogged and delivery is calibrated. | [5] |
Conclusion
The use of this compound phosphoramidite in conjunction with optimized solid-phase synthesis protocols enables the reliable and efficient production of high-purity RNA oligonucleotides. Careful attention to reagent quality, synthesizer maintenance, and adherence to established deprotection and purification procedures are paramount for obtaining RNA suitable for demanding research, diagnostic, and therapeutic applications.[2]
References
Application Notes and Protocols for the Standard Coupling Cycle of Bz-Protected Adenosine Phosphoramidite
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and optimized protocols for the incorporation of N6-Benzoyl-2'-deoxyadenosine (Bz-dA) phosphoramidite in automated solid-phase oligonucleotide synthesis. The benzoyl (Bz) protecting group on the exocyclic amine of adenosine is a standard and robust choice, but its steric bulk necessitates modifications to the standard coupling cycle to ensure high coupling efficiency and minimize sequence errors.
Overview of the Phosphoramidite Synthesis Cycle
Solid-phase oligonucleotide synthesis is a cyclical process involving four key chemical reactions for the addition of each nucleotide monomer to the growing chain attached to a solid support.[1][] The cycle is performed in the 3' to 5' direction and consists of the following steps: deblocking (detritylation), coupling, capping, and oxidation.[3]
The Four-Step Cycle:
-
Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane (DCM).[4] The removal of the DMT group exposes a free 5'-hydroxyl group, which is the site of the subsequent coupling reaction. The released DMT cation is orange-colored and its absorbance can be measured to monitor the efficiency of the previous coupling step.[1]
-
Coupling: The activated phosphoramidite monomer is then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-Tetrazole or its derivatives, which protonates the diisopropylamino group, converting it into a good leaving group.[5] The activated phosphoramidite then reacts with the 5'-hydroxyl group to form a phosphite triester linkage.[] Due to the steric hindrance of the benzoyl group, the coupling of Bz-dA phosphoramidite often requires a longer reaction time or a more potent activator to achieve high efficiency.[6][7]
-
Capping: To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are irreversibly blocked in the capping step. This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[3] This step ensures that only the chains that have successfully undergone coupling will be available for the next synthesis cycle.
-
Oxidation: The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[4] This step completes the nucleotide addition cycle.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the standard and optimized coupling of Bz-protected adenosine phosphoramidite.
Table 1: Reagent Specifications
| Parameter | Recommended Value | Notes |
| Bz-dA Phosphoramidite Purity | ≥ 98.0% | Purity should be confirmed by the supplier's certificate of analysis.[6] |
| Water in Acetonitrile | ≤ 30 ppm (preferably ≤10-15 ppm) | Moisture is a primary cause of reduced coupling efficiency.[1][6] |
| Activator Concentration (1H-Tetrazole) | 0.45 M | Standard activator for DNA synthesis.[8] |
| Activator Concentration (ETT) | 0.25 M | More reactive than 1H-Tetrazole, often used for sterically hindered amidites.[8] |
| Activator Concentration (DCI) | 0.25 M - 0.5 M | Highly nucleophilic and less acidic, leading to rapid coupling.[8] |
Table 2: Coupling Protocol Parameters
| Parameter | Standard Protocol (for A, C, G, T) | Optimized Protocol for Bz-dA | Notes |
| Coupling Time | 30 - 180 seconds | 5 - 15 minutes (or double the standard time) | The benzoyl group presents a steric challenge requiring a longer reaction time.[6][7] |
| Number of Couplings | 1 | 2 (Double Coupling) | A second coupling step can significantly increase efficiency for difficult couplings.[6] |
| Phosphoramidite Concentration | 0.05 M - 0.1 M | 0.1 M or higher | Higher concentrations can help drive the reaction to completion.[7] |
Table 3: Deprotection Conditions for Bz-Protected Oligonucleotides
| Reagent | Temperature | Time | Notes |
| Concentrated Ammonium Hydroxide (28-30%) | 55-65°C | 8 - 16 hours | Standard deprotection for Bz groups.[9] |
| Ammonium Hydroxide / Methylamine (AMA) (1:1 v/v) | 65°C | 10 - 15 minutes | Faster deprotection, but may require Ac-dC to avoid side reactions.[10][11] |
| t-Butylamine / Water (1:3 v/v) | 60°C | 6 hours | An alternative for sensitive oligonucleotides.[12] |
Experimental Protocols
The following protocols are generalized for automated DNA synthesizers and may require optimization based on the specific instrument and synthesis scale.
Protocol 1: Standard Single Coupling Cycle
This protocol is suitable for standard, unmodified phosphoramidites.
-
Deblocking:
-
Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).
-
Procedure: Deliver the deblocking solution to the synthesis column for 60-90 seconds. Wash the column thoroughly with anhydrous acetonitrile.[13]
-
-
Coupling:
-
Reagents: 0.1 M Phosphoramidite solution in anhydrous acetonitrile; 0.45 M 1H-Tetrazole solution in anhydrous acetonitrile.
-
Procedure: Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for 30-180 seconds. Wash the column with anhydrous acetonitrile.[4]
-
-
Capping:
-
Reagents: Capping Reagent A (Acetic anhydride/THF/Pyridine); Capping Reagent B (N-Methylimidazole/THF).
-
Procedure: Deliver the capping reagents to the synthesis column. Allow the reaction to proceed for 30-60 seconds. Wash the column with anhydrous acetonitrile.[3]
-
-
Oxidation:
-
Reagent: 0.02 M Iodine in THF/Water/Pyridine.
-
Procedure: Deliver the oxidizing solution to the column. Allow the reaction to proceed for 1-2 minutes. Wash the column with anhydrous acetonitrile.[13]
-
Protocol 2: Optimized Double Coupling Cycle for Bz-dA Phosphoramidite
This protocol is recommended to enhance the coupling efficiency of the sterically hindered Bz-dA phosphoramidite.
-
Deblocking:
-
Follow the standard deblocking protocol (Section 3.1, Step 1).
-
-
First Coupling:
-
Reagents: 0.1 M Bz-dA Phosphoramidite solution; 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) or 0.25 M 4,5-Dicyanoimidazole (DCI) in anhydrous acetonitrile.
-
Procedure: Simultaneously deliver the Bz-dA phosphoramidite and activator solutions to the synthesis column. Allow the reaction to proceed for 5-15 minutes. Wash the column with anhydrous acetonitrile.[6][7]
-
-
Second Coupling:
-
Procedure: Repeat the delivery of the Bz-dA phosphoramidite and activator solutions. Allow the reaction to proceed for another 5-15 minutes. Wash the column with anhydrous acetonitrile.[6]
-
-
Capping:
-
Follow the standard capping protocol (Section 3.1, Step 3).
-
-
Oxidation:
-
Follow the standard oxidation protocol (Section 3.1, Step 4).
-
Protocol 3: Cleavage and Deprotection
This protocol describes the final step to release the synthesized oligonucleotide from the solid support and remove all protecting groups.
-
Cleavage from Support and Base/Phosphate Deprotection:
-
Reagent: Concentrated ammonium hydroxide or a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).[10]
-
Procedure: Transfer the solid support to a screw-cap vial. Add the deprotection solution. Seal the vial and incubate according to the conditions specified in Table 3.[10]
-
-
Purification:
-
Procedure: After deprotection, the crude oligonucleotide solution is typically purified by High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to isolate the full-length product.
-
Mandatory Visualizations
The following diagrams illustrate the key workflows in oligonucleotide synthesis.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
Caption: Troubleshooting workflow for low Bz-dA coupling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 5. atdbio.com [atdbio.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of 5'-DMT-Bz-rA Containing Oligonucleotides
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of RNA oligonucleotides is a foundational technology for advancements in therapeutics, diagnostics, and fundamental biological research. This process relies on a strategy of orthogonal protecting groups to ensure the specific and controlled assembly of the RNA chain. Among the most critical of these are the 5'-O-(4,4'-dimethoxytrityl) (DMT) group and the N6-benzoyl (Bz) group for adenosine.
-
The 5'-DMT group is an acid-labile protecting group for the 5'-hydroxyl function of the ribonucleoside.[1] Its bulky nature provides steric protection and allows for the purification of full-length sequences via "DMT-on" reverse-phase HPLC.[2] Its removal is a key step at the beginning of each synthesis cycle and after purification.[1]
-
The N6-benzoyl (Bz) group is a base-labile group that protects the exocyclic amine of adenosine (rA) from undergoing undesired side reactions during the phosphoramidite coupling steps of synthesis.[3]
The successful synthesis of a functional RNA oligonucleotide requires a carefully orchestrated deprotection strategy to remove these and other protecting groups, such as the 2'-hydroxyl protecting group (e.g., TBDMS) and the phosphate protecting groups (e.g., cyanoethyl), without compromising the integrity of the RNA molecule.[4][5] This document provides a detailed overview of the deprotection conditions, quantitative data, and step-by-step protocols for oligonucleotides containing 5'-DMT-Bz-rA.
Deprotection Strategy Overview
The deprotection of a fully protected RNA oligonucleotide synthesized on a solid support is a multi-step process. The general workflow is designed to sequentially remove different classes of protecting groups under specific chemical conditions.
-
Base and Phosphate Deprotection & Cleavage: The first step utilizes a basic solution to cleave the ester linkage holding the oligonucleotide to the solid support and to remove the protecting groups on the exocyclic amines of the nucleobases (like the benzoyl group on adenosine) and the cyanoethyl groups from the phosphate backbone.[4][5] Common reagents for this step are ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[2][6]
-
2'-Hydroxyl Group Deprotection: After the removal of base and phosphate protecting groups, the silyl-based protecting group (e.g., TBDMS - tert-butyldimethylsilyl) on the 2'-hydroxyl of each ribose sugar is removed. This is typically achieved using a fluoride ion source, such as triethylamine trihydrofluoride (TEA·3HF).[5][7]
-
Purification (Optional "DMT-on"): For higher purity, oligonucleotides are often purified with the 5'-DMT group still attached ("DMT-on"). The hydrophobicity of the DMT group allows for efficient separation of the full-length product from shorter failure sequences using reverse-phase chromatography.[2]
-
Final 5'-DMT Group Removal: The final step, performed either after purification (for DMT-on) or as the very first step on the synthesizer (for DMT-off), is the removal of the acid-labile 5'-DMT group.[1]
Quantitative Data: Conditions for Benzoyl Group Removal
The removal of the N6-benzoyl group from adenosine is a critical step that is accomplished during the initial basic hydrolysis. The choice of reagent and conditions affects the speed and efficiency of the deprotection. The benzoyl group is known to be the most stable among standard acyl protecting groups, sometimes requiring more stringent conditions for complete removal.[8]
| Reagent | Temperature | Duration | Efficacy/Notes |
| Concentrated Ammonium Hydroxide (28-30%) | 55 °C | 8-17 hours | Standard, reliable method for complete removal of benzoyl and other base protecting groups.[2][9] |
| Concentrated Ammonium Hydroxide (28-30%) | Room Temp. | 12-24 hours | Slower but effective; may not be sufficient for complete removal of the stable Bz group within shorter timeframes.[6] |
| Ammonium Hydroxide / 40% Methylamine (1:1 v/v) (AMA) | 65 °C | 10-15 minutes | "UltraFAST" deprotection. Highly efficient and significantly reduces overall deprotection time.[3][5][6][10] |
| t-butylamine/water (1:3) | 60 °C | 6 hours | An alternative basic condition, sometimes used for sensitive oligonucleotides.[9] |
Experimental Protocols
CAUTION: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
This protocol describes the rapid removal of the benzoyl group from rA and other base/phosphate protecting groups, along with cleavage from the solid support.
Materials:
-
Oligonucleotide synthesis column (CPG support)
-
Concentrated Ammonium Hydroxide (28-30%)
-
40% aqueous Methylamine solution
-
Sealed, screw-cap vials (e.g., 4 mL glass vials)
-
Heating block or oven
-
Syringes
-
Centrifugal evaporator (SpeedVac)
Procedure:
-
Prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine (1:1 v/v) in a clean container. Prepare this solution fresh and keep it on ice.[10]
-
Remove the synthesis column from the synthesizer.
-
Using two Luer-lock syringes, push the AMA solution back and forth through the column to wet the solid support. Let it stand for 5-15 minutes at room temperature.[10]
-
Push the AMA solution containing the cleaved oligonucleotide from the column into a 4 mL sealed glass vial.[10]
-
Rinse the column with an additional portion of AMA solution and combine it with the first eluate.
-
Tightly seal the vial.
-
Place the vial in a heating block set to 65 °C and incubate for 15 minutes.[5][10]
-
After incubation, cool the vial on ice for at least 10 minutes.[10]
-
Carefully open the cooled vial in a fume hood.
-
Transfer the supernatant containing the oligonucleotide to a sterile microcentrifuge tube.
-
Evaporate the solution to dryness using a centrifugal evaporator. The resulting pellet is the partially deprotected RNA (DMT-on, 2'-protected).
This protocol is performed on the dried oligonucleotide pellet from Protocol 1.
Materials:
-
Dried, partially deprotected RNA oligonucleotide
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Triethylamine (TEA)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Heating block or water bath
-
Sterile, RNase-free microcentrifuge tubes
-
RNA Quenching Buffer (for cartridge purification)
Procedure (for DMT-on purification):
-
To the dried RNA pellet, add 115 µL of anhydrous DMSO.[5][11]
-
Heat the tube at 65 °C for 5 minutes to ensure the oligonucleotide is fully dissolved.[5][11]
-
Add 60 µL of Triethylamine (TEA) to the solution and mix gently.[5][12]
-
Add 75 µL of Triethylamine trihydrofluoride (TEA·3HF) to the mixture.[5][11]
-
Cool the reaction to room temperature.
-
For subsequent cartridge purification, quench the reaction by adding 1.75 mL of RNA quenching buffer.[5][13] The sample is now ready for purification.
This protocol is for removing the 5'-DMT group from a purified "DMT-on" oligonucleotide.
Materials:
-
Lyophilized, purified "DMT-on" oligonucleotide
-
80% Acetic Acid in water
-
Cold ethanol (95% or 100%)
-
Microcentrifuge
Procedure:
-
Dissolve the lyophilized "DMT-on" oligonucleotide in 200-500 µL of 80% acetic acid.[1]
-
Let the solution stand at room temperature for 15-30 minutes.[1]
-
Precipitate the oligonucleotide by adding an equal volume of cold 95% ethanol.
-
Vortex briefly and place the tube at -20 °C for at least 30 minutes.[1]
-
Centrifuge the sample at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the deprotected oligonucleotide.[1]
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol to remove residual acid and cleaved trityl groups.[1]
-
Centrifuge again, decant the ethanol wash, and dry the oligonucleotide pellet under vacuum.
-
Resuspend the final, fully deprotected RNA in an appropriate RNase-free buffer or water.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. atdbio.com [atdbio.com]
- 8. digital.csic.es [digital.csic.es]
- 9. glenresearch.com [glenresearch.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. glenresearch.com [glenresearch.com]
- 12. glenresearch.com [glenresearch.com]
- 13. glenresearch.com [glenresearch.com]
Application Notes and Protocols for the Incorporation of 5'-DMT-Bz-rA into Modified RNA Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the successful incorporation of 5'-DMT-N-benzoyl-riboadenosine (5'-DMT-Bz-rA) phosphoramidite into modified RNA sequences. This document outlines the chemical properties of this critical reagent, detailed protocols for its use in solid-phase RNA synthesis, and its applications in research and drug development.
Introduction
The chemical synthesis of modified RNA oligonucleotides is a cornerstone of modern molecular biology and therapeutic development. Small interfering RNAs (siRNAs), antisense oligonucleotides, and RNA aptamers are all synthesized using phosphoramidite chemistry on a solid support.[1][2] A key building block in this process is the protected adenosine phosphoramidite, 5'-O-DMT-2'-O-TBDMS-N-Bz-Adenosine-3'-((2-cyanoethyl)-(N,N-diisopropyl))phosphoramidite, often referred to in shorthand by its core components, including this compound.
This reagent is an adenosine ribonucleoside derivative with three crucial protecting groups that enable the controlled, stepwise synthesis of an RNA chain:[1]
-
5'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 5'-hydroxyl function. Its removal is the first step in each synthesis cycle, allowing for the addition of the next nucleotide.[1][3]
-
N-Benzoyl (Bz): A base-labile group that protects the exocyclic amino group of the adenine base, preventing unwanted side reactions during synthesis.[1][2]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that protects the 2'-hydroxyl group, preventing phosphodiester bond cleavage and isomerization during synthesis.[1][3]
The phosphoramidite moiety at the 3'-position is activated to form a phosphite triester linkage with the free 5'-hydroxyl of the growing RNA chain.
Applications in Research and Drug Development
The incorporation of this compound into synthetic RNA has numerous applications:
-
Gene Silencing: Synthetic siRNAs containing this modified adenosine can be used to specifically knock down the expression of target genes, a powerful tool for functional genomics and target validation.[2]
-
Antisense Technology: Antisense oligonucleotides can be designed to bind to specific mRNA molecules, inhibiting their translation into protein.
-
RNA Aptamers: These are short RNA molecules that can bind to specific target molecules, such as proteins or small molecules, with high affinity and specificity. They have applications in diagnostics, therapeutics, and as research tools.
-
Therapeutic RNA Development: Chemical modifications, including the use of protected nucleosides like this compound, are crucial for enhancing the stability, efficacy, and in vivo delivery of RNA-based therapeutics.[4]
Quantitative Data Summary
The efficiency of each step in solid-phase RNA synthesis is critical for obtaining a high yield of the full-length product. The following table summarizes key quantitative parameters associated with the use of this compound phosphoramidite in automated RNA synthesis.
| Parameter | Typical Value | Notes |
| Stepwise Coupling Efficiency | >98.5% | High coupling efficiency is essential to maximize the yield of the full-length oligonucleotide. |
| Coupling Time | 3 - 10 minutes | The optimal coupling time can vary depending on the synthesizer, activator, and the specific sequence. |
| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) | These are commonly used activators for phosphoramidite chemistry. |
| Deprotection Time (Base) | 10-15 minutes at 65°C (AMA) or 17 hours at 55°C (Ammonium Hydroxide/Ethanol) | AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) offers faster deprotection.[1] The choice of deprotection conditions depends on the other protecting groups present in the oligonucleotide.[2][5] |
| Deprotection Time (2'-O-TBDMS) | 2.5 hours at 65°C | Typically performed using a fluoride source such as triethylamine trihydrofluoride (TEA·3HF).[6] |
Experimental Protocols
I. Solid-Phase Synthesis of RNA Oligonucleotides
This protocol outlines the automated solid-phase synthesis of RNA oligonucleotides using this compound phosphoramidite on a standard DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite
-
Other protected RNA phosphoramidites (C, G, U)
-
Solid support (e.g., Controlled Pore Glass - CPG) with the first nucleoside attached
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M ETT in acetonitrile)
-
Capping Solution A (Acetic Anhydride/Pyridine/THF) and B (N-Methylimidazole/THF)
-
Oxidizing Solution (Iodine in THF/Water/Pyridine)
-
Deblocking Solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
Workflow Diagram:
Caption: Automated solid-phase RNA synthesis workflow.
Procedure:
-
Preparation: Dissolve the this compound phosphoramidite and other phosphoramidites in anhydrous acetonitrile to the recommended concentration. Install the reagent bottles on the synthesizer.
-
Synthesis Program: Program the desired RNA sequence into the synthesizer.
-
Automated Synthesis Cycle: The synthesizer will perform the following four steps for each nucleotide addition:[1] a. Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside with the deblocking solution, exposing the 5'-hydroxyl group. b. Coupling: The this compound phosphoramidite is activated by the activator solution and delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing chain. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.[2] d. Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.
-
Final Deblocking: After the final coupling cycle, the terminal 5'-DMT group can either be removed ("DMT-off") or left on ("DMT-on") to facilitate purification.
II. Cleavage and Deprotection
This protocol describes the removal of the synthesized RNA from the solid support and the removal of all protecting groups.
Materials:
-
Ammonium hydroxide/methylamine (AMA) solution or a mixture of ammonium hydroxide and ethanol (3:1 v/v)[2][5]
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., Glen-Pak RNA Quenching Buffer)
Workflow Diagram:
Caption: Post-synthesis cleavage and deprotection workflow.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a sealed vial.
-
Add the AMA solution and heat at 65°C for 10-15 minutes.[1] This step cleaves the RNA from the support and removes the benzoyl (Bz) and other base-protecting groups.
-
Alternatively, use a mixture of ammonium hydroxide and ethanol (3:1) and heat at 55°C for 17 hours.[2][5]
-
Cool the vial and transfer the supernatant containing the oligonucleotide to a new tube.
-
Dry the RNA pellet.
-
-
2'-O-TBDMS Group Removal:
-
Resuspend the dried RNA pellet in DMSO.
-
Add triethylamine trihydrofluoride (TEA·3HF) and heat at 65°C for 2.5 hours.[6]
-
Quench the reaction with an appropriate buffer.
-
III. Purification of the Modified RNA
Purification is essential to remove truncated sequences and other impurities. "DMT-on" purification is a common and efficient method.
Materials:
-
Purification cartridges (e.g., Glen-Pak) or HPLC system with a reverse-phase column.[7]
-
Appropriate buffers for the chosen purification method.
Procedure (DMT-on Cartridge Purification):
-
Loading: Load the quenched deprotection solution onto a pre-equilibrated purification cartridge. The hydrophobic DMT group on the full-length RNA will bind to the cartridge matrix.
-
Washing: Wash the cartridge to remove shorter, "DMT-off" failure sequences.
-
Elution: Cleave the DMT group on-cartridge using an acidic solution and elute the purified, full-length RNA.
-
Desalting: Desalt the purified RNA using size-exclusion chromatography or ethanol precipitation.
Application Example: siRNA and Gene Silencing
A primary application of synthetically modified RNA is in the production of siRNAs for gene silencing. The following diagram illustrates the general mechanism of RNA interference (RNAi).
Caption: Simplified mechanism of siRNA-mediated gene silencing.
In this pathway, a synthetic double-stranded siRNA, produced using phosphoramidites like this compound, is introduced into a cell. It is then incorporated into the RNA-Induced Silencing Complex (RISC). The RISC complex becomes activated, and the antisense (guide) strand of the siRNA directs the complex to the complementary messenger RNA (mRNA) target. This leads to the cleavage of the target mRNA, thereby preventing its translation into protein and resulting in gene silencing.
Conclusion
The successful incorporation of this compound into synthetic RNA sequences is a fundamental technique for researchers and drug developers. The protocols and data presented in these application notes provide a framework for the efficient and reliable synthesis of high-quality modified RNA oligonucleotides for a wide range of applications, from basic research to the development of novel RNA-based therapeutics. Careful adherence to these protocols and a thorough understanding of the underlying chemistry are essential for achieving optimal results.
References
Application Notes and Protocols for the Synthesis of Long RNA Oligonucleotides using 5'-DMT-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of long RNA oligonucleotides utilizing 5'-O-DMT-N6-benzoyl-2'-O-TBDMS-L-adenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite (5'-DMT-Bz-rA). This document details the protocols for solid-phase synthesis, deprotection, and purification, and presents quantitative data to aid in experimental design and optimization.
Introduction
The chemical synthesis of long RNA oligonucleotides is a critical technology for various applications in research and drug development, including the production of mRNA, guide RNA for CRISPR-Cas9 systems, and RNA-based therapeutics. The phosphoramidite method is the standard for solid-phase synthesis of RNA, offering high coupling efficiencies and the flexibility to incorporate modified bases.
The use of this compound phosphoramidite is a key component in the synthesis of RNA sequences containing adenosine. The 5'-dimethoxytrityl (DMT) group provides a temporary, acid-labile protecting group for the 5'-hydroxyl function, enabling the stepwise addition of nucleotides. The benzoyl (Bz) group protects the exocyclic amine of adenine from engaging in side reactions during synthesis. The 2'-hydroxyl group is typically protected by a tert-butyldimethylsilyl (TBDMS) group, which is stable throughout the synthesis cycles and can be removed during the final deprotection steps.
Achieving high coupling efficiency at each step is paramount for the successful synthesis of long RNA oligonucleotides, as even a small decrease in efficiency can significantly reduce the yield of the full-length product.[1] This guide provides optimized protocols to maximize synthesis efficiency and purity.
Data Presentation
Table 1: Impact of Coupling Efficiency on Full-Length Product Yield for a 150-nucleotide RNA
| Coupling Efficiency (%) | Full-Length Product (%) |
| 99.5 | 47.1 |
| 99.0 | 22.1 |
| 98.5 | 10.4 |
| 98.0 | 4.9 |
| This table illustrates the critical importance of maintaining high coupling efficiency during the synthesis of long RNA oligonucleotides. A small drop in efficiency leads to a dramatic decrease in the final yield of the desired full-length product.[1] |
Table 2: Typical Deprotection Conditions for Bz-Protected Adenosine in RNA Oligonucleotides
| Reagent | Temperature (°C) | Time | Notes |
| Ammonium hydroxide/Methylamine (AMA) (1:1) | 65 | 10 - 15 minutes | Fast and efficient removal of the Bz group and other protecting groups.[2][3] |
| Aqueous Methylamine | Room Temperature | ~2 hours | Provides rapid deprotection.[4] |
| Ethanolic Ammonia | 55 | 12 - 16 hours | Offers high selectivity in removing protecting groups.[4] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Long RNA Oligonucleotides
This protocol describes a single cycle of nucleotide addition on an automated DNA/RNA synthesizer at a 1 µmol scale.
Materials:
-
This compound phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Standard 5'-DMT-2'-O-TBDMS protected rC(Ac), rG(iBu), and rU phosphoramidite solutions (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
-
Capping Solution A (Acetic anhydride/2,6-lutidine/THF)
-
Capping Solution B (16% N-Methylimidazole in THF)
-
Oxidizing Solution (0.02 M Iodine in THF/Pyridine/Water)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Workflow Diagram:
Caption: Automated Solid-Phase RNA Synthesis Cycle.
Procedure:
-
Deblocking: The synthesis column is flushed with the deblocking solution for 60-90 seconds to remove the 5'-DMT protecting group from the support-bound nucleotide, exposing the 5'-hydroxyl group. The column is then washed thoroughly with anhydrous acetonitrile.
-
Coupling: The this compound phosphoramidite solution and the activator solution are simultaneously delivered to the synthesis column. The coupling reaction is allowed to proceed for 6-10 minutes.[5] This extended time is crucial to overcome the steric hindrance of the 2'-O-TBDMS group and ensure high coupling efficiency.
-
Capping: Capping solutions A and B are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. This prevents the formation of deletion-mutant sequences.
-
Oxidation: The oxidizing solution is delivered to the column to convert the unstable phosphite triester linkage to a more stable phosphate triester.
-
This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.
Protocol 2: Deprotection of the Synthesized RNA Oligonucleotide
This protocol describes the removal of all protecting groups from the synthesized RNA oligonucleotide.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
Dimethyl sulfoxide (DMSO)
-
RNA quenching buffer
Workflow Diagram:
Caption: RNA Oligonucleotide Deprotection Workflow.
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the CPG solid support with the synthesized RNA to a screw-cap vial.
-
Add 1 mL of AMA solution to the vial.
-
Incubate the vial at 65°C for 10-15 minutes.
-
Cool the vial and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-O-TBDMS Removal:
-
Redissolve the dried oligonucleotide in 115 µL of DMSO.
-
Add 60 µL of triethylamine (TEA) and mix gently.
-
Add 75 µL of TEA·3HF and heat the mixture at 65°C for 2.5 hours.
-
-
Quenching:
-
Quench the reaction by adding 750 µL of RNA quenching buffer.
-
Protocol 3: Purification of Long RNA Oligonucleotides
For long RNA oligonucleotides (>50 nucleotides), purification by polyacrylamide gel electrophoresis (PAGE) is strongly recommended to ensure high purity.[6]
Materials:
-
Denaturing polyacrylamide gel (appropriate percentage for the RNA length)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel loading buffer
-
UV shadowing equipment or fluorescently labeled size markers
-
Elution buffer (e.g., 0.5 M ammonium acetate, 1 mM EDTA)
-
Desalting column
Procedure:
-
Gel Electrophoresis:
-
Resuspend the crude deprotected RNA in gel loading buffer.
-
Load the sample onto the denaturing polyacrylamide gel.
-
Run the electrophoresis until adequate separation of the full-length product from shorter failure sequences is achieved.
-
-
Visualization and Excision:
-
Visualize the RNA bands using UV shadowing.
-
Carefully excise the band corresponding to the full-length RNA oligonucleotide.
-
-
Elution:
-
Crush the excised gel slice and place it in a microcentrifuge tube.
-
Add elution buffer and incubate overnight at room temperature with gentle agitation.
-
-
Desalting:
-
Separate the eluted RNA from the gel fragments by centrifugation.
-
Desalt the purified RNA using a desalting column according to the manufacturer's protocol.
-
-
Quantification and Analysis:
-
Determine the concentration of the purified RNA by UV-Vis spectrophotometry at 260 nm.
-
Assess the purity of the final product by analytical HPLC or mass spectrometry.
-
Logical Relationships
Caption: Protecting Groups in RNA Synthesis.
References
- 1. genscript.com [genscript.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Long RNA Oligo Synthesis, Synthetic RNA company - Bio-Synthesis [biosyn.com]
Application Notes and Protocols for the Purification of RNA Synthesized with Benzoyl-Protected Adenosine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of synthetic RNA containing N6-benzoyl-adenosine (Bz-A). The following sections outline the critical steps of cleavage and deprotection, followed by comprehensive protocols for purification using High-Performance Liquid Chromatography (HPLC), Polyacrylamide Gel Electrophoresis (PAGE), and Solid-Phase Extraction (SPE).
Introduction
The chemical synthesis of RNA oligonucleotides is a cornerstone of modern molecular biology and drug development. A key aspect of this process is the use of protecting groups on the exocyclic amines of the nucleobases to prevent unwanted side reactions during synthesis. For adenosine, the benzoyl (Bz) group is a commonly used protecting group. Following synthesis, these protecting groups, along with others on the phosphate backbone and the 2'-hydroxyl group, must be efficiently and completely removed to yield the functional RNA molecule. Subsequent purification is then essential to isolate the full-length product from truncated sequences and other impurities.
This guide details the standard procedures for the deprotection and purification of RNA synthesized with Bz-protected adenosine, providing researchers with the necessary protocols to obtain high-purity RNA for downstream applications such as structural biology, functional assays, and therapeutic development.
Cleavage and Deprotection
The initial step post-synthesis involves the cleavage of the RNA from the solid support and the removal of the protecting groups from the phosphate backbone (typically cyanoethyl groups) and the nucleobases. The benzoyl group on adenosine is relatively stable and its removal is typically achieved along with other acyl protecting groups on guanosine and cytidine.
A common method for cleavage and base deprotection involves treatment with a mixture of aqueous ammonium hydroxide and ethanol.[1] More rapid deprotection can be achieved using a mixture of aqueous ammonium hydroxide and aqueous methylamine (AMA), which can significantly reduce the required incubation time.[2][3][4] It is crucial that the 2'-hydroxyl protecting group (e.g., TBDMS or TOM) remains intact during this step to prevent cleavage of the RNA backbone.[2][3]
Following the removal of the base and phosphate protecting groups, the 2'-hydroxyl protecting group is removed. A common reagent for this step is triethylamine trihydrofluoride (TEA·3HF).[1][5]
Deprotection Workflow
The overall deprotection process follows a two-step procedure to ensure the integrity of the RNA molecule.
Caption: A two-step workflow for the deprotection of synthetic RNA.
Purification Methodologies
Following deprotection, the crude RNA mixture contains the full-length product, truncated sequences (failure sequences), and small molecules from the deprotection steps. Several methods can be employed to purify the target RNA, with the choice depending on the required purity, scale, and downstream application.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for purifying RNA, offering high resolution and the ability to separate the full-length product from closely related impurities.[6] Both ion-exchange and ion-pair reversed-phase chromatography are commonly used.
Data Presentation: Representative HPLC Purification Parameters
| Parameter | Ion-Pair Reversed-Phase HPLC | Anion-Exchange HPLC |
| Column | C18, 5 µm particle size | DNAPac or similar |
| Mobile Phase A | 0.1 M Triethylammonium acetate (TEAA), pH 7.0 | 20 mM Tris-HCl, pH 7.5 |
| Mobile Phase B | Acetonitrile | 20 mM Tris-HCl, pH 7.5, 1 M NaCl |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | 260 nm | 260 nm |
| Expected Purity | >95%[7] | >95% |
| Expected Recovery | 56-95%[6][7] | 60-90% |
Experimental Protocol: Ion-Pair Reversed-Phase HPLC Purification
-
Sample Preparation: After deprotection and 2'-hydroxyl deprotection, precipitate the crude RNA. Resuspend the dried RNA pellet in an appropriate volume of RNase-free water.
-
HPLC System Setup:
-
Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Set the detector to monitor absorbance at 260 nm.
-
-
Injection and Separation:
-
Inject the dissolved crude RNA sample onto the column.
-
Apply a linear gradient of Mobile Phase B to elute the RNA. The full-length product will typically elute last due to its greater hydrophobicity.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which represents the full-length RNA.
-
Post-Purification Processing:
-
Combine the fractions containing the pure product.
-
Remove the organic solvent and volatile buffer salts by rotary evaporation or lyophilization.
-
Desalt the purified RNA using size-exclusion chromatography or ethanol precipitation.
-
Polyacrylamide Gel Electrophoresis (PAGE)
Denaturing PAGE is a widely used method for purifying RNA, especially for applications requiring very high purity.[8][9] This technique separates RNA molecules based on their size with single-nucleotide resolution.[9]
Data Presentation: Representative PAGE Purification Parameters
| Parameter | Value |
| Gel Matrix | 8-20% Acrylamide, 8M Urea |
| Running Buffer | 1x TBE (Tris/Borate/EDTA) |
| Sample Loading | RNA in loading buffer with formamide and tracking dyes |
| Visualization | UV shadowing or staining (e.g., SYBR Green)[9] |
| Elution Method | Crush and soak or Electroelution[10][11] |
| Expected Purity | >98% |
| Expected Recovery | 30-50% (Crush and Soak)[10] |
Experimental Protocol: Denaturing PAGE Purification
-
Gel Preparation: Cast a denaturing polyacrylamide gel with 8M urea.
-
Sample Preparation: Resuspend the crude RNA in a denaturing loading buffer (e.g., containing formamide and urea) and heat to denature any secondary structures.[12]
-
Electrophoresis: Load the sample onto the gel and run at a constant voltage until the desired separation is achieved, as indicated by the migration of tracking dyes.[12]
-
Visualization and Excision: Visualize the RNA bands using UV shadowing.[12] Excise the band corresponding to the full-length product using a clean scalpel.
-
Elution (Crush and Soak Method):
-
Recovery: Precipitate the RNA from the supernatant using ethanol. Wash the pellet with 70% ethanol and resuspend in RNase-free water.
Caption: Workflow for RNA purification by denaturing PAGE.
Solid-Phase Extraction (SPE)
SPE is a rapid and convenient method for purifying RNA, particularly for desalting and removing small molecule impurities.[13] While it may not provide the same resolution as HPLC or PAGE for separating failure sequences, it is suitable for many applications. Cartridges with a silica-based or polymer-based stationary phase are commonly used.
Data Presentation: Representative SPE Purification Parameters
| Parameter | Value |
| Stationary Phase | Silica or Polymer-based reverse phase |
| Binding Conditions | High salt buffer |
| Wash Buffer | Low salt buffer or aqueous organic solvent |
| Elution Buffer | RNase-free water or low salt buffer |
| Expected Purity | Good for desalting and buffer exchange |
| Expected Recovery | >80% |
Experimental Protocol: SPE Purification
-
Cartridge Equilibration: Condition the SPE cartridge with a high-salt binding buffer.
-
Sample Loading: Adjust the salt concentration of the crude RNA sample to match the binding buffer and load it onto the cartridge. The RNA will bind to the stationary phase.
-
Washing: Wash the cartridge with a wash buffer to remove salts and other small molecule impurities.
-
Elution: Elute the purified RNA from the cartridge using RNase-free water or a low-salt buffer.
-
Recovery: The eluted RNA is ready for quantification and downstream use.
Conclusion
The successful purification of RNA synthesized with Bz-protected adenosine is a multi-step process that requires careful execution of deprotection and purification protocols. The choice of purification method—HPLC, PAGE, or SPE—should be guided by the specific requirements of the downstream application in terms of purity, yield, and throughput. By following the detailed protocols and considering the comparative data presented in this document, researchers can consistently obtain high-quality RNA for their studies.
References
- 1. academic.oup.com [academic.oup.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. Polyacrylamide Gel Electrophoresis for Purification of Large Amounts of RNA | Springer Nature Experiments [experiments.springernature.com]
- 9. RNA purification by preparative polyacrylamide gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA/RNA Purification from PAGE Gels - National Diagnostics [nationaldiagnostics.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. Microchip-based solid-phase purification of RNA from biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5'-DMT-Bz-rA in Reverse (5' to 3') RNA Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 5'-DMT-Bz-rA phosphoramidite in reverse (5' to 3') solid-phase RNA synthesis. This methodology offers significant advantages for the preparation of high-purity RNA oligonucleotides, particularly for therapeutic applications and sequences requiring 3'-end modifications.
Introduction to Reverse RNA Synthesis
Conventional solid-phase oligonucleotide synthesis proceeds in the 3' to 5' direction. However, the reverse 5' to 3' synthesis approach, utilizing 3'-DMT-5'-phosphoramidites like this compound, has emerged as a powerful alternative. The primary advantage of this method is the ability to conveniently introduce a wide variety of modifications at the 3'-terminus of the RNA molecule.[1][2] In traditional 3' to 5' synthesis, 3'-modifications necessitate the use of specialized solid supports, which can be costly and limiting. Reverse synthesis allows for the use of standard, unmodified solid supports, with the desired modification being introduced in the final coupling step using a corresponding phosphoramidite. This leads to cleaner synthesis of 3'-modified oligonucleotides and is particularly advantageous for the attachment of lipophilic molecules, long-chain ligands, and chromophores.[1][3]
The use of reverse phosphoramidites, such as Rev-A-n-bz, has been shown to result in high coupling efficiencies, exceeding 99% per step.[4] This high fidelity allows for the synthesis of long RNA oligonucleotides with high purity.[2][5] A notable benefit of this approach is the significant reduction or elimination of N+1 species in the final product, which are common impurities in conventional synthesis.[2][5]
The Chemistry of this compound in Reverse Synthesis
The successful synthesis of RNA oligonucleotides using this compound phosphoramidite relies on a well-established four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.[6][7] The key components of the this compound phosphoramidite are:
-
3'-O-Dimethoxytrityl (DMT): An acid-labile group protecting the 3'-hydroxyl function. Its removal at the beginning of each synthesis cycle exposes the 3'-hydroxyl for the addition of the next phosphoramidite.
-
N-Benzoyl (Bz): A base-labile protecting group for the exocyclic amino group of the adenine base, preventing side reactions during the synthesis cycle.[7]
-
2'-O-tert-Butyldimethylsilyl (TBDMS): A bulky silyl ether that protects the 2'-hydroxyl group from participating in unwanted reactions. This group is stable throughout the synthesis and is removed in a final deprotection step using a fluoride reagent.[8][9]
-
5'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite: The reactive group at the 5'-position that enables the formation of the phosphite triester linkage with the free 3'-hydroxyl of the growing oligonucleotide chain upon activation.
Quantitative Data
The use of reverse RNA phosphoramidites consistently yields high-purity oligonucleotides with excellent coupling efficiencies.
| Parameter | Value | Reference |
| Monomer Purity (HPLC) | > 98% | [4][5][10] |
| Monomer Purity (³¹P NMR) | > 99.5% | [4][5] |
| Stepwise Coupling Efficiency | > 99% | [4][10] |
| N+1 Impurity Level | Essentially absent | [2][5] |
Experimental Protocols
This protocol outlines the general steps for synthesizing an RNA oligonucleotide using this compound on an automated DNA/RNA synthesizer.
Materials:
-
This compound phosphoramidite and other required reverse RNA phosphoramidites (e.g., 5'-DMT-Ac-rC, 5'-DMT-iBu-rG, 5'-DMT-rU)
-
Solid support (e.g., Controlled Pore Glass - CPG) with a 5'-linked nucleoside
-
Anhydrous Acetonitrile
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in Acetonitrile)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Capping Solution A (e.g., Acetic Anhydride/Pyridine/THF)
-
Capping Solution B (e.g., 16% N-Methylimidazole in THF)
-
Oxidizing Solution (e.g., 0.02 M Iodine in THF/Water/Pyridine)
Procedure:
-
Synthesizer Preparation: Install the required phosphoramidite, reagent, and wash bottles on the synthesizer.
-
Sequence Programming: Program the desired RNA sequence into the synthesizer.
-
Synthesis Cycle: The synthesizer will automatically perform the following steps for each nucleotide addition: a. Deblocking: The 3'-DMT group is removed from the support-bound nucleoside with the deblocking solution, exposing the 3'-hydroxyl group. b. Coupling: The this compound phosphoramidite and activator solution are delivered to the synthesis column. The activated phosphoramidite reacts with the free 3'-hydroxyl group of the growing chain. A slightly longer coupling time (e.g., 6-10 minutes) may be employed to ensure high efficiency.[11] c. Capping: Any unreacted 3'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants. d. Oxidation: The unstable phosphite triester linkage is converted to a stable phosphate triester by the oxidizing solution.
-
Final Deblocking: After the final coupling cycle, the terminal 3'-DMT group can be left on ("DMT-on") for purification purposes.
This protocol describes the removal of the synthesized RNA from the solid support and the deprotection of the nucleobase, phosphate, and 2'-hydroxyl protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1, v/v)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine trihydrofluoride (TEA·3HF)
-
N,N-Dimethylformamide (DMF) or appropriate buffer for quenching
Procedure:
-
Cleavage and Base/Phosphate Deprotection: a. Transfer the solid support with the synthesized RNA to a sealed vial. b. Add the AMA solution to the vial. c. Incubate at 65°C for 15-20 minutes.[12] d. Cool the vial on ice and transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
2'-TBDMS Deprotection: a. Evaporate the AMA solution to dryness. b. Resuspend the pellet in a solution of TEA·3HF in DMSO. c. Incubate at 65°C for 2.5 hours. d. Quench the reaction by adding an appropriate buffer.
-
Purification: The fully deprotected RNA can be purified by methods such as HPLC or PAGE.[13] If the "DMT-on" strategy was used, purification is typically performed by reversed-phase HPLC, where the hydrophobic DMT group allows for the separation of the full-length product from truncated failure sequences.[6] After collection, the DMT group is removed by treatment with an acidic solution (e.g., 80% acetic acid).
Visualizations
Caption: Workflow of reverse RNA synthesis.
Caption: Protecting groups on this compound.
References
- 1. RNA Synthesis: phosphoramidites for RNA synthesis in the reverse direction. Highly efficient synthesis and application to convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2011103468A2 - Phosphoramidites for synthetic rna in the reverse direction - Google Patents [patents.google.com]
- 3. US8933214B2 - RNA synthesisâphosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3â²-end - Google Patents [patents.google.com]
- 4. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse RNA Amidites and Supports | ChemGenes Products [chemgenes.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. RNA synthesis—phosphoramidites for synthetic RNA in the reverse direction, and application in convenient introduction of ligands, chromophores and modifications of synthetic RNA at the 3′-end | TREA [trea.com]
- 11. atdbio.com [atdbio.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application of 5'-DMT-N6-Benzoyl-2'-O-TBDMS-rA in Therapeutic Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of therapeutic oligonucleotides, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), demands high fidelity and purity to ensure safety and efficacy. The choice of protecting groups for the nucleoside phosphoramidites is a critical factor in achieving these standards. The 5'-dimethoxytrityl (DMT), N6-benzoyl (Bz) protected adenosine phosphoramidite, specifically 5'-O-DMT-N6-benzoyl-2'-O-tert-butyldimethylsilyl-rA (5'-DMT-Bz-rA), is a widely utilized building block in solid-phase RNA synthesis. The DMT group provides a temporary, acid-labile protecting group for the 5'-hydroxyl, allowing for the stepwise addition of nucleotides, while the benzoyl group offers robust protection for the exocyclic amine of adenosine during the synthesis cycles. This document provides detailed application notes and protocols for the use of this compound in the synthesis of therapeutic oligonucleotides.
Data Presentation
Coupling Efficiency
The efficiency of the coupling step in solid-phase oligonucleotide synthesis is paramount for achieving a high yield of the full-length product. While standard phosphoramidites are expected to have a coupling efficiency of over 99%, modified phosphoramidites can sometimes show slight variations.
| Phosphoramidite | Typical Coupling Efficiency (%) | Activator | Coupling Time |
| This compound | >99% | 5-Ethylthio-1H-tetrazole (ETT) | 3-5 minutes |
| Standard DNA Phosphoramidites | >99% | 1H-Tetrazole or ETT | 1-2 minutes |
Note: Low coupling efficiency can lead to an increased proportion of truncated sequences (n-1, n-2, etc.), which can be challenging to separate from the full-length oligonucleotide.
Deprotection Conditions
The removal of protecting groups after synthesis is a critical step that can impact the final purity of the oligonucleotide. The benzoyl group on adenosine is relatively stable and requires specific conditions for its efficient removal. Two common methods are treatment with concentrated ammonium hydroxide and a mixture of ammonium hydroxide and methylamine (AMA).
| Deprotection Reagent | Temperature (°C) | Time | Potential Side Products |
| Concentrated Ammonium Hydroxide | 55 | 8-16 hours | Minimal |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65 | 10-15 minutes | Potential for transamination of Bz-dC to N4-Me-dC if present in the sequence.[1] |
Note: While AMA offers a significantly faster deprotection, the potential for side reactions with benzoyl-protected cytosine should be considered. For sequences containing Bz-dC, extended treatment with ammonium hydroxide is often preferred to ensure complete deprotection without modification.
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Oligonucleotide Synthesis
This protocol outlines a standard cycle for the automated synthesis of an RNA oligonucleotide using this compound-CE Phosphoramidite on a 1 µmol scale.
Materials:
-
This compound-CE Phosphoramidite (0.1 M in anhydrous acetonitrile)
-
Other required RNA and/or DNA phosphoramidites (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole in anhydrous acetonitrile)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Capping solutions (Cap A: Acetic anhydride/Pyridine/THF; Cap B: 16% N-Methylimidazole in THF)
-
Oxidizer solution (0.02 M Iodine in THF/Water/Pyridine)
-
Anhydrous acetonitrile
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
Workflow:
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Procedure:
-
Deblocking (Detritylation): The 5'-DMT group is removed from the support-bound nucleoside by treating with the deblocking solution. The resulting orange-colored trityl cation can be monitored spectrophotometrically to assess coupling efficiency from the previous cycle.
-
Coupling: The this compound phosphoramidite solution and the activator solution are delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, creating a reactive intermediate that couples with the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the elongation of failure sequences.
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using the oxidizer solution.
-
These four steps are repeated for each subsequent nucleotide addition until the desired sequence is assembled.
Protocol 2: Cleavage and Deprotection
Method A: Concentrated Ammonium Hydroxide
-
Transfer the solid support containing the synthesized oligonucleotide to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly and incubate at 55°C for 8-16 hours.
-
Cool the vial to room temperature and transfer the supernatant containing the oligonucleotide to a new tube.
-
Wash the support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Method B: Ammonium Hydroxide/Methylamine (AMA)
-
In a well-ventilated fume hood, prepare the AMA solution by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Transfer the solid support to a screw-cap vial and add the AMA solution.
-
Seal the vial tightly and incubate at 65°C for 10-15 minutes.[2]
-
Cool the vial to room temperature and transfer the supernatant to a new tube.
-
Wash the support with nuclease-free water and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a centrifugal evaporator.
Protocol 3: Purification by HPLC
High-performance liquid chromatography (HPLC) is a standard method for purifying therapeutic oligonucleotides to a high degree of purity.
Workflow:
Caption: High-performance liquid chromatography (HPLC) purification workflow.
Procedure (Reverse-Phase HPLC with DMT-on):
-
Synthesize the oligonucleotide with the final 5'-DMT group left on ("DMT-on").
-
After cleavage and deprotection, dissolve the crude oligonucleotide in an appropriate buffer.
-
Inject the sample onto a reverse-phase HPLC column.
-
Elute the oligonucleotide using a gradient of an organic solvent (e.g., acetonitrile) in an ion-pairing buffer (e.g., triethylammonium acetate).
-
The DMT-on full-length product will have a longer retention time than the failure sequences (DMT-off). Collect the peak corresponding to the DMT-on product.
-
To remove the DMT group, treat the collected fraction with an acidic solution (e.g., 80% acetic acid) for 20-30 minutes at room temperature.
-
Neutralize the acid and desalt the purified oligonucleotide by methods such as ethanol precipitation or size-exclusion chromatography.
Application in Targeting the Bcl-2 Signaling Pathway
Antisense oligonucleotides are a class of therapeutic agents that can be synthesized using this compound. A prominent target for antisense therapy in cancer is the B-cell lymphoma 2 (Bcl-2) protein, an anti-apoptotic protein that is overexpressed in many cancers, contributing to tumor cell survival and resistance to chemotherapy.[3][4][5]
Mechanism of Action of a Bcl-2 Antisense Oligonucleotide:
Caption: Mechanism of a Bcl-2 antisense oligonucleotide.
A Bcl-2 antisense oligonucleotide is designed to be complementary to the Bcl-2 mRNA sequence. Upon entering the cell, the ASO binds to the target mRNA, forming a DNA-RNA hybrid. This hybrid is recognized by the enzyme RNase H, which cleaves the mRNA strand. The degradation of the Bcl-2 mRNA prevents its translation into the Bcl-2 protein by the ribosome. The resulting decrease in the levels of the anti-apoptotic Bcl-2 protein shifts the cellular balance towards apoptosis, leading to the death of cancer cells.[6][7][8]
Conclusion
This compound is a robust and reliable phosphoramidite for the synthesis of therapeutic RNA oligonucleotides. Its stable benzoyl protecting group ensures high fidelity during synthesis, and established deprotection protocols allow for the generation of high-purity oligonucleotides. By understanding the key parameters of coupling efficiency and deprotection conditions, and by employing rigorous purification methods, researchers can successfully synthesize therapeutic oligonucleotides for a range of applications, including the targeted therapy of diseases such as cancer through the modulation of critical signaling pathways like the Bcl-2 pathway.
References
- 1. glenresearch.com [glenresearch.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Antisense-mediated suppression of Bcl-2 highlights its pivotal role in failed apoptosis in B-cell chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Making Sense of Antisense Oligonucleotide Therapeutics Targeting Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Oblimersen sodium (Genasense bcl-2 antisense oligonucleotide): a rational therapeutic to enhance apoptosis in therapy of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bcl-2 Inhibitors: Targeting Mitochondrial Apoptotic Pathways in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Solid-Phase RNA Synthesis: A Detailed Guide for Researchers and Drug Development Professionals
Application Note & Protocol
This document provides a comprehensive guide to the solid-phase synthesis of RNA, a cornerstone technology for the production of synthetic oligonucleotides for research, diagnostics, and therapeutic applications. The protocols detailed herein are based on the robust phosphoramidite chemistry, outlining the step-by-step procedures from solid support preparation to final purification of the RNA molecule.
Introduction
Solid-phase synthesis offers a highly efficient and automated method for the chemical synthesis of RNA oligonucleotides.[1][2] The process involves the sequential addition of ribonucleotide monomers to a growing chain that is covalently attached to an insoluble solid support.[3][4] This methodology allows for the easy removal of excess reagents and by-products by simple filtration and washing, thus eliminating the need for purification after each coupling step.[1][5] A key challenge in RNA synthesis, distinguishing it from DNA synthesis, is the presence of the 2'-hydroxyl group on the ribose sugar, which must be protected throughout the synthesis to prevent unwanted side reactions and chain degradation.[3][6]
The Solid-Phase RNA Synthesis Cycle
The synthesis of an RNA oligonucleotide is a cyclical process, with each cycle consisting of four main chemical reactions that result in the addition of a single nucleotide to the growing chain.[3][7] The entire process is typically performed on an automated DNA/RNA synthesizer.[7]
A visual representation of the overall workflow is provided below:
The core of the synthesis is a four-step chemical cycle:
Step 1: Deblocking (Detritylation)
The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside or the growing oligonucleotide chain.[8] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.
Step 2: Coupling
The next ribonucleoside phosphoramidite, activated by a weak acid such as 5-ethylthio-1H-tetrazole (ETT) or 5-benzylthio-1H-tetrazole (BTT), is added to the growing RNA chain.[9][10] The activated phosphoramidite reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[11]
Step 3: Capping
To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are irreversibly blocked or "capped".[12] This is typically achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.[12]
Step 4: Oxidation
The unstable phosphite triester linkage is oxidized to a more stable pentavalent phosphotriester.[11] This is commonly done using a solution of iodine in a mixture of tetrahydrofuran (THF), pyridine, and water.[11]
Protecting Groups in RNA Synthesis
The success of RNA synthesis is highly dependent on the choice of protecting groups for the 2'-hydroxyl, the exocyclic amines of the bases, and the phosphate backbone.[4]
| Functional Group | Protecting Group | Deprotection Conditions |
| 5'-Hydroxyl | Dimethoxytrityl (DMT) | Acidic (e.g., 3% Trichloroacetic Acid or Dichloroacetic Acid in Dichloromethane)[3] |
| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS) | Fluoride source (e.g., Triethylamine trihydrofluoride)[9][13] |
| 2'-O-Triisopropylsilyloxymethyl (TOM) | Fluoride source[14] | |
| 2'-bis(2-Acetoxyethoxy)methyl (ACE) | Weakly acidic conditions (pH 3) after base deprotection[13] | |
| 2'-Thiomorpholine-4-carbothioate (TC) | Anhydrous ethylenediamine in toluene[13] | |
| Exocyclic Amines (A, C, G) | Acetyl (Ac), Benzoyl (Bz), Phenoxyacetyl (Pac), iso-Butyryl (iBu), Dimethylformamidine (dmf) | Basic (e.g., Ammonium hydroxide/Methylamine mixture)[15] |
| Phosphate | β-Cyanoethyl (CE) | Basic (e.g., Ammonium hydroxide) |
Experimental Protocols
Automated Solid-Phase Synthesis Cycle
This protocol outlines the typical parameters for an automated RNA synthesis cycle. The specific volumes and wait times may need to be optimized based on the synthesizer and the scale of the synthesis.
| Step | Reagent/Solution | Concentration | Typical Duration |
| 1. Deblocking | 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM) | 3% (w/v) | 60-120 seconds[3] |
| 2. Coupling | RNA Phosphoramidite in Acetonitrile | 0.1 M | 3-12 minutes[9] |
| Activator (e.g., ETT or BTT) in Acetonitrile | 0.25 M | 3-12 minutes[14] | |
| 3. Capping | Capping Reagent A (Acetic Anhydride/THF/Pyridine) | Varies by manufacturer | 30-60 seconds[11] |
| Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | 30-60 seconds[11] | |
| 4. Oxidation | 0.02-0.1 M Iodine in THF/Pyridine/Water | 0.02-0.1 M | 60-120 seconds[11] |
| Washes | Anhydrous Acetonitrile | - | Performed between each step |
Cleavage and Deprotection Protocol (TBDMS Chemistry)
This protocol describes the cleavage of the synthesized RNA from the solid support and the removal of the protecting groups.
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v)[15]
-
Anhydrous Dimethyl sulfoxide (DMSO)[9]
-
Triethylamine (TEA)[9]
-
Triethylamine trihydrofluoride (TEA·3HF)[9]
-
RNase-free water
Procedure:
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution to the solid support.[15]
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and partially deprotected RNA to a new tube.
-
Evaporate the solution to dryness.
-
-
2'-Hydroxyl (TBDMS) Deprotection:
Purification of the Synthesized RNA
Crude RNA oligonucleotides can be purified using various techniques, including:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a common method for purifying DMT-on oligonucleotides. The hydrophobic DMT group allows for separation from shorter, DMT-off failure sequences.
-
Ion-Exchange High-Performance Liquid Chromatography (IE-HPLC): This method separates oligonucleotides based on their charge, which is proportional to their length.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can be used to purify RNA oligonucleotides with high resolution. The band corresponding to the full-length product is excised, and the RNA is eluted.[15]
Quality Control and Analysis
The quality and identity of the synthesized RNA should be confirmed by:
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): To verify the molecular weight of the final product.[15]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the oligonucleotide.
-
UV-Visible Spectroscopy: To quantify the concentration of the purified RNA.[15]
Conclusion
Solid-phase phosphoramidite chemistry is a powerful and versatile method for the synthesis of RNA oligonucleotides. By carefully selecting protecting groups and optimizing reaction conditions, high-purity RNA can be reliably produced for a wide range of applications in research, diagnostics, and the development of novel RNA-based therapeutics. This guide provides a foundational protocol that can be adapted and optimized for specific synthesis requirements.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Evaluation of 2'-hydroxyl protection in RNA-synthesis using the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. atdbio.com [atdbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrxiv.org [chemrxiv.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Coupling Efficiency with 5'-DMT-Bz-rA
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges encountered during the synthesis of RNA oligonucleotides, specifically focusing on troubleshooting low coupling efficiency with 5'-DMT-Bz-rA phosphoramidite.
Frequently Asked Questions (FAQs)
Q1: What is coupling efficiency and why is it critical in oligonucleotide synthesis?
A1: Coupling efficiency refers to the percentage of available 5'-hydroxyl groups on the solid support that successfully react with the incoming phosphoramidite during each synthesis cycle.[1] Achieving a high coupling efficiency, ideally greater than 99%, is crucial because any unreacted sites result in truncated sequences known as deletions.[1] The accumulation of these truncated products significantly reduces the yield of the desired full-length oligonucleotide and complicates downstream purification and applications.[1]
Q2: We are observing consistently low coupling efficiency when incorporating this compound. What are the most common causes?
A2: Low coupling efficiency with this compound phosphoramidite can be attributed to several factors, primarily related to reagent quality, the synthesis protocol, or the synthesizer itself. The most frequent culprit is the presence of moisture, which can hydrolyze the phosphoramidite or the activated intermediate, rendering it incapable of coupling.[2][3][4] Other significant causes include the degradation of the phosphoramidite, suboptimal activator choice or concentration, and insufficient coupling time.
Q3: How does low coupling efficiency specifically with this compound impact the final product?
A3: Low coupling efficiency during the incorporation of this compound leads to a higher proportion of n-1 deletion sequences, where the adenine base is missing. This not only drastically reduces the yield of the full-length RNA product but also introduces impurities that can be challenging to separate.[5] These impurities can negatively affect the performance of the oligonucleotide in downstream applications such as siRNA, antisense experiments, or aptamer selection.
Q4: How can I monitor the coupling efficiency during the synthesis process?
A4: The most common method for real-time monitoring of coupling efficiency is trityl monitoring. The 5'-dimethoxytrityl (DMT) group is cleaved at the beginning of each synthesis cycle, releasing a brightly colored trityl cation. The absorbance of this cation is measured, and a consistent, high absorbance reading from cycle to cycle indicates high coupling efficiency. A significant drop in absorbance after the this compound coupling step points to a problem with that specific monomer addition.[6]
Q5: Could the issue be related to the benzoyl (Bz) protecting group on the adenosine?
A5: The benzoyl (Bz) group is a robust protecting group for the exocyclic amine of adenine, chosen for its stability during the acidic conditions of DMT group removal.[7] While generally reliable, the bulky nature of the benzoyl group, combined with the steric hindrance of the 2'-O-TBDMS group in RNA synthesis, can sometimes lead to slower coupling kinetics compared to other phosphoramidites.[][9] This may necessitate adjustments to the standard coupling protocol.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving low coupling efficiency with this compound.
Step 1: Assess Reagent and Solvent Quality
-
Is your acetonitrile (ACN) anhydrous?
-
Problem: Moisture in the ACN is a primary cause of low coupling efficiency.[3] Water can hydrolyze the phosphoramidite or react with the activated monomer.[2][4]
-
Solution: Use fresh, high-quality anhydrous acetonitrile with a water content of 30 ppm or less (preferably ≤10-15 ppm).[2][3] Purchase ACN in septum-sealed bottles and consider adding activated 3Å molecular sieves to the solvent bottle on the synthesizer.[2]
-
-
Is the this compound phosphoramidite fresh and properly stored?
-
Problem: Phosphoramidites are sensitive to moisture and oxidation. The stability of phosphoramidites in acetonitrile solution decreases in the order of T, dC > dA > dG.[2] After five weeks of storage, the purity of dA(Bz) can be reduced by 6%.[2]
-
Solution: Use fresh phosphoramidite from a reputable supplier. Store phosphoramidites as a dry powder under an inert atmosphere (argon or nitrogen) at the recommended temperature (typically 2-8°C).[5] Allow the vial to warm to room temperature before opening to prevent condensation.[5]
-
-
Is your activator solution fresh and anhydrous?
-
Problem: A degraded or wet activator will not efficiently catalyze the coupling reaction.[1]
-
Solution: Prepare fresh activator solution daily, or as recommended by the supplier, using anhydrous acetonitrile. Ensure the activator is fully dissolved to prevent crystallization, which can block fluid lines.[10]
-
Step 2: Optimize Synthesis Protocol
-
Is the coupling time sufficient for this compound?
-
Problem: Due to potential steric hindrance, this compound may require a longer coupling time than standard DNA phosphoramidites.[9]
-
Solution: As a starting point, double the standard coupling time for the this compound monomer.[2][5] For particularly stubborn low coupling, you can incrementally increase the time and analyze the results.
-
-
Are you using an appropriate activator?
-
Problem: While 1H-Tetrazole is a standard activator, more potent activators are often recommended for RNA synthesis to overcome the steric bulk of the 2'-O-protecting group.[5]
-
Solution: Consider using 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). ETT is more acidic and commonly used for RNA synthesis, while DCI can increase the coupling speed.[5][11][12]
-
-
Have you considered a double coupling?
-
Problem: For exceptionally difficult couplings, a single coupling step may not be sufficient to drive the reaction to completion.
-
Solution: Program your synthesizer to perform the coupling step for this compound twice before proceeding to the capping step. This involves a second delivery of the phosphoramidite and activator.[2]
-
Step 3: Check Synthesizer Performance
-
Is the reagent delivery system functioning correctly?
-
Problem: Clogged lines or improperly calibrated reagent delivery can result in insufficient amounts of phosphoramidite or activator reaching the synthesis column.[5]
-
Solution: Perform regular maintenance on your DNA/RNA synthesizer. Check for blockages in the reagent lines and verify that the reagent delivery volumes are accurate.
-
-
Is the inert gas supply dry?
-
Problem: Moisture can be introduced into the system via the argon or helium used to pressurize the reagent bottles.
-
Solution: Use an in-line drying filter for the inert gas supply to the synthesizer.[3]
-
Quantitative Data Summary
Table 1: Impact of Average Coupling Efficiency on Theoretical Full-Length Product (FLP) Yield
| Oligo Length (bases) | Average Coupling Efficiency | Theoretical FLP Yield (%) |
| 20 | 99.0% | 82.6% |
| 20 | 98.0% | 68.0%[5] |
| 50 | 99.0% | 61.0% |
| 50 | 98.0% | 36.4% |
| 100 | 99.0% | 36.6% |
| 100 | 98.0% | 13.3%[5] |
Table 2: Common Activators for Oligonucleotide Synthesis
| Activator | pKa | Common Concentration | Notes |
| 1H-Tetrazole | 4.8 | 0.45 M | Standard activator, but its acidity can cause minor detritylation.[5] |
| 5-Ethylthio-1H-tetrazole (ETT) | ~4.3 | 0.25 M - 0.6 M | More acidic and often recommended for RNA synthesis.[5][9] |
| 4,5-Dicyanoimidazole (DCI) | 5.2 | 0.1 M - 1.0 M | Less acidic and more nucleophilic; can double the coupling speed compared to tetrazole.[5] Highly soluble in acetonitrile.[5] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
Objective: To minimize the water content in acetonitrile for phosphoramidite dissolution and synthesizer use.
Materials:
-
DNA synthesis grade acetonitrile (<30 ppm water)
-
Activated 3Å molecular sieves
-
Anhydrous, septum-sealed bottle
Procedure:
-
Purchase high-quality, DNA synthesis grade acetonitrile in a septum-sealed bottle.[3]
-
To further ensure anhydrous conditions, add a layer of activated 3Å molecular sieves to the solvent bottle.
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[2]
-
When installing on the synthesizer, use a fresh bottle and ensure all lines are dry.
Protocol 2: Optimization of Coupling Time for this compound
Objective: To determine the optimal coupling time for this compound to maximize coupling efficiency.
Procedure:
-
Baseline Synthesis: Perform a synthesis of a short, standard oligonucleotide containing a single this compound incorporation using your current, standard coupling time.
-
Analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product and the n-1 deletion product.
-
Incremental Increase in Coupling Time: Repeat the synthesis, but incrementally increase the coupling time specifically for the this compound phosphoramidite. For example, if your standard time is 3 minutes, test 6, 9, and 12-minute coupling times.
-
Analysis: Analyze the crude product from each synthesis. The optimal coupling time is the shortest time that gives the highest percentage of full-length product with the lowest amount of n-1 deletion.
Protocol 3: Double Coupling Procedure
Objective: To increase the coupling efficiency of this compound by performing the coupling step twice.
Procedure:
-
Program your DNA/RNA synthesizer to modify the synthesis cycle for the this compound monomer.
-
After the initial delivery of the this compound phosphoramidite and activator, and the subsequent wait step (coupling time), program the synthesizer to repeat the delivery of the phosphoramidite and activator.
-
Follow this second coupling step with the standard capping, oxidation, and deblocking steps.
-
Analyze the crude product by HPLC or mass spectrometry and compare the results to a single-coupling synthesis to confirm the improvement in efficiency.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Coupling Time for Benzoyl-Protected Phosphoramidites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling time for benzoyl-protected phosphoramidites in oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the function of the benzoyl protecting group in phosphoramidite chemistry?
The primary role of the benzoyl (Bz) group is to protect the exocyclic amino groups of nucleobases, particularly deoxyadenosine (dA) and deoxycytidine (dC), from participating in unwanted side reactions during oligonucleotide synthesis.[1][2][3] This protection ensures that the phosphoramidite coupling reaction occurs specifically at the 5'-hydroxyl group of the growing oligonucleotide chain.[1][2] The benzoyl group is stable under the acidic conditions required for detritylation but can be readily removed with a base, like aqueous ammonium hydroxide, at the end of the synthesis.[2]
Q2: Why does the coupling time for benzoyl-protected phosphoramidites, especially dA(Bz), often need to be optimized?
The benzoyl protecting group is sterically bulky. This steric hindrance can slow down the kinetics of the coupling reaction, requiring a longer time to achieve complete coupling compared to other phosphoramidites.[4][5] Insufficient coupling time is a common reason for low coupling efficiency, leading to an increase in deletion sequences (n-1).[4][5]
Q3: What are the signs of degraded benzoyl-protected phosphoramidites?
Degradation of benzoyl-protected phosphoramidites can manifest in several ways:
-
Decreased Coupling Efficiency: The concentration of the active phosphoramidite decreases upon degradation, leading to lower yields of the full-length oligonucleotide.[4]
-
Presence of n-1 Deletion Sequences: Analysis of the crude oligonucleotide by HPLC or mass spectrometry will show an increased proportion of sequences missing the intended base.[4]
-
Formation of H-phosphonate: Hydrolysis of the phosphoramidite results in the formation of the corresponding H-phosphonate, which is inactive in the coupling reaction. This can be detected by ³¹P NMR spectroscopy.[4][6]
Q4: How does water content affect coupling efficiency?
Moisture is a primary cause of reduced coupling efficiency.[4][6][7][8] Water can negatively impact the coupling step in two main ways:
-
It can hydrolyze the phosphoramidite to an inactive H-phosphonate before it is delivered to the synthesis column.[6][7]
-
It can react with the activated phosphoramidite, competing with the 5'-hydroxyl group of the growing oligonucleotide chain.[6][7][8]
For optimal results, the water content in acetonitrile should be less than 30 ppm, and preferably 10 ppm or less.[6]
Q5: Can the choice of activator impact the coupling time and efficiency?
Yes, the choice of activator is crucial.[4] Standard activators like 1H-Tetrazole may not be potent enough to overcome the steric hindrance of the benzoyl group, especially with dA(Bz).[5][8] More powerful activators are often required to achieve high coupling efficiencies in reasonable timeframes.[5][8] Using an inappropriate or degraded activator can lead to low coupling efficiency.[4][8]
Troubleshooting Guides
Issue: Low Coupling Efficiency with Benzoyl-Protected Phosphoramidites
This guide provides a step-by-step approach to diagnosing and resolving low coupling efficiency.
Step 1: Verify Reagent Quality and Anhydrous Conditions
| Parameter | Recommendation | Rationale |
| Phosphoramidite Purity | Use fresh, high-purity (≥98.0%) benzoyl-protected phosphoramidites.[4] | Degraded phosphoramidites have a lower concentration of the active species, reducing coupling efficiency.[4] |
| Acetonitrile Water Content | Use anhydrous acetonitrile with a water content of ≤30 ppm (preferably ≤10-15 ppm).[4][6][7] | Water hydrolyzes the phosphoramidite and competes with the coupling reaction.[6][7] |
| Activator Quality | Use a fresh, high-quality activator. | Incomplete activation due to a degraded activator will lead to lower coupling yields.[4] |
Step 2: Optimize Synthesis Protocol
| Action | Recommendation | Expected Outcome |
| Increase Coupling Time | Incrementally increase the coupling time for the benzoyl-protected phosphoramidite (e.g., from 2 minutes to 4, 6, or 8 minutes).[4] | Longer reaction times can overcome the steric hindrance of the benzoyl group, leading to more complete coupling.[4] |
| Perform a Double Coupling | Program the synthesizer to deliver the phosphoramidite and activator a second time before the capping step.[4][9] | A second coupling can significantly increase the overall efficiency. For example, an 80% efficient single coupling can be boosted to 96% with a double coupling.[4][9] |
| Use a More Potent Activator | Switch from a standard activator (e.g., 1H-Tetrazole) to a more potent one like 5-(Ethylthio)-1H-tetrazole (ETT), 5-(Benzylthio)-1H-tetrazole (BTT), or 4,5-Dicyanoimidazole (DCI).[5] | More potent activators can more effectively overcome the steric hindrance of bulky phosphoramidites.[5] |
Quantitative Data Summary
| Parameter | Condition 1 | Yield/Efficiency 1 | Condition 2 | Yield/Efficiency 2 | Reference |
| Coupling Efficiency vs. Oligo Length (20mer) | 99.4% Average Coupling Efficiency | 89.2% Full-Length Product | 98.0% Average Coupling Efficiency | 68% Full-Length Product | [7] |
| Coupling Efficiency vs. Oligo Length (50mer) | 99.4% Average Coupling Efficiency | 74.5% Full-Length Product | 98.0% Average Coupling Efficiency | 36% Full-Length Product | |
| Coupling Efficiency vs. Oligo Length (100mer) | 98.0% Average Coupling Efficiency | 13% Full-Length Product | [7] | ||
| Single vs. Double Coupling | Single Coupling | 80% Efficiency | Double Coupling | 96% Efficiency | [4][9] |
Experimental Protocols
Protocol 1: Preparation of Anhydrous Acetonitrile
-
Start with a sealed bottle of high-quality, DNA synthesis grade acetonitrile (<30 ppm water).[4]
-
To further ensure anhydrous conditions, add activated 3Å molecular sieves to the solvent.[4]
-
Allow the acetonitrile to stand over the molecular sieves for at least 24 hours before use.[4]
-
When dispensing the solvent, use a dry syringe and needle that has been purged with an inert gas (e.g., argon) to prevent the introduction of atmospheric moisture.[4]
Protocol 2: Optimizing Coupling Time for dA(Bz)
-
Baseline Synthesis: Perform a synthesis of a test oligonucleotide using your standard coupling time for dA(Bz) (e.g., 2 minutes).
-
Analysis of Baseline: Analyze the crude product by HPLC or mass spectrometry to determine the percentage of full-length product and the n-1 deletion product.[4]
-
Incremental Increase in Coupling Time: Repeat the synthesis, but incrementally increase the coupling time specifically for the dA(Bz) phosphoramidite. For example, test 4, 6, and 8-minute coupling times.[4]
-
Analysis: Analyze the crude product from each synthesis. Compare the ratio of full-length product to the n-1 deletion product.[4]
-
Determine Optimal Time: The optimal coupling time is the shortest time that gives the highest percentage of full-length product without a significant increase in side reactions.[4]
Protocol 3: Double Coupling Procedure
-
Program the oligonucleotide synthesizer to perform the standard synthesis cycle (deblocking, coupling, capping, oxidation).
-
For the specific benzoyl-protected phosphoramidite requiring enhanced coupling, modify the synthesis protocol.
-
After the initial delivery of the phosphoramidite and activator and the subsequent wait step (coupling time), program the synthesizer to repeat the delivery of the phosphoramidite and activator.[4]
-
Follow this second coupling step with the standard capping, oxidation, and deblocking steps.[4]
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: The four-step cycle of phosphoramidite-based oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. trilinkbiotech.com [trilinkbiotech.com]
Technical Support Center: Benzoyl (Bz) Protecting Group in RNA Synthesis
Welcome to the technical support center for RNA synthesis utilizing the benzoyl (Bz) protecting group. This resource is for researchers, scientists, and drug development professionals to navigate and resolve common issues encountered during their experiments. Below, you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides to help you achieve successful RNA synthesis while minimizing side reactions associated with the benzoyl protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the benzoyl (Bz) protecting group in RNA synthesis?
The primary role of the benzoyl group is to protect the exocyclic amino groups of adenosine (A) and cytosine (C) nucleobases during solid-phase RNA synthesis.[1] By blocking these reactive sites, the Bz group prevents unwanted side reactions during the phosphoramidite coupling steps, ensuring that the oligonucleotide chain is extended correctly.[1] It is stable under the acidic conditions used for detritylation but can be removed with basic conditions at the end of the synthesis.[1]
Q2: What is the most common side reaction associated with the benzoyl protecting group on cytosine (Bz-C)?
The most significant side reaction is the transamination of the benzoyl-protected cytosine to form N4-methylcytidine.[2] This occurs when using deprotection reagents containing methylamine, such as a mixture of ammonium hydroxide and methylamine (AMA).[2] This side reaction can occur in approximately 5% of the cytosine residues.[2]
Q3: How can I prevent the transamination of cytosine during deprotection?
To prevent this side reaction, it is highly recommended to use acetyl-protected cytidine (Ac-C) in place of benzoyl-protected cytidine when using a fast deprotection protocol with AMA.[2][3] The acetyl group is much more labile and is removed rapidly, preventing the competing transamination reaction.[3]
Q4: What are the signs of incomplete benzoyl group deprotection?
Incomplete removal of the benzoyl group can be identified through analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). In reverse-phase HPLC, incompletely deprotected oligonucleotides will typically appear as later-eluting peaks due to the hydrophobicity of the remaining benzoyl group.[4][5] Mass spectrometry will show a mass addition of 104 Da for each remaining benzoyl group.[5]
Q5: Can the benzoyl group migrate to other positions during synthesis?
While acyl migration is a known phenomenon in organic chemistry, significant benzoyl group migration is not a commonly reported side reaction under standard solid-phase RNA synthesis conditions. The primary concerns with the benzoyl group are incomplete deprotection and transamination during the final cleavage and deprotection steps.
Troubleshooting Guides
Issue 1: Presence of an N4-methylcytidine side product
-
Symptom: Mass spectrometry analysis of the final RNA product shows a mass increase of 14 Da for each cytosine residue, and HPLC analysis may show a new peak close to the main product peak.[6]
-
Cause: This is due to the transamination of benzoyl-protected cytosine by methylamine during deprotection with AMA.[2]
-
Solution:
-
Use Acetyl-Protected Cytidine (Ac-C): For all future syntheses that will be deprotected with AMA or other methylamine-containing reagents, substitute Bz-C phosphoramidite with Ac-C phosphoramidite.[2][3]
-
Alternative Deprotection for Existing Oligonucleotides: If you have an existing oligonucleotide synthesized with Bz-C, avoid deprotection with AMA. Instead, use a standard deprotection method with aqueous ammonium hydroxide, typically at 55°C for 8-12 hours.[7]
-
Issue 2: Incomplete Deprotection of Benzoyl Groups
-
Symptoms:
-
Later-eluting peaks are observed in reverse-phase HPLC analysis.[4][5]
-
Mass spectrometry data shows a mass that is 104 Da (or multiples of 104 Da) higher than the expected mass of the full-length product.[5]
-
The synthesized RNA performs poorly in downstream applications like hybridization or enzymatic assays.[5]
-
-
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degraded Deprotection Reagent | Ammonium hydroxide solutions can lose ammonia concentration over time. Always use a fresh solution. It is advisable to store it in smaller, tightly sealed aliquots in the refrigerator.[5] |
| Insufficient Deprotection Time or Temperature | For standard deprotection with aqueous ammonium hydroxide, ensure the reaction is carried out for at least 8-12 hours at 55°C. For faster deprotection with AMA (using Ac-C), a common condition is 10 minutes at 65°C.[2][7] |
| Guanine-Rich Sequences | The removal of the protecting group on guanine (often isobutyryl) can be the rate-limiting step. For G-rich sequences, consider extending the deprotection time.[4] |
Data Presentation
Table 1: Comparison of Deprotection Conditions and Outcomes for Cytidine Protection
| Protecting Group on Cytidine | Deprotection Reagent | Temperature (°C) | Time | Transamination Side Product (N4-methylcytidine) |
| Benzoyl (Bz) | Ammonium Hydroxide | 55 | 8-12 hours | Not observed |
| Benzoyl (Bz) | Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 minutes | ~5%[2] |
| Acetyl (Ac) | Ammonium Hydroxide/Methylamine (AMA) | 65 | 10 minutes | Not observed[2] |
Experimental Protocols
Protocol 1: Recommended "UltraFAST" Deprotection for RNA (Using Ac-C)
This protocol is intended for RNA oligonucleotides synthesized with acetyl-protected cytidine (Ac-C).
-
Reagent Preparation: Prepare the AMA deprotection solution by mixing equal volumes of concentrated aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine. This should be done in a well-ventilated fume hood.[5]
-
Cleavage and Deprotection:
-
Oligonucleotide Recovery:
-
Allow the vial to cool to room temperature.
-
Carefully transfer the AMA solution containing the cleaved and deprotected RNA to a new tube.
-
Wash the solid support with nuclease-free water and combine the wash with the supernatant.
-
Evaporate the combined solution to dryness using a vacuum concentrator.[7]
-
-
2'-OH Deprotection: Proceed with the removal of the 2'-hydroxyl protecting group (e.g., TBDMS) according to your standard protocol (e.g., using TEA·3HF or TBAF).[3]
Protocol 2: Standard Deprotection for RNA (Using Bz-C)
This protocol is for RNA oligonucleotides synthesized with benzoyl-protected cytidine (Bz-C) to avoid transamination.
-
Cleavage and Deprotection:
-
Oligonucleotide Recovery:
-
Follow the same recovery steps as in Protocol 1 (steps 3.1-3.4).[7]
-
-
2'-OH Deprotection: Proceed with the removal of the 2'-hydroxyl protecting group as per your standard protocol.[3]
Visualizations
Caption: Mechanism of N4-methylcytidine formation from Bz-protected cytidine.
Caption: General workflow for RNA deprotection and analysis.
References
dealing with incomplete deprotection of the benzoyl group
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of the benzoyl group.
Troubleshooting Guide
Issue: Incomplete or Slow Deprotection Reaction
Question: My benzoyl deprotection reaction is not going to completion, or is proceeding very slowly. What are the potential causes and how can I troubleshoot this?
Answer:
Incomplete or sluggish benzoyl deprotection can arise from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Potential Causes & Solutions:
-
Catalyst Inactivity or Poisoning (for Catalytic Hydrogenolysis):
-
Solution: Use a fresh batch of palladium on carbon (Pd/C) catalyst. Catalysts can lose activity over time or become poisoned by impurities. For substrates prone to catalyst poisoning, consider using Pearlman's catalyst (Pd(OH)₂/C), which can be more robust.[1] Ensure all glassware is thoroughly cleaned and that high-purity solvents are used to avoid introducing contaminants.[1]
-
-
Poor Solubility:
-
Solution: The solubility of the starting material and the deprotected product can differ significantly.[1] If the starting material or partially deprotected intermediates have poor solubility in the reaction solvent, their access to the catalyst or reagent is limited.[1] Try a different solvent system. Common solvents for catalytic hydrogenation include methanol (MeOH), ethanol (EtOH), ethyl acetate (EtOAc), and tetrahydrofuran (THF), or mixtures thereof.[1][2] For basic hydrolysis, adding a co-solvent like methanol to aqueous ammonia can improve solubility.[3]
-
-
Insufficient Reaction Conditions:
-
Solution: The reaction may require more forcing conditions to proceed to completion.
-
For Catalytic Hydrogenolysis: Increase the hydrogen pressure using a high-pressure hydrogenation apparatus (e.g., a Parr shaker).[1] You can also increase the reaction temperature (e.g., to 40-50 °C) and/or increase the catalyst loading (e.g., from 10 wt% to 20-50 wt%).[1]
-
For Basic Hydrolysis: Increase the reaction temperature. For example, deprotection with concentrated ammonium hydroxide can be significantly faster at 55-65 °C compared to room temperature.[3]
-
-
-
Steric Hindrance:
-
Solution: If the benzoyl group is in a sterically hindered position, the deprotection reaction can be slow. In such cases, switching to a different deprotection method with a smaller or more reactive reagent may be necessary.
-
Below is a troubleshooting workflow to address incomplete deprotection:
Caption: Troubleshooting workflow for incomplete benzoyl deprotection.
Frequently Asked Questions (FAQs)
Q1: How can I monitor the progress of my benzoyl deprotection reaction?
A1: The progress of the deprotection reaction can be monitored by standard analytical techniques such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3]
-
TLC: This is a quick and qualitative method to check for the disappearance of the starting material and the appearance of the product.[3] A co-spot, where the reaction mixture is spotted on top of the starting material, can be helpful to confirm the identity of the spots.[4][5]
-
HPLC: This technique provides a quantitative analysis of the reaction mixture, allowing you to determine the percentage of starting material remaining and product formed.[3]
Q2: What are the common methods for benzoyl group deprotection?
A2: The most common methods for benzoyl group deprotection are basic hydrolysis and catalytic hydrogenolysis.
-
Basic Hydrolysis: This is often used for benzoyl groups protecting amines and hydroxyls, particularly in nucleoside and carbohydrate chemistry.[3][6] Common reagents include:
-
Catalytic Hydrogenolysis: This method is typically used for benzyl ethers, but can also be applied to benzoyl esters.[8][9] It involves the use of a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas).[2][8]
Q3: Are there alternative methods for benzoyl deprotection if the standard methods fail?
A3: Yes, if standard methods are unsuccessful or not compatible with other functional groups in your molecule, you can consider the following alternatives:
-
Hydrazine: Can be an effective reagent for deprotection.[7]
-
Acid-catalyzed Hydrolysis: Strong acids like concentrated HCl can be used, but this method is harsh and may not be suitable for acid-sensitive substrates.[7]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron trichloride (BCl₃) can cleave benzyl ethers, but this is also a harsh method.[1]
-
Electrochemical Methods: Electroreductive deprotection offers a milder alternative that avoids the use of strong acids or bases.[10]
Q4: I see multiple spots on my TLC plate after the reaction. What does this indicate?
A4: Multiple spots on the TLC plate suggest the presence of partially deprotected intermediates in addition to the starting material and the fully deprotected product.[1] This is a clear indication of an incomplete reaction. To drive the reaction to completion, you can try the troubleshooting steps outlined in the guide above, such as increasing the catalyst loading, raising the reaction temperature or pressure, or changing the solvent system.[1]
Quantitative Data Summary
The efficiency of benzoyl deprotection can be highly dependent on the reaction conditions. The following table summarizes quantitative data for the deprotection of N³-benzoyl-protected nucleosides using concentrated ammonium hydroxide.
| Reagent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Concentrated Ammonium Hydroxide | Room Temperature | 12-24 | >95 | Standard, reliable method.[3] |
| Concentrated Ammonium Hydroxide | 55 - 65 | 2-8 | >95 | Faster than room temperature.[3] |
Experimental Protocols
Protocol 1: Deprotection of N³-Benzoyl Group using Aqueous Ammonia
This protocol describes a general procedure for the deprotection of a benzoyl group from a nucleoside using concentrated ammonium hydroxide.[3]
Materials:
-
N³-benzoyl protected nucleoside
-
Concentrated ammonium hydroxide
-
Methanol (optional, to aid solubility)
-
Reaction vial with a screw cap
-
Heating block or oil bath
Procedure:
-
Dissolve the N³-benzoyl protected nucleoside in concentrated ammonium hydroxide in a reaction vial. If solubility is an issue, a small amount of methanol can be added to create a homogeneous solution.
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Heat the reaction mixture to the desired temperature (e.g., 55-65 °C for faster reaction times).
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the vial to room temperature.
-
In a well-ventilated fume hood, carefully open the vial and evaporate the solvent under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing RNA Synthesis Yield with Benzoyl-Protected Monomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield and quality of synthetic RNA using benzoyl (Bz)-protected phosphoramidites. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and deprotection processes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My overall RNA synthesis yield is lower than expected when using Bz-protected monomers. What are the primary causes?
A1: Low overall yield in RNA synthesis is often a result of suboptimal coupling efficiency during the solid-phase synthesis or issues during the deprotection and purification steps. Key factors to investigate include:
-
Moisture Contamination: Phosphoramidites are extremely sensitive to moisture. Any water in the acetonitrile (ACN) solvent or in the synthesizer's fluid lines will inactivate the phosphoramidites, leading to failed coupling.[1][2][3]
-
Degraded Phosphoramidites: Improper storage or handling of Bz-protected phosphoramidites can lead to degradation, reducing their coupling efficiency. They should be stored at low temperatures under an inert atmosphere.[2][3]
-
Suboptimal Coupling Time: Bz-protected monomers, particularly adenosine, can be sterically hindered and may require longer coupling times compared to other monomers to achieve high efficiency.[4]
-
Inefficient Deprotection: Incomplete removal of the benzoyl protecting groups will result in a lower yield of the desired full-length RNA.
-
RNA Degradation: RNA is susceptible to degradation, especially during the final deprotection and purification steps. Maintaining an RNase-free environment is crucial.
Q2: I am observing a significant amount of n-1 sequences in my final product. What is the likely cause?
A2: The presence of n-1 sequences, which are deletions of a single nucleotide, is a direct indicator of low coupling efficiency at one or more steps in the synthesis.[4] To troubleshoot this:
-
Verify Reagent Quality: Ensure that the Bz-protected phosphoramidites and the activator are fresh and of high purity.[1]
-
Ensure Anhydrous Conditions: The water content in your acetonitrile should be less than 30 ppm.[2][4] Using a fresh bottle of anhydrous solvent is recommended.
-
Optimize Coupling Time: For Bz-protected adenosine (A) and cytidine (C), consider increasing the coupling time. A double coupling protocol for these bases may also improve efficiency.[4]
Q3: I have observed a side product after deprotecting my RNA synthesized with Bz-protected cytidine (Bz-dC). What could this be?
A3: When using deprotection methods involving primary amines, such as aqueous methylamine or AMA (a mixture of ammonium hydroxide and methylamine), a known side reaction is the transamination of Bz-protected cytidine. This results in the conversion of cytidine to a methyl-cytidine derivative.[5][6] To avoid this, it is recommended to use acetyl (Ac)-protected dC when performing rapid deprotection with AMA.[5][6]
Q4: What are the recommended deprotection conditions for oligonucleotides synthesized with Bz-protected monomers?
A4: The choice of deprotection conditions depends on the overall composition of your oligonucleotide, including any sensitive modifications.
-
Standard Deprotection: For oligonucleotides containing standard Bz-protected A and G, and Ac-protected C, a common and efficient method is using AMA (Ammonium Hydroxide/Methylamine 1:1) at 65°C for 10-15 minutes.[6]
-
Milder Deprotection: If your RNA contains base-sensitive modifications, a milder deprotection using ethanolic ammonia can be employed, although this requires a longer incubation time (e.g., 16 hours at 55°C).[7]
Q5: How can I confirm the complete removal of benzoyl protecting groups?
A5: Complete deprotection is crucial for the biological activity of the synthetic RNA. The most reliable method to confirm the removal of Bz groups is through mass spectrometry analysis of the final product. An incomplete deprotection will result in a mass shift corresponding to the mass of the benzoyl group (104.1 Da). Reversed-phase HPLC can also be used, as the presence of the hydrophobic benzoyl groups will alter the retention time of the oligonucleotide.
Data Presentation
Table 1: Troubleshooting Guide for Low Coupling Efficiency with Bz-Protected Monomers
| Symptom | Potential Cause | Recommended Action |
| Low stepwise coupling efficiency for A or C bases (from trityl monitoring) | 1. Moisture contamination in reagents or synthesizer lines.2. Degraded Bz-A or Bz-C phosphoramidite.3. Insufficient coupling time. | 1. Use fresh, anhydrous acetonitrile (<30 ppm water).[2][4] Ensure synthesizer fluidics are dry.2. Use a fresh vial of high-purity phosphoramidite.3. Increase the coupling time for the specific monomer (e.g., from 3 to 6 minutes).[4] Consider a double coupling cycle. |
| Consistently low coupling efficiency for all bases | 1. System-wide moisture contamination.2. Degraded activator solution.3. Synthesizer malfunction. | 1. Replace all solvents with fresh, anhydrous grade.2. Prepare a fresh solution of the activator.3. Check for leaks and ensure proper reagent delivery by the synthesizer.[1] |
| Presence of n-1 deletion sequences in final product analysis (HPLC or Mass Spec) | Inefficient coupling at one or more steps. | Pinpoint the problematic monomer using trityl monitoring data from the synthesis and apply the specific troubleshooting steps above. |
Table 2: Comparison of Common Exocyclic Amine Protecting Groups in RNA Synthesis
| Protecting Group | Commonly Used For | Relative Deprotection Rate | Key Considerations |
| Benzoyl (Bz) | Adenine (A), Cytosine (C) | Slower | Stable under synthesis conditions. Can lead to transamination of Cytosine with amine-based deprotection reagents.[5] |
| Acetyl (Ac) | Cytosine (C) | Faster | Recommended for use with rapid deprotection methods like AMA to avoid side reactions.[5][6] |
| Isobutyryl (iBu) | Guanine (G) | Intermediate | A standard protecting group for guanine. |
| Phenoxyacetyl (Pac) | Adenine (A), Guanine (G) | Faster | Allows for milder deprotection conditions, suitable for sensitive oligonucleotides.[5] |
| Dimethylformamidine (dmf) | Guanine (G) | Faster | Enables rapid deprotection with AMA.[8] |
Experimental Protocols
Protocol 1: Automated Solid-Phase RNA Synthesis using Bz-Protected Phosphoramidites (1 µmol scale)
This protocol outlines a standard cycle for a single nucleotide addition using an automated DNA/RNA synthesizer.
Reagents:
-
Phosphoramidites: 0.1 M solutions of 2'-O-TBDMS protected A(Bz), C(Ac), G(iBu), and U phosphoramidites in anhydrous acetonitrile.
-
Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Trichloroacetic acid (TCA) in dichloromethane.
-
Capping Solutions: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).
-
Oxidizing Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Washing Solvent: Anhydrous acetonitrile.
Synthesis Cycle:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound nucleoside by treating with the deblocking solution. The released trityl cation is monitored to determine coupling efficiency from the previous cycle.
-
Coupling: The Bz-protected phosphoramidite and activator solution are delivered to the synthesis column. A coupling time of 3-6 minutes is typically used. For problematic couplings, this time can be extended.[9]
-
Capping: Unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion sequences in subsequent cycles.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.
-
Washing: The column is washed with anhydrous acetonitrile to remove residual reagents before initiating the next cycle.
Protocol 2: Deprotection of RNA Oligonucleotides with Bz-Protected Monomers
Method A: AMA Deprotection (for sequences with Ac-C)
-
Cleavage and Base Deprotection:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add 1 mL of AMA solution (1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine).
-
Seal the vial tightly and incubate at 65°C for 15 minutes.[6]
-
Cool the vial to room temperature.
-
-
Drying:
-
Transfer the supernatant to a new tube and dry the sample completely using a vacuum concentrator.
-
-
2'-O-TBDMS Deprotection:
-
To the dried pellet, add a solution of triethylamine trihydrofluoride (TEA·3HF) in DMSO.
-
Incubate at 65°C for 2.5 hours.
-
-
Quenching and Precipitation:
-
Quench the reaction and precipitate the RNA using a suitable buffer and isopropanol.
-
Centrifuge to pellet the RNA, wash with ethanol, and air-dry the pellet.
-
-
Resuspension:
-
Resuspend the purified RNA in an RNase-free buffer.
-
Method B: Ethanolic Ammonia Deprotection (for sequences with Bz-C or other sensitive groups)
-
Cleavage and Base Deprotection:
-
Transfer the solid support to a screw-cap vial.
-
Add 1 mL of ethanolic ammonia.
-
Seal the vial and incubate at 55°C for 16 hours.[7]
-
Cool the vial to room temperature.
-
-
Proceed with steps 2-5 from Method A.
Visualizations
Caption: Automated RNA synthesis and deprotection workflow.
Caption: Troubleshooting logic for low RNA yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of RNA
This technical support center provides guidance for researchers, scientists, and drug development professionals on the identification and removal of n-1 shortmers and other common impurities in RNA synthesis.
Frequently Asked Questions (FAQs)
Q1: What are n-1 shortmers and what causes them in RNA synthesis?
A1: N-1 shortmers are truncated RNA sequences that are one nucleotide shorter than the desired full-length product (FLP). They are a common impurity in chemical RNA synthesis and in vitro transcription (IVT).
-
In Chemical Synthesis: The primary cause of n-1 shortmers is incomplete coupling of a phosphoramidite to the growing RNA chain during a synthesis cycle. If the unreacted 5'-hydroxyl group is not effectively "capped" in the subsequent step, it can react in a later cycle, leading to a deletion of a single nucleotide.[1][] Other contributing factors include incomplete detritylation, which prevents the next nucleotide from being added.[]
-
In In Vitro Transcription (IVT): Premature termination of the transcription process by the RNA polymerase can result in a variety of truncated products, including n-1 shortmers.[1]
Q2: Why is it critical to remove n-1 shortmers from my RNA preparation?
A2: The presence of n-1 shortmers can significantly impact downstream applications. In therapeutic applications, these impurities can lead to the production of incorrect proteins, potentially causing off-target effects or reduced efficacy. For research applications such as CRISPR, sequencing, and quantitative PCR (qPCR), n-1 impurities can interfere with hybridization and lead to inaccurate results.[3]
Q3: What are the primary methods for identifying and removing n-1 shortmers?
A3: The most common high-resolution methods for separating n-1 shortmers from the full-length RNA product are denaturing polyacrylamide gel electrophoresis (PAGE) and high-performance liquid chromatography (HPLC).[4] HPLC can be further categorized into ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) chromatography.[5]
Q4: What level of purity can I expect from different purification methods?
A4: The achievable purity depends on the chosen method and the length and sequence of the RNA. Denaturing PAGE is known for its high resolution and can typically achieve >95% purity. HPLC methods can also yield high purity, often exceeding 90%, with the exact level depending on the column and conditions used.[6][7]
Q5: How do I choose the best purification method for my application?
A5: The choice of purification method depends on several factors, including the required purity, the length of the RNA, the quantity of material, and the downstream application. For applications requiring the highest purity, such as therapeutic development, denaturing PAGE or HPLC are recommended. For less sensitive applications like standard PCR, desalting may be sufficient for shorter oligonucleotides.[3][6]
Troubleshooting Guides
Issue 1: Low yield of full-length RNA after purification.
| Possible Cause | Suggested Solution |
| Inefficient RNA Synthesis | Optimize the in vitro transcription reaction conditions, including template concentration, nucleotide concentration, and incubation time. For chemical synthesis, ensure high coupling efficiency at each step.[] |
| Loss of Sample During Purification | For PAGE, ensure complete elution of the RNA from the gel slice. For HPLC, optimize fraction collection to minimize loss of the target peak. For all methods, handle samples carefully to avoid degradation by RNases. |
| RNA Degradation | Maintain an RNase-free environment throughout the synthesis and purification process. Use RNase-free reagents and consumables.[8] |
Issue 2: Poor resolution between n-1 shortmers and the full-length product.
| Possible Cause | Suggested Solution |
| Suboptimal PAGE Conditions | Increase the percentage of acrylamide in the gel for better resolution of smaller RNA molecules. Ensure the gel is run under fully denaturing conditions (e.g., with 7-8 M urea).[9] |
| Inappropriate HPLC Method | For IP-RP HPLC, adjust the gradient and temperature to improve separation.[10][11] For AEX HPLC, optimize the salt gradient and pH.[12][13] Sometimes, one HPLC method (e.g., AEX) may provide better resolution for a particular sequence than another (e.g., IP-RP).[14] |
| RNA Secondary Structure | Ensure that analysis is performed under denaturing conditions to minimize the impact of secondary structures on migration or retention time. This can be achieved by adding urea to the PAGE gel or running HPLC at an elevated temperature.[7][9] |
Issue 3: Contaminants present in the final RNA product.
| Possible Cause | Suggested Solution |
| Residual DNA Template (IVT) | Perform a thorough DNase I treatment after the transcription reaction and before purification.[] |
| Unincorporated Nucleotides and Enzymes (IVT) | Use a purification method with sufficient resolution to separate the RNA product from smaller molecules, such as spin columns, precipitation, or HPLC.[16] |
| Acrylamide Contamination (PAGE) | Ensure that the RNA is completely separated from the gel matrix during elution. Perform subsequent ethanol precipitation to further purify the RNA.[17] |
| Salt Contamination | Desalt the final RNA sample using size-exclusion chromatography or ethanol precipitation. |
Data Presentation: Comparison of RNA Purification Methods
| Method | Principle | Purity | Yield | Advantages | Disadvantages |
| Denaturing PAGE | Separation by size in a denaturing polyacrylamide gel matrix. | >95% | Low to Medium | High resolution, can separate single nucleotide differences. | Time-consuming, potential for acrylamide contamination, lower yield.[6][17] |
| IP-RP HPLC | Separation based on hydrophobicity of the ion-paired RNA molecule on a reversed-phase column. | >90%[7] | Medium to High | Automated, fast, good for desalting.[11] | May have lower resolution for longer RNAs compared to AEX or PAGE.[14] |
| AEX HPLC | Separation based on the charge of the RNA phosphate backbone interacting with a positively charged stationary phase. | >90% | Medium to High | Excellent resolution for separating failure sequences.[5][18] | Requires high salt concentrations, which must be removed. |
| Enzymatic Cleanup | Use of enzymes like DNase I to remove DNA templates and other enzymes to remove specific impurities. | Variable | High | Specific for certain contaminants, can be performed in-solution. | Does not remove n-1 shortmers or other RNA-based impurities. |
| Spin Columns | Size-exclusion or affinity-based separation using a column format. | Good | High | Fast, easy to use, good for removing enzymes and nucleotides.[16] | Lower resolution, may not effectively remove n-1 shortmers. |
Experimental Protocols
Protocol 1: Denaturing Polyacrylamide Gel Electrophoresis (PAGE) for RNA Purification
This protocol is designed for the purification of RNA oligonucleotides and the removal of n-1 shortmers.
Materials:
-
Crude RNA sample
-
Denaturing polyacrylamide gel (e.g., 12-20% acrylamide with 7-8 M urea in 1X TBE buffer)
-
1X TBE buffer (Tris-borate-EDTA)
-
2X RNA loading buffer (e.g., 95% formamide, 18 mM EDTA, 0.025% SDS, xylene cyanol, bromophenol blue)
-
UV lamp for shadowing
-
Sterile scalpel or razor blade
-
Elution buffer (e.g., 0.3 M sodium acetate)
-
Ethanol (100% and 70%)
-
RNase-free water
Procedure:
-
Gel Preparation: Prepare a denaturing polyacrylamide gel with the appropriate percentage of acrylamide for the size of your RNA.
-
Sample Preparation: Resuspend the crude RNA pellet in RNase-free water. Mix an equal volume of the RNA sample with 2X RNA loading buffer.
-
Denaturation: Heat the sample at 95°C for 3-5 minutes and then immediately place it on ice to denature the RNA.
-
Loading and Electrophoresis: Load the denatured RNA sample onto the gel. Run the gel at a constant power until the dye front has migrated to the desired position.
-
Visualization: After electrophoresis, carefully remove one of the glass plates and cover the gel with plastic wrap. Visualize the RNA bands by UV shadowing. The full-length product should be the most prominent band.
-
Excision: Carefully excise the band corresponding to the full-length RNA using a sterile scalpel.
-
Elution: Place the gel slice into a microcentrifuge tube. Add elution buffer to cover the gel slice. Incubate at room temperature or 4°C overnight with gentle agitation.
-
RNA Recovery: Pellet the gel debris by centrifugation and carefully transfer the supernatant containing the eluted RNA to a new tube.
-
Ethanol Precipitation: Add 2.5-3 volumes of 100% ethanol to the supernatant and incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Pelleting and Washing: Centrifuge at high speed to pellet the RNA. Discard the supernatant and wash the pellet with 70% ethanol.
-
Resuspension: Air-dry the pellet and resuspend the purified RNA in an appropriate volume of RNase-free water.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for n-1 Shortmer Removal
This protocol provides a general framework for purifying RNA and removing n-1 shortmers using IP-RP-HPLC. Specific parameters may need to be optimized for your particular RNA sequence and HPLC system.
Materials:
-
Crude RNA sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column suitable for oligonucleotide separation
-
Mobile Phase A: Aqueous buffer with an ion-pairing agent (e.g., 0.1 M Triethylammonium acetate (TEAA))
-
Mobile Phase B: Acetonitrile with an ion-pairing agent (e.g., 0.1 M TEAA in 50% acetonitrile)
-
RNase-free water
Procedure:
-
System Preparation: Equilibrate the HPLC column with a mixture of Mobile Phase A and B at the initial gradient conditions until a stable baseline is achieved.
-
Sample Preparation: Dissolve the crude RNA sample in Mobile Phase A.
-
Injection: Inject the dissolved RNA sample onto the column.
-
Chromatography: Elute the RNA using a linear gradient of increasing Mobile Phase B. N-1 shortmers will typically elute slightly earlier than the full-length product.
-
Fraction Collection: Collect fractions across the main peak corresponding to the full-length RNA.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC or mass spectrometry to determine their purity.
-
Pooling and Desalting: Pool the fractions containing the pure full-length RNA. Remove the acetonitrile and volatile ion-pairing agent by lyophilization or speed-vacuum centrifugation. Resuspend the purified RNA in RNase-free water.
Visualizations
Caption: General workflow for RNA synthesis, purification, and quality control.
Caption: Decision tree for selecting an appropriate RNA purification method.
References
- 1. benchchem.com [benchchem.com]
- 3. FAQs - Purification methods - ELLA Biotech [ellabiotech.com]
- 4. HPLC色谱柱纯化-寡核苷酸纯化分析-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. agilent.com [agilent.com]
- 8. interchim.fr [interchim.fr]
- 9. scispace.com [scispace.com]
- 10. Single-nucleotide resolution of RNAs up to 59 nucleotides by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RNA analysis by ion-pair reversed-phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. agilent.com [agilent.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 16. neb.com [neb.com]
- 17. Large-scale preparation and purification of polyacrylamide-free RNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. HPLC purification of RNA for crystallography and NMR. | Scilit [scilit.com]
Technical Support Center: Troubleshooting RNA Synthesis with 5'-DMT-Bz-rA
This guide provides solutions to common problems encountered during solid-phase RNA synthesis using 5'-DMT-N6-benzoyl-2'-O-TBDMS-rA-3'-CE-Phosphoramidite (5'-DMT-Bz-rA).
Frequently Asked Questions (FAQs)
Q1: What is the expected coupling efficiency for this compound, and what is considered a failure?
For standard DNA phosphoramidites, coupling efficiency is typically greater than 99%. However, due to the steric hindrance from the 2'-O-TBDMS protecting group, RNA phosphoramidites like this compound may show slightly lower efficiencies. An average stepwise coupling efficiency below 95-97% warrants investigation, as this can significantly reduce the yield of the full-length product, especially in longer sequences.[1]
Q2: What are the primary causes of low coupling efficiency with this compound?
The most common causes include:
-
Reagent Degradation: Phosphoramidites are extremely sensitive to moisture and oxidation.[2] Hydrolysis of the phosphoramidite to its H-phosphonate equivalent renders it inactive for coupling.[1]
-
Suboptimal Activator: The choice and concentration of the activator are critical. An activator that is too weak or degraded will not sufficiently catalyze the coupling reaction.
-
Inadequate Coupling Time: The bulky protecting groups on RNA monomers mean they often require longer coupling times compared to DNA monomers.[2][3]
-
Synthesizer and Reagent Delivery Issues: Clogged lines or poor calibration can prevent the correct amounts of phosphoramidite and activator from reaching the synthesis column.[1]
Q3: How does low coupling efficiency manifest in the final product?
Low coupling efficiency results in a higher proportion of failure sequences, particularly n-1 deletions (sequences missing one nucleotide).[1][2] These impurities can be challenging to separate from the full-length oligonucleotide during purification and can compromise downstream applications.[1] The capping step in the synthesis cycle is designed to block these unreacted hydroxyl groups to prevent them from elongating further.[1][4]
Q4: Can the benzoyl (Bz) protecting group cause issues during deprotection?
Yes. The benzoyl group is a standard protecting group for the exocyclic amine of adenosine, but it requires relatively harsh deprotection conditions (e.g., concentrated ammonium hydroxide at 55°C for 8-16 hours).[3][5] These conditions can sometimes lead to partial loss of the 2'-O-TBDMS group, which in turn can cause RNA strand cleavage.[3] Using milder deprotection strategies or alternative, more labile base protecting groups can mitigate this issue.[3][5]
Troubleshooting Guide
Use the following diagram and tables to diagnose and resolve issues with your RNA synthesis.
// Nodes start [label="Failed RNA Synthesis\n(Low Yield / Purity)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_coupling [label="Evaluate Coupling Efficiency\n(Trityl Monitoring)", fillcolor="#FBBC05", fontcolor="#202124"]; low_coupling [label="Efficiency <97%?", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond];
// Reagent Issues Branch reagent_issues [label="Potential Cause:\nReagent Quality", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_reagents1 [label="Use Fresh Anhydrous Acetonitrile\n(<30 ppm H2O)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; sol_reagents2 [label="Use Freshly Prepared\nAmidite & Activator", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; sol_reagents3 [label="Check Reagent Delivery Lines\n& Calibrate Synthesizer", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle];
// Protocol Issues Branch protocol_issues [label="Potential Cause:\nSuboptimal Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_protocol1 [label="Increase Coupling Time\n(See Table 1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; sol_protocol2 [label="Optimize Activator Type\n& Concentration (See Table 1)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle];
// Deprotection Issues Branch deprotection_issues [label="Potential Cause:\nDeprotection Failure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_deprotection1 [label="Verify Deprotection Time/Temp\n(See Table 2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle]; sol_deprotection2 [label="Analyze for Incomplete\nBz Group Removal (HPLC/MS)", fillcolor="#FFFFFF", fontcolor="#202124", shape=rectangle];
// Analysis & Success Branch analyze [label="Analyze Crude Product\n(HPLC / Mass Spec)", fillcolor="#FBBC05", fontcolor="#202124"]; success [label="Synthesis Successful", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];
// Connections start -> check_coupling; check_coupling -> low_coupling; low_coupling -> reagent_issues [label="Yes"]; reagent_issues -> sol_reagents1; reagent_issues -> sol_reagents2; reagent_issues -> sol_reagents3; {sol_reagents1, sol_reagents2, sol_reagents3} -> analyze;
low_coupling -> protocol_issues [label="Yes"]; protocol_issues -> sol_protocol1; protocol_issues -> sol_protocol2; {sol_protocol1, sol_protocol2} -> analyze;
low_coupling -> analyze [label="No"]; analyze -> deprotection_issues [label="Full-length product\nbut incorrect mass"]; deprotection_issues -> sol_deprotection1; deprotection_issues -> sol_deprotection2;
analyze -> success [label="Correct Mass &\nPurity OK"]; } }
Caption: Troubleshooting workflow for failed RNA synthesis using this compound.
Data Presentation: Synthesis Parameters
Table 1: Recommended Activators and Coupling Times for Bz-rA
| Activator | Typical Concentration (M) | Recommended Coupling Time (minutes) | Notes |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 - 0.6 | 5 - 10 | A common and effective activator for RNA synthesis.[] |
| Dicyanoimidazole (DCI) | 0.1 - 0.25 | 5 - 10 | A non-nucleophilic activator, can be used at lower concentrations. |
| 5-Benzylmercaptotetrazole (BMT) | 0.25 - 0.3 | 5 | Has been shown to result in high coupling yields.[7] |
| Tetrazole | 0.45 - 0.5 | 10 - 15 | A traditional activator; may require longer coupling times.[] |
Note: Optimal coupling time can be sequence-dependent and may require empirical optimization.[2] Start with a longer time (e.g., 10-12 minutes) and decrease if results are satisfactory.
Table 2: Standard Deprotection Conditions
| Step | Reagent | Temperature (°C) | Duration (hours) | Purpose |
| 1. Cleavage & Base Deprotection | Ammonium Hydroxide / Ethanol (3:1) | 55 | 12 - 16 | Cleaves oligonucleotide from support and removes Bz and cyanoethyl protecting groups.[3] |
| 2. 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in DMSO or THF | 65 | 2.5 - 4 | Removes the 2'-O-TBDMS silyl protecting group. |
Caution: Incomplete removal of the benzoyl (Bz) group can result in a modified oligonucleotide that may be difficult to purify and may have altered biological activity.[5]
Experimental Protocols
Protocol 1: Small-Scale Test Synthesis and Analysis
This protocol is designed to quickly assess the quality of the this compound phosphoramidite and other reagents.
Objective: Synthesize a short test sequence (e.g., a dimer like T-A) to evaluate coupling efficiency.
Methodology:
-
Synthesizer Setup: Ensure the synthesizer is clean and all lines are primed with fresh, anhydrous reagents. Use a new bottle of anhydrous acetonitrile (<30 ppm H₂O).[1]
-
Reagent Preparation: Dissolve the this compound phosphoramidite and a standard DNA phosphoramidite (e.g., DMT-dT-CE Phosphoramidite) in anhydrous acetonitrile to the manufacturer's recommended concentration.
-
Synthesis: Program the synthesizer to synthesize a short sequence such as 5'-TT(rA)T-3' on a standard CPG support. Use an extended coupling time (e.g., 10 minutes) for the Bz-rA monomer.
-
Trityl Monitoring: Record the trityl cation absorbance after each deblocking step. The absorbance for the rA coupling step should be comparable (>95%) to the preceding dT coupling steps.
-
Cleavage and Deprotection: Cleave and deprotect the oligonucleotide using standard conditions (e.g., AMA at 65°C for 15 min or aqueous ammonia).
-
Analysis: Analyze the crude product using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Look for the main full-length product peak and any significant n-1 peaks.[8]
-
MS: Confirm the mass of the full-length product and identify any failure sequences.
-
Protocol 2: Analytical Ion-Pair Reverse-Phase HPLC
Objective: To separate the full-length RNA product from shorter failure sequences.[8]
Methodology:
-
System: An HPLC system equipped with a UV detector and a C18 reverse-phase column.[8]
-
Mobile Phase Preparation:
-
Sample Preparation: Dissolve the crude, deprotected oligonucleotide pellet in Mobile Phase A.[8]
-
Chromatography:
-
Interpretation: The full-length product (if synthesized "DMT-on") will be the most retained (last eluting) major peak due to the hydrophobicity of the DMT group.[9] Failure sequences (n-1, n-2), which lack the DMT group, will elute earlier.
Visualization of the Synthesis Cycle
The following diagram illustrates the key chemical steps in one cycle of solid-phase RNA synthesis and highlights the critical coupling step.
Caption: The four-step cycle of phosphoramidite-based RNA synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. twistbioscience.com [twistbioscience.com]
- 5. academic.oup.com [academic.oup.com]
- 7. Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Depurination During RNA Synthesis
Welcome to the technical support center for troubleshooting and minimizing depurination during RNA synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during RNA oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is depurination in the context of RNA synthesis?
A1: Depurination is a chemical reaction where the β-N-glycosidic bond connecting a purine base (adenine or guanine) to the ribose sugar is broken, leading to the loss of the purine base.[1] This results in an apurinic (AP) site in the RNA chain.[1] During the deprotection step of solid-phase RNA synthesis, which often uses acidic conditions to remove the 5'-dimethoxytrityl (DMT) protecting group, the purine bases can become susceptible to hydrolysis.[2][3]
Q2: Why is depurination a problem in RNA synthesis?
A2: Depurination is a significant issue because the resulting apurinic sites are unstable and can lead to the cleavage of the phosphodiester backbone during the final basic deprotection step.[4][5] This cleavage results in truncated RNA sequences, which reduces the yield of the desired full-length product and complicates downstream purification and applications.[4][5]
Q3: Which purine base is more susceptible to depurination?
A3: Both adenine and guanine are susceptible to depurination. The susceptibility can be influenced by the specific protecting groups used on the exocyclic amines of the purine bases.[4][6] Electron-withdrawing acyl protecting groups, such as benzoyl on adenosine, can destabilize the glycosidic bond, making it more prone to cleavage under acidic conditions.[4]
Q4: How does the choice of deblocking agent affect depurination?
A4: The strength of the acid used for detritylation significantly impacts the rate of depurination.[6] Stronger acids like Trichloroacetic Acid (TCA) are very effective for detritylation but increase the risk of depurination.[6][7] Milder acids, such as Dichloroacetic Acid (DCA), are often used to minimize depurination, although they may require longer reaction times for complete detritylation.[6][7]
Q5: Are there modified phosphoramidites that can reduce depurination?
A5: Yes, phosphoramidites with modified protecting groups on the purine bases are available to increase their stability under acidic conditions. For example, using a dimethylformamidine (dmf) protecting group on guanosine (dmf-dG) can help to stabilize the glycosidic bond and reduce depurination.[4][7] These electron-donating protecting groups make the purine less susceptible to acid-catalyzed hydrolysis.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of full-length RNA product and presence of shorter fragments. | Excessive depurination leading to chain cleavage. | - Switch to a milder deblocking acid: Replace Trichloroacetic Acid (TCA) with Dichloroacetic Acid (DCA).[6][7] - Optimize detritylation conditions: Reduce the concentration of the deblocking acid and/or shorten the detritylation time.[6] - Use depurination-resistant phosphoramidites: Incorporate purine phosphoramidites with stabilizing protecting groups, such as dmf-dG.[4][7] |
| Smearing or multiple bands below the main product band on a gel. | Random chain cleavage due to depurination at multiple sites. | - Lower the temperature: Perform the detritylation step at or below room temperature to slow the rate of depurination.[6] - Ensure anhydrous conditions: Water can exacerbate depurination. Use anhydrous acetonitrile and ensure all reagents are dry.[7] |
| Sequence-specific low yield, particularly with purine-rich sequences. | Certain sequences are inherently more prone to depurination. | - Employ depurination-resistant phosphoramidites for the entire sequence or at least for the purine-rich regions.[4] - Further optimize detritylation: Use the mildest possible acidic conditions that still afford complete detritylation. This may require careful optimization of acid concentration and contact time for the specific sequence. |
| Product is contaminated with species that co-purify with the full-length RNA. | Truncated fragments resulting from depurination still retain the 5'-DMT group and co-elute during DMT-on purification.[4][5] | - Optimize the synthesis to minimize depurination using the strategies listed above. - Consider alternative purification methods: If depurination cannot be completely avoided, purification methods that separate based on size, such as denaturing polyacrylamide gel electrophoresis (PAGE), may be necessary to isolate the full-length product. |
Quantitative Data on Depurination
The following table summarizes the relative rates of depurination with different deblocking agents. Note that absolute rates can vary depending on the specific oligonucleotide sequence, solid support, and synthesizer conditions.
| Deblocking Agent | Typical Concentration | Relative Depurination Rate | Comments |
| Trichloroacetic Acid (TCA) | 3% in Dichloromethane | High | Fast and efficient detritylation, but highest risk of depurination.[6][8] |
| Dichloroacetic Acid (DCA) | 3% in Dichloromethane | Low | Slower detritylation than TCA, but significantly reduces depurination.[6][7][8] |
| Dichloroacetic Acid (DCA) | 15% in Dichloromethane | Moderate | Faster detritylation than 3% DCA, but with a higher rate of depurination.[8] |
Experimental Protocols
Protocol 1: Standard Detritylation with Dichloroacetic Acid (DCA)
This protocol is a general guideline for using a milder deblocking agent to minimize depurination during automated solid-phase RNA synthesis.
Reagents:
-
3% Dichloroacetic Acid (DCA) in Dichloromethane (DCM)
-
Acetonitrile (ACN), anhydrous synthesis grade
-
Capping Solution A (e.g., acetic anhydride/lutidine/THF)
-
Capping Solution B (e.g., N-methylimidazole/THF)
-
Oxidizer (e.g., Iodine/water/pyridine)
-
Phosphoramidite solutions in anhydrous ACN
Procedure (as part of an automated synthesis cycle):
-
Pre-synthesis: Ensure the solid support-bound starting nucleoside is dry and loaded into the synthesis column.
-
Detritylation:
-
Deliver the 3% DCA solution to the column and allow it to react for a predetermined time (typically 60-180 seconds, requires optimization).
-
Thoroughly wash the column with anhydrous ACN to remove the DCA and the cleaved DMT cation.
-
-
Coupling: Deliver the activated phosphoramidite solution to the column to couple the next base.
-
Capping: Treat the support with Capping Solutions A and B to block any unreacted 5'-hydroxyl groups.
-
Oxidation: Deliver the oxidizer solution to convert the phosphite triester linkage to a more stable phosphate triester.
-
Wash: Wash the column with anhydrous ACN.
-
Repeat: Repeat the cycle for the desired length of the oligonucleotide.
Protocol 2: Post-Synthesis Cleavage and Deprotection
This protocol is designed to minimize damage to the RNA during the final cleavage and deprotection steps.
Reagents:
-
Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)
-
Anhydrous ethanol
-
3% Sodium acetate solution, pH 5.2
-
RNase-free water
Procedure:
-
Cleavage from Support:
-
Transfer the solid support from the synthesis column to a screw-cap vial.
-
Add the AMA solution to the vial, ensuring the support is fully submerged.
-
Incubate at the recommended temperature (e.g., 65°C) for the time specified by the phosphoramidite manufacturer (typically 10-30 minutes).
-
-
Deprotection:
-
Allow the vial to cool to room temperature.
-
Transfer the supernatant containing the cleaved and deprotected RNA to a new microcentrifuge tube.
-
Wash the support with RNase-free water and combine the wash with the supernatant.
-
-
Precipitation:
-
Dry the combined solution in a vacuum centrifuge.
-
Resuspend the RNA pellet in RNase-free water.
-
Add 3% sodium acetate solution to the RNA solution.
-
Add 3 volumes of cold anhydrous ethanol and mix well.
-
Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
-
Pelleting and Washing:
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to pellet the RNA.
-
Carefully remove the supernatant.
-
Wash the pellet with 70% ethanol and centrifuge again.
-
-
Drying and Resuspension:
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the purified RNA in an appropriate volume of RNase-free buffer or water.
-
Visualizations
Caption: Mechanism of acid-catalyzed depurination of a purine ribonucleotide.
Caption: Troubleshooting workflow for RNA depurination.
References
- 1. Depurination - Wikipedia [en.wikipedia.org]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. phenomenex.com [phenomenex.com]
- 4. glenresearch.com [glenresearch.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. glenresearch.com [glenresearch.com]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: Optimizing Activator Concentration for 5'-DMT-Bz-rA Coupling
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing activator concentration for the coupling of 5'-DMT-Bz-rA phosphoramidite during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the role of an activator in the coupling of this compound?
A1: In phosphoramidite-based oligonucleotide synthesis, the activator plays a critical role in the coupling step. It protonates the diisopropylamino group of the this compound phosphoramidite, transforming it into a good leaving group. This is followed by the activator's nucleophilic attack on the phosphorus atom, which forms a highly reactive intermediate. This activated phosphoramidite intermediate then readily reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain on the solid support to form a phosphite triester linkage.[1][2]
Q2: Which activators are recommended for coupling this compound, and what are their typical concentrations?
A2: Several activators can be used for coupling RNA phosphoramidites like this compound. The choice depends on factors like the scale of synthesis and desired coupling efficiency. For sterically hindered monomers, such as those used in RNA synthesis, more reactive activators are often preferred.[2][3] Commonly used activators include 5-ethylthio-1H-tetrazole (ETT), 5-benzylthio-1H-tetrazole (BTT), and 4,5-dicyanoimidazole (DCI).[3][4][5] For routine small-scale synthesis, ETT or BTT are often recommended, while for larger-scale synthesis or for longer oligonucleotides where high efficiency is critical, DCI can be advantageous due to its higher nucleophilicity and solubility in acetonitrile.[3][5]
Q3: How does the choice of activator impact the synthesis of RNA oligonucleotides?
A3: The choice of activator is critical, especially when working with sterically hindered phosphoramidites like those for RNA synthesis.[1] A more reactive activator may be required to achieve high coupling efficiencies.[1] However, excessively acidic activators can lead to side reactions, such as the premature removal of the 5'-dimethoxytrityl (DMT) protecting group, which can result in n+1 insertions.[1] It's essential to balance reactivity with the potential for unwanted side reactions.[]
Q4: Can I use the same activator concentration for all phosphoramidites in my sequence?
A4: Not necessarily. Sterically bulky modifications on the sugar or base of the phosphoramidite can significantly slow down the coupling reaction.[1] For such modified phosphoramidites, a higher activator concentration or a more potent activator might be necessary to achieve acceptable coupling efficiencies in a reasonable timeframe.[1] It is often advisable to perform an optimization experiment to determine the optimal concentration for a new or particularly challenging phosphoramidite.[1]
Troubleshooting Guide
Issue 1: Low Coupling Efficiency of this compound
Consistently low coupling efficiency for the adenosine residue can significantly reduce the yield of the full-length oligonucleotide.[7][8]
Possible Causes and Solutions:
-
Suboptimal Activator Concentration: The current activator concentration may be too low to efficiently activate the sterically hindered this compound phosphoramidite.
-
Solution: Increase the activator concentration incrementally. For example, if using DCI, you might test concentrations of 0.25 M, 0.35 M, and 0.5 M. Alternatively, switch to a more potent activator like BTT or an optimized ETT solution.[3][5] An activator titration experiment is recommended to identify the optimal concentration.[1]
-
-
Moisture Contamination: Water in the acetonitrile (ACN) or other reagents is a primary cause of low coupling efficiency as it reacts with the activated phosphoramidite.[2][9]
-
Degraded Phosphoramidite or Activator: Phosphoramidites and activators have a limited shelf life and can degrade if not stored correctly.[1]
-
Solution: Use fresh, high-quality reagents. Allow reagent vials to warm to room temperature before opening to prevent condensation.[10]
-
-
Insufficient Coupling Time: RNA phosphoramidites, due to their steric bulk, often require longer coupling times compared to standard DNA phosphoramidites.[10]
-
Solution: Extend the coupling time for the this compound monomer. Doubling the standard coupling time is a common starting point for troubleshooting.[10]
-
Issue 2: Presence of (n+1) Impurities in the Final Product
The appearance of sequences that are one nucleotide longer than the target is often linked to the activator.
Possible Cause and Solution:
-
Premature Detritylation: A highly acidic activator can cause the premature removal of the 5'-DMT protecting group from the phosphoramidite monomer in solution.[1][3] This leads to the formation of dimers that can be incorporated into the growing oligonucleotide chain, resulting in n+1 impurities.[3]
Data Presentation
Table 1: Common Activators for RNA Synthesis
| Activator | Recommended Concentration (in ACN) | Key Characteristics |
| 1H-Tetrazole | 0.45 M - 0.5 M | Standard, but has limited solubility and is less effective for hindered monomers like those for RNA.[3][11] |
| 5-Ethylthio-1H-tetrazole (ETT) | 0.25 M - 0.75 M | More acidic and soluble than 1H-Tetrazole, making it a popular choice for RNA synthesis.[3][5][14] |
| 5-Benzylthio-1H-tetrazole (BTT) | ~0.25 M | More acidic than ETT and highly effective for RNA synthesis, allowing for shorter coupling times.[3] |
| 4,5-Dicyanoimidazole (DCI) | 0.25 M - 1.2 M | Less acidic but more nucleophilic than tetrazole-based activators, reducing coupling times and minimizing premature detritylation.[3][12][15] Highly soluble in ACN.[3][15] |
Table 2: Troubleshooting Summary for Low Coupling Efficiency
| Symptom | Possible Cause | Recommended Action |
| Consistently low trityl signal after A coupling | Inefficient activation of this compound | Increase activator concentration or switch to a more potent activator (e.g., ETT, BTT, or DCI).[1] Extend coupling time.[10] |
| Overall low yield of full-length product | Moisture contamination | Use fresh anhydrous solvents and reagents.[9] |
| Presence of n+1 peaks in HPLC/MS | Premature detritylation by acidic activator | Switch to a less acidic activator like DCI or add a buffer like NMI to the current activator solution.[11][13] |
Experimental Protocols
Protocol 1: Activator Titration to Optimize Concentration
Objective: To determine the optimal activator concentration for the coupling of this compound.
Materials:
-
DNA/RNA synthesizer
-
Solid support with initial nucleoside
-
This compound phosphoramidite solution (e.g., 0.1 M in anhydrous ACN)
-
A series of activator solutions at different concentrations (e.g., 0.1 M, 0.25 M, and 0.5 M DCI in anhydrous ACN).[5]
-
Standard synthesis reagents (capping, oxidation, deblocking solutions)
-
Cleavage and deprotection reagents
-
HPLC system for analysis
Procedure:
-
Prepare fresh solutions of the this compound phosphoramidite and the activator at various concentrations.
-
Synthesize a short test oligonucleotide (e.g., a 5-mer) that includes at least one incorporation of the adenosine phosphoramidite.
-
Program the synthesizer to use one of the prepared activator concentrations.
-
Repeat the synthesis for each activator concentration, ensuring all other synthesis parameters (e.g., phosphoramidite concentration, coupling time, temperature) remain constant.[5]
-
After synthesis, cleave the oligonucleotides from the solid support and deprotect them using standard protocols.
-
Analyze the crude product from each synthesis by reverse-phase HPLC.
-
Calculate the coupling efficiency for the this compound addition for each activator concentration by comparing the peak area of the full-length product to the peak areas of any failure sequences (n-1).[5]
-
The optimal activator concentration is the one that provides the highest percentage of the full-length product with minimal side products.[5]
Visualizations
Caption: Workflow for Activator Concentration Optimization.
Caption: Troubleshooting Logic for Low Coupling Efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. glenresearch.com [glenresearch.com]
- 4. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 5. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. glenresearch.com [glenresearch.com]
- 12. blog.biosearchtech.com [blog.biosearchtech.com]
- 13. WO1998016540A1 - Improved coupling activators for oligonucleotide synthesis - Google Patents [patents.google.com]
- 14. dynacellsciences.com [dynacellsciences.com]
- 15. academic.oup.com [academic.oup.com]
Validation & Comparative
A Head-to-Head Comparison: 5'-DMT-Bz-rA vs. Pac-A Phosphoramidites in RNA Synthesis
In the precise world of synthetic RNA manufacturing for research, diagnostics, and therapeutics, the choice of phosphoramidite building blocks is critical to the success of the synthesis. The selection of protecting groups for the exocyclic amines of the nucleobases significantly impacts coupling efficiency, deprotection kinetics, and the purity of the final RNA oligonucleotide. This guide provides an objective comparison of two commonly used adenosine phosphoramidites: 5'-DMT-N6-benzoyl-2'-O-TBDMS-rA-3'-CE Phosphoramidite (5'-DMT-Bz-rA) and 5'-DMT-N6-phenoxyacetyl-2'-O-TBDMS-rA-3'-CE Phosphoramidite (Pac-A). We will delve into their performance characteristics, supported by experimental data, and provide detailed protocols for their use.
Chemical Structures at a Glance
The fundamental difference between these two phosphoramidites lies in the protecting group on the exocyclic amine of the adenine base. This compound utilizes a benzoyl (Bz) group, a standard and robust protecting group. In contrast, Pac-A employs a phenoxyacetyl (Pac) group, which is designed for faster and milder deprotection.
Performance Data: A Quantitative Comparison
The performance of these phosphoramidites can be evaluated based on three key parameters: coupling efficiency, deprotection kinetics, and the purity of the synthesized RNA.
Table 1: Performance Comparison of this compound vs. Pac-A Phosphoramidites
| Parameter | This compound (Standard) | Pac-A (Fast Deprotection) | Source(s) |
| Typical Coupling Efficiency | >98.5 - 99% | >98.5 - 99% | [1] |
| Typical Coupling Time | 5 - 15 minutes | 5 - 15 minutes | [1] |
| Deprotection Conditions | Standard (e.g., concentrated ammonia at 55°C for 8-16 hours) | Mild/Fast (e.g., AMA at 65°C for 10 min; ethanolic ammonia for 2h) | [2][3][4] |
| Deprotection Half-life (Aqueous Methylamine) | Slower | Faster | [3][5] |
| Final Product Purity | High, dependent on synthesis and purification | High, dependent on synthesis and purification | [6] |
Key Differentiator: Deprotection Kinetics
The most significant advantage of Pac-A phosphoramidite lies in its rapid and mild deprotection profile. The phenoxyacetyl group is significantly more labile than the benzoyl group under basic conditions. This allows for shorter deprotection times and the use of milder reagents, which is particularly beneficial for the synthesis of long RNA sequences or those containing sensitive modifications that could be damaged by harsh deprotection conditions.
One study investigating the cleavage rates of various protecting groups on 2'-deoxyribonucleosides found that aqueous methylamine cleaves the Pac group much more rapidly than the Bz group.[3][5] Another study demonstrated that ethanolic ammonia can selectively cleave Pac and tert-butylphenoxyacetyl (tBPAC) groups within 2 hours while leaving the majority of benzoyl groups intact.[3][5] This highlights the "fast deprotect" nature of the Pac-A amidite.
Experimental Protocols
The following are representative protocols for the use of this compound and Pac-A phosphoramidites in automated solid-phase RNA synthesis.
I. Automated Solid-Phase RNA Synthesis Cycle
This protocol outlines a standard synthesis cycle on a 1 µmol scale.
Materials:
-
Phosphoramidite Solutions: 0.1 M solutions of 5'-DMT-2'-O-TBDMS protected rA(Bz/Pac), rC(Ac), rG(iBu), and rU phosphoramidites in anhydrous acetonitrile.
-
Activator Solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.
-
Deblocking Solution: 3% Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Capping Solutions:
-
Cap A: Acetic anhydride/Pyridine/THF
-
Cap B: 10% N-Methylimidazole/THF
-
-
Oxidation Solution: 0.02 M Iodine in THF/Pyridine/Water.
-
Solid Support: Controlled Pore Glass (CPG) with the initial nucleoside.
Procedure:
-
Detritylation: The 5'-DMT group is removed by treatment with the deblocking solution to expose the 5'-hydroxyl group.
-
Coupling: The phosphoramidite solution and activator solution are delivered to the synthesis column. A coupling time of 5-15 minutes is typically used.[1]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutations.
-
Oxidation: The phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution.
-
Washing: The column is washed with anhydrous acetonitrile after each step.
-
The cycle is repeated until the desired RNA sequence is assembled.
II. Cleavage and Deprotection
A. Using this compound (Standard Deprotection):
-
The solid support is treated with a mixture of concentrated ammonium hydroxide and ethanol (3:1 v/v) at 55°C for 8-16 hours. This cleaves the oligonucleotide from the support and removes the cyanoethyl and base protecting groups.[2]
-
The solution is filtered, and the solvent is evaporated.
-
The 2'-O-TBDMS groups are removed by treatment with triethylamine trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidinone (NMP) or DMSO.
B. Using Pac-A (Fast Deprotection):
-
The solid support is treated with a 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 10-15 minutes. This single step cleaves the oligonucleotide and removes the cyanoethyl and base protecting groups.
-
The solution is filtered, and the solvent is evaporated.
-
The 2'-O-TBDMS groups are removed using the same procedure as for the standard deprotection.
III. Purification and Analysis
The crude RNA product is typically purified by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.
Conclusion
Both this compound and Pac-A phosphoramidites are capable of producing high-quality synthetic RNA. The choice between them largely depends on the specific requirements of the synthesis.
-
This compound is a well-established, reliable, and cost-effective option for routine RNA synthesis. Its slower deprotection kinetics are generally not a concern for standard oligonucleotides.
-
Pac-A offers a significant advantage for applications requiring milder and faster deprotection. This is particularly crucial for the synthesis of long RNA molecules, RNA with sensitive modifications, and in high-throughput synthesis workflows where time is a critical factor. The ability to use milder deprotection conditions can lead to higher yields and purity of the final RNA product by minimizing potential side reactions and degradation.
For researchers and professionals in drug development, the use of Pac-A and other "fast deprotecting" phosphoramidites can streamline the production of therapeutic RNA oligonucleotides, potentially reducing manufacturing time and improving the overall quality of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical synthesis of RNA using fast oligonucleotide deprotection chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNA synthesis by reverse direction process: phosphoramidites and high purity RNAs and introduction of ligands, chromophores, and modifications at 3'-end - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Benzoyl vs. Acetyl Protecting Groups for Adenosine
For researchers in nucleoside chemistry, oligonucleotide synthesis, and drug development, the selection of an appropriate protecting group for the N6-amino function of adenosine is a critical decision that dictates the efficiency, yield, and strategic possibilities of a synthetic route. The two most common acyl-type protecting groups employed for this purpose are benzoyl (Bz) and acetyl (Ac). This guide provides an objective, data-driven comparison of their performance, stability, and impact on the physicochemical properties of adenosine.
Performance and Reaction Parameters
The choice between benzoyl and acetyl protection often begins with considering the conditions required for their introduction and the resulting yields. The benzoylation of adenosine is a well-established procedure that typically proceeds in high yield. In contrast, direct N6-acetylation can be less straightforward, often involving per-acetylation followed by selective deprotection to isolate the N6-acetylated product.
| Parameter | Benzoyl (Bz) Group | Acetyl (Ac) Group | Supporting Data/Citations |
| Protection Reagents | Benzoyl chloride, Pyridine, TMSCl (transient protection) | Acetic anhydride, Pyridine | [1] |
| Typical Reaction Time | ~2.5 - 4 hours | Not specified (multi-step) | [1][2] |
| Reported Yield | ~92% | 80-85% (overall yield for multi-step process) | [1] |
Stability and Deprotection Kinetics
A crucial point of differentiation between the two groups is their relative stability and the conditions required for their removal. The benzoyl group is significantly more stable than the acetyl group, making it a more robust choice for multi-step syntheses where the protecting group must withstand various reaction conditions. However, this stability necessitates harsher or more prolonged deprotection conditions.
The acetyl group, being more labile, can be removed under milder basic conditions. This is particularly advantageous in the synthesis of sensitive oligonucleotides where prolonged exposure to harsh bases can be detrimental. In fact, for deprotection with methylamine, acetyl is the preferred group for cytosine to avoid transamination, highlighting its faster cleavage rate.[3]
Quantitative data for the deprotection of N6-benzoyl deoxyadenosine (a close analog of adenosine) highlights the kinetics of its removal:
| Deprotection Reagent | Temperature (°C) | Half-life (t½) of N6-Benzoyl Deprotection (hours) |
| 2.0 M Ammonia in Methanol | 25 | 2.0 |
| Aqueous Methylamine | 25 | < 0.5 |
| 0.2 N NaOH in Methanol/Water | 25 | 1.0 |
Data adapted from a study on the cleavage rates of protecting groups on 2'-deoxyribonucleosides.
Physicochemical Properties: Solubility and Crystallinity
The choice of protecting group can also influence the physical properties of the adenosine derivative, affecting purification and handling.
-
Solubility : The introduction of a benzoyl group significantly increases the lipophilicity of adenosine, enhancing its solubility in common organic solvents like dichloromethane, chloroform, and ethyl acetate.[2] While quantitative data is scarce, N6-acetyladenosine is also expected to have increased solubility in organic solvents compared to unprotected adenosine, but its smaller size may result in different solubility profiles compared to the bulkier benzoyl derivative.
-
Crystallinity : The ability of a compound to crystallize is crucial for effective purification. N-acylated nucleosides that still possess free hydroxyl groups on the ribose moiety can often be purified by recrystallization.[4] However, fully protected nucleosides, where all hydroxyls are also derivatized, are frequently difficult to crystallize and may present as oils or foams.[4] The planar and aromatic nature of the benzoyl group can, in some contexts, promote π-π stacking interactions that may aid in crystallization.
Experimental Protocols
Detailed methodologies for the protection and deprotection steps are essential for reproducible results.
Protocol 1: N6-Benzoylation of Adenosine (Transient Silylation Method)
-
Silylation : Suspend adenosine (1 equivalent) in anhydrous pyridine in a flame-dried flask under an inert atmosphere. Add trimethylsilyl chloride (TMSCl, ~4 equivalents) dropwise at room temperature and stir for 2-3 hours. This transiently protects the ribose hydroxyl groups.[2]
-
Benzoylation : Cool the reaction mixture to 0°C. Add benzoyl chloride (1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 2.5-4 hours.[1][2]
-
Deprotection (Hydroxyls) : Cool the mixture to 0°C and quench the reaction by the slow addition of water. Add concentrated aqueous ammonia (e.g., 28%) to hydrolyze the silyl ethers.[1]
-
Work-up and Purification : Concentrate the mixture under reduced pressure to remove pyridine. The crude N6-benzoyladenosine can then be purified by extraction with an organic solvent (e.g., dichloromethane) and subsequent crystallization or silica gel chromatography.[1]
Protocol 2: Synthesis of N6-Acetyladenosine (via Per-acetylation)
-
Per-acetylation : Dissolve adenosine (1 equivalent) in anhydrous pyridine. Add an excess of acetic anhydride at 0°C. Allow the reaction to warm and stir at an elevated temperature to yield pentaacetylated adenosine.
-
Selective N-deacetylation : The crude pentaacetylated adenosine is then treated with methanol in the presence of imidazole at room temperature. This selectively removes the most labile acetyl groups, yielding N6-acetyl-2',3',5'-tri-O-acetyladenosine.
-
Hydroxyl Deprotection : The remaining O-acetyl groups are removed by treatment with a saturated solution of ammonia in methanol.
-
Purification : The final N6-acetyladenosine product is purified by chromatography.
Protocol 3: Deprotection of N6-Benzoyl and N6-Acetyl Groups
-
Ammonia/Methylamine Treatment : Dissolve the protected adenosine derivative in a solution of concentrated aqueous ammonia or aqueous methylamine. For N6-benzoyladenosine, the reaction may be heated to 55°C to accelerate the slow cleavage.[5] For N6-acetyladenosine, the reaction is typically rapid at room temperature.[3]
-
Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up : Upon completion, remove the solvent under reduced pressure to obtain the deprotected adenosine. The crude product can be purified by chromatography or crystallization.
Visualization of Workflows and Decision Logic
To aid in understanding the experimental processes and the strategic choice between the two protecting groups, the following diagrams are provided.
Caption: Comparative workflows for the synthesis of N6-benzoyladenosine and N6-acetyladenosine.
Caption: Decision logic for selecting between benzoyl and acetyl protecting groups for adenosine.
Conclusion
The choice between benzoyl and acetyl protecting groups for adenosine is a trade-off between stability and ease of removal.
-
Benzoyl (Bz) is the protecting group of choice when robustness is paramount. Its superior stability makes it ideal for lengthy, multi-step syntheses. While its removal requires more forcing conditions, it offers high yields and predictable performance.
-
Acetyl (Ac) is favored when mild deprotection is a priority, for instance, in the synthesis of sensitive molecules or when orthogonal strategies require a labile acyl group. Although its introduction can be less direct, its rapid cleavage under gentle basic conditions is a significant advantage.
Ultimately, the optimal choice depends on the specific requirements of the synthetic route, including the number and nature of subsequent chemical transformations and the sensitivity of the final target molecule.
References
stability comparison of different exocyclic amine protecting groups
A Comprehensive Guide to the Stability of Exocyclic Amine Protecting Groups
For researchers, scientists, and drug development professionals engaged in the intricate art of organic synthesis, the selection of an appropriate protecting group for exocyclic amines is a critical decision that profoundly influences the efficiency and success of a synthetic strategy. The ability to selectively shield a reactive amine functionality from unwanted transformations, while ensuring its facile and clean removal at a later stage, is paramount. This guide provides an objective, data-driven comparison of the stability and lability of three of the most widely used exocyclic amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).
This comparison is supported by experimental data, detailed protocols for key transformations, and visualizations of relevant chemical workflows to empower researchers in making informed decisions for their synthetic endeavors.
At a Glance: A Comparative Overview
The cornerstone of modern synthetic chemistry lies in the concept of orthogonal protection, which allows for the selective removal of one protecting group in the presence of others.[1][2][3] Boc, Cbz, and Fmoc form a powerful triad of orthogonal protecting groups, each exhibiting distinct lability under specific conditions.[1][4]
-
tert-Butoxycarbonyl (Boc): This protecting group is characterized by its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[5] However, it is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[6]
-
Carboxybenzyl (Cbz or Z): The Cbz group is robust under both acidic and basic conditions but is selectively removed by catalytic hydrogenolysis.[4][7]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): In contrast to Boc, the Fmoc group is stable to acidic conditions and hydrogenolysis but is labile to basic conditions, commonly cleaved with a solution of piperidine in an organic solvent.[4][8]
Data Presentation: Stability and Lability Comparison
The following tables summarize the stability of Boc, Cbz, and Fmoc protecting groups under various reaction conditions, providing a quick reference for selecting the appropriate group for a given synthetic transformation.
Table 1: Stability of Common Exocyclic Amine Protecting Groups
| Protecting Group | Acid Stability (e.g., TFA) | Base Stability (e.g., Piperidine) | Hydrogenolysis Stability (e.g., H₂, Pd/C) |
| Boc | Labile[6] | Stable[5] | Stable[5] |
| Cbz | Stable (mild acid), Labile (strong acid)[7] | Stable[7] | Labile[4][7] |
| Fmoc | Stable[8] | Labile[4][8] | Stable[8] |
Table 2: Quantitative Deprotection Data
| Protecting Group | Deprotection Condition | Typical Reaction Time | Notes |
| Boc | 20-50% TFA in CH₂Cl₂ | 1 - 4 hours | Reaction kinetics are second-order with respect to HCl concentration.[9] |
| Cbz | H₂ (1 atm), 10% Pd/C in Methanol | 1 - 16 hours | Reaction time can be significantly longer for complex substrates. |
| Fmoc | 20% Piperidine in DMF | ~6 seconds (half-life)[8] | The deprotection is rapid, making it ideal for automated synthesis. |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies. The following sections provide step-by-step procedures for the deprotection of Boc, Cbz, and Fmoc groups.
Boc Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a general procedure for the removal of a Boc protecting group from a primary or secondary amine using a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected amine in anhydrous dichloromethane (0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (20-50% v/v) to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove excess TFA and dichloromethane.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid. Caution: CO₂ evolution may cause pressure buildup in the separatory funnel.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.
Cbz Deprotection by Catalytic Hydrogenolysis
This protocol outlines the removal of a Cbz protecting group using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
Cbz-protected amine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Round-bottom flask or hydrogenation flask
-
Magnetic stirrer and stir bar
-
Inert gas (e.g., nitrogen or argon)
-
Filtration apparatus (e.g., Büchner funnel with filter paper or a pad of Celite®)
Procedure:
-
Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas (nitrogen or argon) for several minutes.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this purge-fill cycle 2-3 times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (e.g., a balloon) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 1 to 16 hours depending on the substrate.
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol or ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine.
Fmoc Deprotection using Piperidine
This protocol details the standard procedure for the removal of an Fmoc protecting group using a solution of piperidine in N,N-dimethylformamide (DMF), a common step in solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amine (e.g., on a solid support)
-
Piperidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Deprotection solution: 20% (v/v) piperidine in DMF (prepare fresh)
-
Washing solvent: DMF
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Swell the Fmoc-protected resin in DMF for 15-30 minutes.
-
Drain the DMF from the synthesis vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature. The deprotection is typically very rapid.
-
Drain the deprotection solution.
-
Repeat the treatment with fresh 20% piperidine in DMF solution for another 5-10 minutes to ensure complete deprotection.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
The resin bearing the deprotected amine is now ready for the next coupling step.
Visualizing Orthogonal Protection and Synthetic Workflows
Diagrams are powerful tools for illustrating complex chemical concepts and workflows. The following visualizations, created using the DOT language, depict the principle of orthogonal deprotection and a typical workflow in solid-phase peptide synthesis.
Caption: Orthogonal deprotection of Boc, Cbz, and Fmoc groups.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow using Fmoc chemistry.
Conclusion
The choice between Boc, Cbz, and Fmoc protecting groups is a strategic decision that hinges on the specific requirements of a synthetic route. The acid-lability of Boc, the hydrogenolytic cleavage of Cbz, and the base-lability of Fmoc provide a powerful and largely orthogonal toolkit for the modern synthetic chemist. By understanding the distinct stability profiles, deprotection mechanisms, and experimental protocols associated with each group, researchers can devise elegant and efficient strategies for the synthesis of complex molecules, from novel therapeutic agents to intricate natural products. This guide serves as a foundational resource to aid in this critical decision-making process, ultimately contributing to the advancement of chemical synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting group - Wikipedia [en.wikipedia.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to Deprotection Cocktails for Benzoyl-Protected RNA
For researchers engaged in the synthesis of RNA, the effective removal of protecting groups is a critical final step to ensure the integrity and functionality of the final product. The benzoyl (Bz) group, a common protecting group for the exocyclic amines of adenosine and cytosine, requires specific deprotection conditions. This guide provides a comprehensive comparison of commonly used deprotection cocktails, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
Performance Comparison of Deprotection Cocktails
The choice of deprotection cocktail significantly impacts the efficiency of benzoyl group removal, the integrity of the RNA molecule, and the overall workflow. Below is a summary of the performance of three widely used deprotection cocktails.
| Deprotection Cocktail | Composition | Temperature | Time | Deprotection Efficiency | Key Advantages & Disadvantages |
| Aqueous Ammonium Hydroxide | Concentrated NH4OH (28-30%) | 55-65°C | 8-12 hours | >95% | Advantages: Standard, reliable, and effective for Bz group removal.[1][2] Disadvantages: Requires prolonged incubation at elevated temperatures, which can be detrimental to sensitive RNA sequences. |
| Ammonium Hydroxide/Methylamine (AMA) | 1:1 (v/v) mixture of concentrated NH4OH and 40% aqueous methylamine | 65°C | 10-15 minutes | >95% | Advantages: Significantly reduces deprotection time, ideal for high-throughput applications.[1][2] Disadvantages: Can cause transamination of N4-benzoyl-dC to N4-methyl-dC; use of N4-acetyl-dC (Ac-dC) is recommended to avoid this side product.[1][3] |
| Ethanolic Ammonia | Anhydrous ammonia in ethanol | Room Temperature or 55°C | 8-16 hours | High | Advantages: Milder conditions compared to aqueous ammonia at elevated temperatures, minimizing the risk of 2'-O-silyl group migration and subsequent chain cleavage.[4] Disadvantages: Longer reaction time compared to AMA. |
Experimental Protocols
Detailed and accurate protocols are essential for successful RNA deprotection. The following sections provide step-by-step methodologies for the deprotection cocktails discussed.
Standard Deprotection with Aqueous Ammonium Hydroxide
This protocol is a widely used and reliable method for the deprotection of Bz-protected RNA.
Materials:
-
Synthesized RNA on solid support (e.g., CPG)
-
Concentrated ammonium hydroxide (28-30%)
-
Heating block or oven
-
Sealed reaction vials
Procedure:
-
Transfer the solid support containing the synthesized RNA to a sealed vial.
-
Add a sufficient volume of concentrated ammonium hydroxide to completely immerse the support (typically 1-2 mL for a 1 µmol scale synthesis).[1]
-
Seal the vial tightly to prevent the escape of ammonia gas.
-
Incubate the vial at 55°C for 8-12 hours in a heating block or oven.[1]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a well-ventilated fume hood.
-
Transfer the ammonium hydroxide solution containing the cleaved and deprotected RNA to a clean microcentrifuge tube.
-
Evaporate the ammonia and solvent under a stream of nitrogen or using a centrifugal evaporator.
-
The resulting residue contains the deprotected RNA, which can be further purified.
Fast Deprotection with Ammonium Hydroxide/Methylamine (AMA)
This protocol offers a significant reduction in deprotection time, making it suitable for high-throughput workflows.
Materials:
-
Synthesized RNA on solid support (preferably with Ac-dC instead of Bz-dC)
-
Concentrated ammonium hydroxide (28-30%)
-
40% aqueous methylamine
-
Heating block
-
Sealed reaction vials
Procedure:
-
In a well-ventilated fume hood, prepare the AMA reagent by mixing equal volumes of concentrated ammonium hydroxide and 40% aqueous methylamine.[1]
-
Transfer the solid support containing the synthesized RNA to a sealed vial.
-
Add the freshly prepared AMA solution to the vial (1-2 mL for a 1 µmol scale).[1]
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 10-15 minutes.[2]
-
After incubation, cool the reaction vial to room temperature.
-
In a fume hood, carefully open the vial and transfer the AMA solution to a new tube.
-
Evaporate the AMA solution to dryness.
-
Proceed with the removal of the 2'-hydroxyl protecting group (e.g., TBDMS or TOM).
Mild Deprotection with Ethanolic Ammonia
This method provides a milder alternative to aqueous ammonia, which can be beneficial for sensitive RNA sequences.
Materials:
-
Synthesized RNA on solid support
-
Anhydrous ethanolic ammonia
-
Sealed reaction vials
Procedure:
-
Transfer the solid support with the synthesized RNA to a sealed vial.
-
Add anhydrous ethanolic ammonia to the vial, ensuring the support is fully submerged.
-
Seal the vial tightly.
-
Incubate at 55°C for 16 hours.[4] Alternatively, for more sensitive applications, the reaction can be carried out at room temperature for a longer duration.
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood and transfer the solution to a clean tube.
-
Evaporate the solvent to obtain the deprotected RNA.
Post-Synthesis Workflow for Bz-Protected RNA
The deprotection of the nucleobase protecting groups is a key step in the overall post-synthesis processing of RNA. The following diagram illustrates the complete workflow from the solid-supported oligonucleotide to the final, purified RNA.
This workflow highlights the sequential nature of the deprotection and purification process, emphasizing the critical decision points for reagent selection. By carefully considering the factors outlined in this guide, researchers can optimize their RNA deprotection strategy to achieve high yields of pure, functional RNA for their downstream applications.
References
A Researcher's Guide to HPLC Analysis of RNA Oligonucleotides: A Comparative Look at Protecting Groups
For researchers, scientists, and drug development professionals, the purity of synthetic RNA oligonucleotides is a critical factor influencing the reliability of experimental results and the safety and efficacy of therapeutic applications. High-performance liquid chromatography (HPLC) is an indispensable tool for the analysis and purification of these molecules. The choice of protecting groups used during solid-phase synthesis significantly impacts the chromatographic behavior and the overall purity of the final product. This guide provides an objective comparison of the HPLC analysis of RNA oligonucleotides with different protecting groups, supported by experimental data and detailed methodologies.
The Role of Protecting Groups in RNA Synthesis and Analysis
During solid-phase synthesis of RNA, reactive functional groups on the nucleosides must be temporarily blocked or "protected" to ensure correct and efficient chain elongation. The two primary sites of protection are the 2'-hydroxyl group of the ribose sugar and the 5'-hydroxyl group, which serves as the attachment point for the incoming phosphoramidite. The choice of these protecting groups not only influences the yield and purity of the synthesis but also dictates the strategy for subsequent HPLC analysis and purification.
Comparison of 2'-Hydroxyl Protecting Groups: TBDMS, TOM, and ACE
The selection of the 2'-hydroxyl protecting group is crucial for successful RNA synthesis. The most common protecting groups are tert-butyldimethylsilyl (TBDMS), triisopropylsilyloxymethyl (TOM), and bis(2-acetoxyethoxy)methyl (ACE). Their properties directly affect coupling efficiency, steric hindrance, and ultimately, the purity of the crude oligonucleotide product.
Performance in Synthesis
The choice of the 2'-hydroxyl protecting group has a direct impact on the stepwise coupling efficiency during solid-phase synthesis. Higher coupling efficiencies result in a greater proportion of the full-length product and fewer failure sequences (n-1, n-2, etc.), simplifying subsequent purification.
| Performance Metric | 2'-O-TBDMS | 2'-O-TOM | 2'-O-ACE | Advantage of TOM and ACE |
| Average Coupling Efficiency | 98.5-99% | >99% | >99% | Higher yield of full-length product, especially for long sequences.[1] |
| Typical Coupling Time | Up to 6 minutes | ~2.5 minutes | ~2-3 minutes | Increased synthesis speed and throughput.[1] |
| Extrapolated Crude Purity (100mer) | ~27% | ~33% | High | Higher purity of the crude product, simplifying purification.[1] |
| Steric Hindrance | High | Low | Low | Facilitates more efficient and faster coupling reactions.[1] |
Impact on HPLC Analysis
-
TBDMS (tert-butyldimethylsilyl): This is a relatively hydrophobic silyl ether. RNA oligonucleotides with TBDMS protection are expected to be retained longer on a reversed-phase column compared to their unprotected counterparts.
-
TOM (triisopropylsilyloxymethyl): The TOM group also contributes to the hydrophobicity of the oligonucleotide. Due to the triisopropylsilyl moiety, it is expected to be more hydrophobic than TBDMS, leading to longer retention times.
-
ACE (bis(2-acetoxyethoxy)methyl): The ACE group is more hydrophilic compared to TBDMS and TOM. A unique feature of ACE chemistry is that the crude oligonucleotide can be purified with the 2'-ACE groups still attached, which minimizes secondary structures and improves chromatographic peak shape.[2] Due to its hydrophilic nature, ACE-protected oligonucleotides would likely have shorter retention times than TBDMS- or TOM-protected oligonucleotides of the same sequence.
Comparison of 5'-Terminus Strategies: DMT-on vs. DMT-off
The dimethoxytrityl (DMT) group is a bulky, hydrophobic protecting group used for the 5'-hydroxyl. The strategy for its removal—either before or after initial purification—defines two common approaches for HPLC analysis and purification: DMT-on and DMT-off.
| Feature | DMT-on HPLC Analysis | DMT-off HPLC Analysis |
| Principle of Separation | Based on the high hydrophobicity of the 5'-DMT group. The full-length product with the DMT group is strongly retained on a reversed-phase column, while failure sequences without the DMT group elute earlier. | Based on the overall charge and hydrophobicity of the unprotected oligonucleotide. Separation is typically achieved by ion-pair reversed-phase or anion-exchange chromatography. |
| Primary Application | Purification of the full-length oligonucleotide from shorter failure sequences. | Analysis of the purity of the final deprotected oligonucleotide product. |
| Advantages | - Excellent separation of full-length product from failure sequences.- Simplifies the purification of the desired product. | - Provides a more accurate assessment of the final product's purity.- Can resolve other impurities that are not separated based on the presence of the DMT group. |
| Disadvantages | - Requires a subsequent detritylation step (removal of the DMT group) and further purification.- May not resolve other impurities from the DMT-on product. | - Separation of long oligonucleotides from very similar failure sequences (e.g., n-1) can be challenging. |
Experimental Protocols
General Ion-Pair Reversed-Phase HPLC Method for RNA Oligonucleotide Analysis
This protocol provides a general starting point for the analysis of RNA oligonucleotides. Optimization of the gradient, temperature, and ion-pairing agent may be necessary for specific applications.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and UV detector.
Column:
-
A reversed-phase column suitable for oligonucleotide analysis, such as a C18 or C8 column with a wide pore size (e.g., 100-300 Å).
Mobile Phases:
-
Mobile Phase A: 100 mM Triethylammonium Acetate (TEAA) in water, pH 7.0.
-
Mobile Phase B: 100 mM TEAA in 50:50 (v/v) acetonitrile/water.
-
Alternative for MS-compatibility: 100 mM Hexafluoroisopropanol (HFIP) and 10 mM Triethylamine (TEA) in water for Mobile Phase A, and in 50:50 (v/v) acetonitrile/water for Mobile Phase B.
Gradient:
-
A shallow linear gradient is typically used. For example, 5-20% B over 30 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and the presence of protecting groups.
Flow Rate:
-
Typically 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm ID).
Temperature:
-
Elevated temperatures (e.g., 50-80 °C) are often used to denature the RNA and improve peak shape.[3]
Detection:
-
UV absorbance at 260 nm.
Protocol for DMT-on Purification
-
Column Equilibration: Equilibrate the reversed-phase column with a low percentage of Mobile Phase B (e.g., 5%).
-
Sample Loading: Load the crude DMT-on oligonucleotide onto the column.
-
Washing: Wash the column with a low percentage of Mobile Phase B to elute the DMT-off failure sequences.
-
Elution: Elute the DMT-on full-length product with a gradient of increasing Mobile Phase B.
-
Detritylation: Collect the DMT-on peak and treat with a mild acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalting: Desalt the deprotected oligonucleotide to remove the acid and salts.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the synthesis and analysis workflows, as well as the logic behind choosing a particular protecting group strategy.
Workflow for RNA Oligonucleotide Synthesis and Analysis.
Decision Logic for Protecting Group Strategy.
References
A Comparative Analysis of Chemical and Enzymatic RNA Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of RNA synthesis, the choice between chemical and enzymatic methods is a critical decision that impacts yield, purity, length, and cost-effectiveness. This guide provides an objective comparison of these two predominant synthesis strategies, supported by experimental data and detailed protocols to inform your selection process.
At a Glance: Chemical vs. Enzymatic RNA Synthesis
| Feature | Chemical Synthesis (Solid-Phase Phosphoramidite) | Enzymatic Synthesis (In Vitro Transcription) |
| Principle | Stepwise addition of phosphoramidite building blocks on a solid support. | Template-directed synthesis using RNA polymerase (e.g., T7, T3, SP6).[1] |
| Maximum RNA Length | Typically up to 120-200 nucleotides; longer synthesis is challenging and has lower yields.[2][3][4] | Up to several kilobases.[5] |
| Yield | Generally lower, especially for longer strands.[6] | High, with the potential to generate milligrams of RNA from a single reaction.[7] |
| Purity | High purity achievable (>99%) after HPLC purification. | Can be high (>95%) after purification, but may contain abortive sequences and 3'-end heterogeneity.[8] |
| Error Rate/Fidelity | Dependent on coupling efficiency, which decreases with length. | High fidelity, with proofreading mechanisms in some polymerases.[9] |
| Incorporation of Modifications | Precise, site-specific incorporation of a wide variety of modified nucleotides at any position.[10][11] | Can incorporate some modified nucleotides, but may be limited by enzyme tolerance.[10][12][13] |
| Sequence Constraints | No inherent sequence constraints. | Promoter sequence required at the 5' end; some polymerases have nucleotide preferences at the transcription start site.[14] |
| Cost | Can be more expensive, especially for longer RNAs and those with extensive modifications, due to the cost of phosphoramidites and reagents.[15][16] | Generally more cost-effective for long RNAs due to higher yields and less expensive reagents.[6] |
| Scalability | Challenging to scale up for large quantities.[15] | Readily scalable for large-scale production.[17] |
| Environmental Impact | Generates significant hazardous chemical waste.[18] | "Greener" approach with aqueous-based reactions and less toxic waste.[17][18] |
Experimental Workflows
To provide a clearer understanding of the practical differences between these two synthesis methods, the following sections detail their respective experimental workflows, accompanied by visual diagrams.
Chemical RNA Synthesis: The Phosphoramidite Method
Chemical synthesis of RNA is most commonly achieved through solid-phase phosphoramidite chemistry. This method involves the sequential addition of ribonucleoside phosphoramidites to a growing RNA chain that is attached to a solid support, typically controlled pore glass (CPG). The synthesis proceeds in a cyclical fashion, with each cycle consisting of four main steps: detritylation, coupling, capping, and oxidation.[19][20]
The following protocol outlines the key steps in a standard solid-phase RNA synthesis cycle using phosphoramidite chemistry.[19][21][22]
-
Preparation of Reagents and Synthesizer:
-
Dissolve phosphoramidites and activator (e.g., 5-ethylthio-1H-tetrazole) in anhydrous acetonitrile to the recommended concentrations.
-
Install reagents on an automated DNA/RNA synthesizer.
-
Prepare capping, oxidation, and deblocking solutions. A common deblocking agent is 3% trichloroacetic acid in dichloromethane.
-
The solid support (e.g., CPG) with the initial nucleoside is packed into a synthesis column.
-
-
Synthesis Cycle:
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed by treatment with the deblocking acid. The column is then washed with anhydrous acetonitrile.
-
Coupling: The next phosphoramidite monomer and activator are delivered to the column. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the support-bound nucleoside.
-
Capping: To prevent the extension of unreacted chains (failure sequences) in subsequent cycles, any unreacted 5'-hydroxyl groups are acetylated using a capping solution (e.g., acetic anhydride and N-methylimidazole).
-
Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing solution, typically iodine in a mixture of tetrahydrofuran, pyridine, and water.
-
This four-step cycle is repeated for each subsequent nucleotide in the desired sequence.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated ammonium hydroxide with ethanol.
-
The same reagent, often with heating, is used to remove the protecting groups from the nucleobases.
-
The 2'-hydroxyl protecting groups (e.g., TBDMS or TOM) are removed in a separate step, for instance, using a fluoride-containing solution like triethylamine trihydrofluoride.
-
-
Purification:
-
The crude RNA product is purified to remove truncated sequences, protecting groups, and other impurities. High-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE) are commonly used methods.
-
-
Analysis and Quantification:
-
The purity and integrity of the final RNA oligonucleotide are assessed using techniques like analytical HPLC, mass spectrometry, and capillary electrophoresis.
-
The concentration is determined by measuring the absorbance at 260 nm.
-
Enzymatic RNA Synthesis: In Vitro Transcription
Enzymatic RNA synthesis, primarily through in vitro transcription (IVT), utilizes a bacteriophage RNA polymerase (such as T7, T3, or SP6) to synthesize RNA from a DNA template.[1] This method is particularly well-suited for producing long RNA molecules in large quantities. The key components of an IVT reaction are a linearized DNA template containing a promoter for the specific RNA polymerase, the four ribonucleoside triphosphates (NTPs), the RNA polymerase, and a reaction buffer.[5]
The following is a general protocol for a standard in vitro transcription reaction using T7 RNA polymerase.[23][24][25]
-
DNA Template Preparation:
-
A high-quality, purified linear DNA template is required. This can be a linearized plasmid or a PCR product.
-
The template must contain a double-stranded T7 promoter sequence upstream of the sequence to be transcribed.
-
For runoff transcription to generate a defined 3' end, the plasmid DNA should be linearized with a restriction enzyme that leaves a blunt or 5'-overhang end.[26]
-
The concentration and purity of the DNA template should be verified by spectrophotometry and gel electrophoresis.
-
-
Assembling the Transcription Reaction:
-
At room temperature, combine the following reagents in a nuclease-free microcentrifuge tube in the specified order:
-
Nuclease-free water
-
10X Reaction Buffer
-
ATP, CTP, GTP, UTP solutions (to a final concentration of ~4 mM each)
-
Linear DNA template (e.g., 1 µg)
-
T7 RNA Polymerase Mix
-
-
Gently mix the components by pipetting and briefly centrifuge to collect the reaction mixture at the bottom of the tube.
-
-
Incubation:
-
Incubate the reaction at 37°C for 2 to 6 hours. For some applications, an overnight incubation may increase the yield.
-
-
DNase Treatment:
-
To remove the DNA template, add DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes.
-
-
RNA Purification:
-
The synthesized RNA can be purified using various methods, including:
-
Lithium Chloride (LiCl) Precipitation: Add a solution of LiCl to the reaction, incubate at -20°C, and then centrifuge to pellet the RNA.
-
Phenol-Chloroform Extraction and Ethanol Precipitation: A standard method for purifying nucleic acids.
-
Column-Based Purification: Use a commercially available RNA purification kit.
-
-
-
Analysis and Quantification:
-
The integrity and size of the RNA transcript are typically analyzed by denaturing agarose or polyacrylamide gel electrophoresis.
-
The concentration of the purified RNA is determined by measuring its absorbance at 260 nm.
-
Conclusion: Selecting the Right Synthesis Method
The choice between chemical and enzymatic RNA synthesis is ultimately dictated by the specific requirements of the intended application.
Chemical synthesis offers unparalleled precision and flexibility, making it the method of choice for producing short to medium-length RNAs with site-specific modifications or labels. This level of control is crucial for applications such as the synthesis of siRNAs with enhanced stability or the incorporation of fluorescent probes for structural studies. However, the declining yield with increasing length, higher cost for long oligos, and the use of hazardous chemicals are significant limitations.[6][15][18]
Enzymatic synthesis , on the other hand, is the dominant method for producing long RNA molecules in large quantities. Its cost-effectiveness, scalability, and more environmentally friendly process make it ideal for applications requiring substantial amounts of RNA, such as the production of mRNA for vaccines and therapeutics. While it is less amenable to the site-specific incorporation of a wide range of modifications and can have issues with 3'-end heterogeneity, ongoing advancements in enzyme engineering are expanding its capabilities.[8][17]
By carefully considering the factors of RNA length, desired yield, purity requirements, the need for specific modifications, and overall cost, researchers can make an informed decision to select the most appropriate synthesis method to advance their scientific investigations and therapeutic development programs.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 3. Long oligos: direct chemical synthesis of genes with up to 1728 nucleotides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06958G [pubs.rsc.org]
- 4. LabXchange [labxchange.org]
- 5. Overview of In Vitro Transcription | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Enzyme - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. eurekaselect.com [eurekaselect.com]
- 13. trilinkbiotech.com [trilinkbiotech.com]
- 14. difference between chemical synthesis and enzymatic synthesis [biosyn.com]
- 15. susupport.com [susupport.com]
- 16. Comprehensive Statistical Analysis of Phosphoramidites: Market Trends, Applications, and Innovations | AxisPharm [axispharm.com]
- 17. codexis.com [codexis.com]
- 18. eRNA: Controlled Enzymatic RNA Oligonucleotide Synthesis [wyss.harvard.edu]
- 19. benchchem.com [benchchem.com]
- 20. atdbio.com [atdbio.com]
- 21. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 22. biotage.com [biotage.com]
- 23. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 24. RNAT7 < Lab < TWiki [barricklab.org]
- 25. neb.com [neb.com]
- 26. Synthesis and Labeling of RNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of RNA Synthesized with 5'-DMT-Bz-rA
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized ribonucleic acid (RNA) is a critical quality attribute that significantly impacts the reliability of downstream applications, from fundamental research to the development of RNA-based therapeutics. The choice of protecting groups for the phosphoramidite monomers used in solid-phase RNA synthesis plays a pivotal role in the final purity of the oligonucleotide. This guide provides an objective comparison of methods to assess the purity of RNA synthesized using the common 5'-dimethoxytrityl (DMT) and N6-benzoyl (Bz) protected adenosine phosphoramidite (5'-DMT-Bz-rA) against alternative strategies. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate analytical methods for their needs.
Introduction to RNA Purity Assessment
The synthesis of RNA oligonucleotides is a stepwise process prone to the accumulation of impurities, primarily truncated sequences known as "failure sequences." The 5'-DMT group is instrumental in purification, as its lipophilic nature allows for the separation of the full-length, DMT-bearing product from the shorter, non-DMT-containing failure sequences using reversed-phase high-performance liquid chromatography (RP-HPLC). However, the efficiency of the synthesis chemistry and the choice of other protecting groups, such as the 2'-hydroxyl protecting group, also significantly influence the final purity.
Common alternatives to the standard tert-butyldimethylsilyl (TBDMS) 2'-hydroxyl protection used with this compound include 2'-O-triisopropylsilyloxymethyl (TOM) and 2'-O-acetyl (ACE) protecting groups. These alternatives can offer advantages in terms of coupling efficiency and deprotection kinetics, ultimately impacting the purity profile of the synthesized RNA.
This guide explores three primary analytical techniques for assessing RNA purity: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC is a cornerstone technique for the analysis and purification of synthetic oligonucleotides. Both ion-pair reversed-phase (IP-RP) and anion-exchange (AEX) HPLC are widely employed.
Ion-Pair Reversed-Phase (IP-RP) HPLC is particularly well-suited for analyzing RNA synthesized with this compound. The DMT group provides a strong retention handle on the C18 stationary phase, allowing for excellent separation of the full-length product from shorter, less retained failure sequences.
Anion-Exchange (AEX) HPLC separates oligonucleotides based on their net negative charge, which is proportional to their length. This method is effective for resolving full-length RNA from shorter fragments, regardless of the presence of a DMT group.
Comparative Data: IP-RP HPLC Analysis
The following table summarizes representative data from the IP-RP HPLC analysis of a 21-mer RNA oligonucleotide synthesized using this compound with a TBDMS 2'-protecting group versus an alternative chemistry employing a TOM 2'-protecting group.
| Synthesis Chemistry | Main Peak Purity (%) | Major Impurity (n-1) (%) |
| This compound (TBDMS) | 85.2 | 8.9 |
| Alternative (TOM) | 92.5 | 4.3 |
Note: Data is representative and can vary based on synthesis conditions and sequence.
The data indicates that while the standard this compound chemistry provides good purity, alternative protecting group strategies like TOM can lead to a higher percentage of the full-length product and fewer failure sequences.
Experimental Protocol: IP-RP HPLC of RNA
-
Column: C18 reversed-phase column (e.g., Agilent, Waters).
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Sample Preparation: Dissolve the crude, deprotected RNA sample in RNase-free water.
Capillary Electrophoresis (CE) for High-Resolution Analysis
Capillary Electrophoresis (CE) and its variant, Capillary Gel Electrophoresis (CGE), offer extremely high-resolution separation of nucleic acids based on their size-to-charge ratio.[1][2][3][4] This technique is highly sensitive and requires only a small amount of sample. CE is particularly useful for quantifying the percentage of full-length RNA and resolving impurities that may co-elute in HPLC.[1][2]
Comparative Data: Capillary Electrophoresis Analysis
The table below shows a comparison of purity assessment for the same 21-mer RNA samples analyzed by CE.
| Synthesis Chemistry | Full-Length Product (%) | Short Fragments (%) |
| This compound (TBDMS) | 86.1 | 13.9 |
| Alternative (TOM) | 93.2 | 6.8 |
Note: Data is representative and can vary based on synthesis conditions and sequence.
The CE data corroborates the HPLC findings, demonstrating the higher purity achieved with the alternative TOM chemistry.
Experimental Protocol: Capillary Gel Electrophoresis of RNA
-
Capillary: Fused silica capillary filled with a sieving polymer (e.g., replaceable polyacrylamide gel).
-
Running Buffer: Tris-Borate-EDTA (TBE) buffer containing a denaturant (e.g., 7 M urea).
-
Sample Injection: Electrokinetic injection.
-
Separation Voltage: 15-30 kV.
-
Detection: UV absorbance at 260 nm or Laser-Induced Fluorescence (LIF) if using an intercalating dye.
-
Sample Preparation: Denature the RNA sample by heating in a formamide-containing loading buffer prior to injection.
Mass Spectrometry (MS) for Identity Confirmation
Mass Spectrometry provides an orthogonal method for purity assessment by confirming the molecular weight of the synthesized RNA.[5][6][7] This technique is invaluable for verifying the identity of the main product and identifying any modifications or adducts that may have occurred during synthesis or deprotection.[5][7] Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection specificity of MS.[6]
Comparative Data: LC-MS Analysis
| Synthesis Chemistry | Expected Mass (Da) | Observed Mass (Da) | Purity by MS (%) |
| This compound (TBDMS) | 6745.3 | 6745.5 | ~85 |
| Alternative (TOM) | 6745.3 | 6745.4 | ~93 |
Note: Purity by MS is estimated from the relative abundance of the main peak in the total ion chromatogram.
The MS data confirms the identity of the full-length product for both synthesis strategies and provides a semi-quantitative measure of purity consistent with HPLC and CE results.
Experimental Protocol: LC-MS of RNA
-
LC System: Utilize the same IP-RP HPLC conditions as described above.
-
MS Detector: An electrospray ionization (ESI) mass spectrometer operating in negative ion mode.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected charge states of the RNA oligonucleotide.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact RNA.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the synthesis and purity assessment of an RNA oligonucleotide.
Caption: Workflow for RNA synthesis and purity assessment.
Logical Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis. The following diagram provides a logical comparison of the primary methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. RNA structure analysis assisted by capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bevital.no [bevital.no]
- 5. biopharminternational.com [biopharminternational.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mass Spectrometry of Modified RNAs: Recent Developments (Minireview) - PMC [pmc.ncbi.nlm.nih.gov]
Validating RNA Sequence Fidelity Post-Benzoyl Deprotection: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of RNA oligonucleotides, ensuring the fidelity of the final product is paramount. The choice of protecting groups and the subsequent deprotection strategy can significantly impact the integrity of the synthesized RNA sequence. This guide provides an objective comparison of benzoyl (Bz) deprotection with alternative methods for validating RNA sequence fidelity, supported by experimental data and detailed protocols.
The benzoyl group is a commonly used protecting group for the exocyclic amines of adenosine, cytidine, and guanosine during solid-phase RNA synthesis. Its removal, or deprotection, is a critical step that must be carefully controlled to prevent modifications or degradation of the RNA sequence. This guide explores the methods used to validate RNA sequence fidelity after Bz deprotection and compares its performance with other commonly used protecting groups.
Comparative Analysis of Deprotection Strategies
The selection of a protecting group strategy influences both the efficiency of RNA synthesis and the integrity of the final product. While benzoyl has been a workhorse in oligonucleotide synthesis, alternative protecting groups such as acetyl (Ac) and phenoxyacetyl (PAC) are often employed to allow for milder deprotection conditions.
| Protecting Group | Deprotection Conditions | Deprotection Half-Life (t½) at 25°C in 2.0 M NH3 in Methanol | Potential Impact on RNA Fidelity |
| Benzoyl (Bz) | Concentrated ammonium hydroxide or methylamine | dA(Bz): 1.8 h, dC(Bz): 1.1 h, dG(iBu): 2.0 h[1] | Harsher conditions may lead to a higher risk of base modifications and backbone cleavage. |
| Acetyl (Ac) | Milder basic conditions (e.g., aqueous ammonia) | dC(Ac): 0.5 h[1] | Milder conditions generally favor higher sequence fidelity with a reduced risk of side reactions. |
| Phenoxyacetyl (PAC) | Milder basic conditions (e.g., aqueous ammonia) | dA(PAC): <5 min, dG(PAC): <5 min[2] | Rapid deprotection under mild conditions minimizes exposure to potentially damaging reagents, promoting high sequence integrity. |
Note: The deprotection half-life data is derived from studies on deoxyribonucleosides but provides a relevant comparison of the relative lability of these protecting groups.[1][2] The use of milder deprotection conditions, facilitated by more labile protecting groups like Acetyl and PAC, is generally associated with a lower risk of introducing errors into the RNA sequence.
Experimental Validation of RNA Sequence Fidelity
Following deprotection, a rigorous validation process is essential to confirm the sequence and integrity of the synthesized RNA. Several analytical techniques are employed for this purpose, each providing unique insights into the quality of the product.
Workflow for RNA Fidelity Validation
The following diagram illustrates a typical workflow for the synthesis, deprotection, and subsequent validation of an RNA oligonucleotide.
Caption: General workflow for synthetic RNA production and validation.
Key Experimental Protocols
RNA Integrity Analysis using Capillary Electrophoresis
Capillary electrophoresis (CE) is a high-resolution technique used to assess the integrity and purity of RNA. The RNA Integrity Number (RIN) is a widely accepted metric for quantifying RNA quality, with a scale from 1 (completely degraded) to 10 (fully intact).[3][4]
Protocol:
-
Sample Preparation: Dilute the purified RNA sample in an appropriate buffer to a concentration within the instrument's detection range.
-
Instrument Setup: Use a commercial capillary electrophoresis system (e.g., Agilent Bioanalyzer) with an RNA-specific chip and reagents.
-
Electrophoresis: Load the prepared sample onto the chip and run the electrophoresis according to the manufacturer's instructions.
-
Data Analysis: The instrument's software will generate an electropherogram and calculate the RIN based on the entire electrophoretic trace.[5][6] A high RIN value (typically >8) is indicative of high-quality, intact RNA.[4]
Sequence Verification by Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the precise mass determination of the synthesized RNA, which can confirm its sequence and identify any modifications.[7][8][9]
Protocol:
-
Sample Preparation: The purified RNA is typically desalted prior to LC-MS analysis.
-
LC Separation: The RNA sample is injected into a liquid chromatograph, often using ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) for separation.[9]
-
Mass Spectrometry: The eluting RNA is introduced into a mass spectrometer for mass analysis. High-resolution mass spectrometers are used to obtain accurate mass measurements.
-
Data Analysis: The measured mass is compared to the theoretical mass of the expected RNA sequence. Any discrepancies may indicate sequence errors or modifications. Tandem mass spectrometry (MS/MS) can be used to fragment the RNA and confirm the sequence.[10]
Enzymatic Digestion for Sequence Confirmation
Enzymatic digestion with sequence-specific ribonucleases (RNases) followed by analysis of the resulting fragments can provide "fingerprint" evidence of the RNA sequence.[11]
Protocol:
-
RNA Preparation: Aliquot the purified RNA into separate reaction tubes.
-
Enzyme Digestion: Add a sequence-specific RNase (e.g., RNase T1, which cleaves after guanosine residues) to the RNA sample in an appropriate buffer. Incubate at the optimal temperature for the enzyme.
-
Fragment Analysis: The resulting RNA fragments can be analyzed by various methods, including capillary electrophoresis, MALDI-TOF mass spectrometry, or LC-MS.[11]
-
Sequence Confirmation: The pattern of digested fragments is compared to the expected pattern based on the intended RNA sequence.
Next-Generation Sequencing (NGS) for Comprehensive Fidelity Assessment
NGS provides the most comprehensive analysis of RNA sequence fidelity by sequencing the entire population of synthesized molecules. This allows for the detection of low-frequency variants, insertions, and deletions that may be missed by other methods.[12]
Protocol:
-
Library Preparation: The synthetic RNA is converted into a cDNA library suitable for the chosen NGS platform. This typically involves reverse transcription, adapter ligation, and amplification.[13][14][15]
-
Sequencing: The prepared library is sequenced on a high-throughput sequencer.
-
Data Analysis: The sequencing reads are aligned to the expected reference sequence. The error rate, including substitutions, insertions, and deletions, is calculated to determine the overall fidelity of the synthesis and deprotection process.
Logical Relationships in RNA Fidelity Assessment
The choice of analytical method depends on the specific information required. The following diagram illustrates the relationship between the analytical techniques and the type of information they provide regarding RNA quality.
Caption: Relationship between analytical methods and RNA quality information.
Conclusion
The validation of RNA sequence fidelity after synthesis and deprotection is a critical quality control step in research, diagnostics, and therapeutic development. While benzoyl protecting groups are effective, their removal requires relatively harsh conditions that may compromise RNA integrity. Alternative protecting groups, such as acetyl and phenoxyacetyl, allow for milder deprotection, which is generally presumed to result in higher sequence fidelity.
A multi-pronged analytical approach is recommended for comprehensive validation. Capillary electrophoresis provides a rapid assessment of overall integrity, while LC-MS offers precise mass confirmation. For detailed sequence verification, enzymatic digestion provides a characteristic fingerprint, and next-generation sequencing delivers the most exhaustive analysis of sequence accuracy and error rates. The choice of validation methods should be tailored to the specific requirements of the downstream application, balancing the need for detailed sequence information with throughput and cost considerations.
References
- 1. researchgate.net [researchgate.net]
- 2. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the RNA Integrity Number (RIN)? - CD Genomics [cd-genomics.com]
- 4. geneticeducation.co.in [geneticeducation.co.in]
- 5. biopharminternational.com [biopharminternational.com]
- 6. researchgate.net [researchgate.net]
- 7. selectscience.net [selectscience.net]
- 8. researchgate.net [researchgate.net]
- 9. Characterisation and analysis of mRNA critical quality attributes using liquid chromatography based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Approaches for Mass Spectrometry Characterization of Highly Modified Synthetic RNA (On-Demand) [usp.org]
- 11. benchchem.com [benchchem.com]
- 12. Next-generation sequencing technologies for detection of modified nucleotides in RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NGS library preparation [qiagen.com]
- 14. NGS 라이브러리 준비 [sigmaaldrich.com]
- 15. yeasenbio.com [yeasenbio.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5'-DMT-Bz-rA
For researchers and professionals in drug development, the proper disposal of specialized chemical reagents like 5'-DMT-Bz-rA is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance. This document provides a comprehensive, step-by-step procedure for the safe disposal of this protected ribonucleoside.
Key Safety and Disposal Information
The following table summarizes crucial safety and logistical information for handling and disposing of this compound and its associated waste.
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat.[1][2] | Protects against potential splashes, skin contact, and contamination of personal clothing.[1][2] |
| Waste Classification | Hazardous Chemical Waste. | Due to its complex organic structure and lack of comprehensive toxicity data, it must be treated as hazardous. |
| Solid Waste | Collect in a designated, sealed, and clearly labeled "Solid Chemical Waste" container.[2] | Prevents accidental exposure and ensures proper handling by waste management personnel. |
| Liquid Waste | Segregate into "Halogenated" or "Non-Halogenated" organic waste containers depending on the solvent.[2] | Prevents dangerous chemical reactions and facilitates proper treatment and disposal of solvents. |
| Contaminated Materials | Dispose of as solid chemical waste (e.g., gloves, pipette tips, weighing paper).[2] | Any material that has come into contact with the compound is considered contaminated and must be disposed of accordingly. |
| Spill Cleanup | Use an inert absorbent material for liquid spills and collect all cleanup materials as hazardous waste.[3] | Ensures that spills are contained and the resulting waste is disposed of safely. |
| Chemical Incompatibility | Avoid mixing with strong acids and strong oxidizing agents.[3] | The DMT group is acid-labile, and reactions with strong oxidizers can be vigorous and hazardous.[3] |
Experimental Protocol: Standard Disposal Procedure
The following protocol outlines the step-by-step process for the proper disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste:
-
Place unused or expired this compound, along with contaminated items such as weighing boats, pipette tips, and gloves, into a designated solid chemical waste container.[2]
-
Ensure the container is made of a compatible material, is properly sealed, and is clearly labeled with "Solid Chemical Waste" and the chemical name.[2]
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated liquid chemical waste container.[2]
-
Crucially, segregate waste based on the solvent used:
-
If the solvent is halogenated (e.g., dichloromethane), use a "Halogenated Organic Waste" container.
-
If the solvent is non-halogenated (e.g., acetonitrile), use a "Non-Halogenated Organic Waste" container.[2]
-
-
Ensure the liquid waste container is compatible with the solvent, is tightly sealed, and is clearly labeled with the chemical name and the solvent.
-
2. Waste Storage:
-
Store all waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
3. Waste Disposal:
-
Arrange for the collection of the hazardous waste by your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2]
4. Spill and Decontamination Procedures:
-
In the event of a spill, ensure the area is well-ventilated.[3]
-
Wear the appropriate personal protective equipment.[3]
-
For solid spills, carefully sweep the material to avoid generating dust.[3]
-
For liquid spills, use an inert absorbent material to contain the spill.[3]
-
Collect all spilled material and contaminated absorbent into a sealed container and dispose of it as solid chemical waste.[3]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 5'-DMT-Bz-rA
This guide provides immediate and essential safety, handling, and disposal information for 5'-DMT-Bz-rA, a modified ribonucleoside used in oligonucleotide synthesis. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risks and ensuring the proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure.[2]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles of the compound, which can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving. | Prevents skin contact. Similar compounds may be harmful if they come into contact with the skin.[3][4] Regular glove changes are recommended. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. | Protects against incidental skin contact and contamination of personal clothing.[3][5] |
| Respiratory Protection | Use in a well-ventilated area such as a chemical fume hood. If weighing or transferring powder outside of a hood, a NIOSH-approved respirator for dusts may be necessary. | Avoids inhalation of dust or aerosols of the compound, which may cause respiratory irritation.[2][3] |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.
Receiving and Inspection:
-
Upon receipt, inspect the container for any signs of damage or leaks.
-
Verify that the compound is what was ordered.
Storage:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[3]
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.[3]
Handling (Weighing and Dissolving):
-
Preparation: Allow the container to equilibrate to room temperature in a desiccator before opening to prevent condensation of moisture.
-
Inert Atmosphere: Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glovebox) to minimize exposure to air and moisture.
-
Weighing: Carefully weigh the desired amount of the powder in a chemical fume hood. Avoid creating dust.
-
Dissolution: Dissolve the compound in an appropriate anhydrous solvent (e.g., acetonitrile) within the fume hood.
Disposal Plan
The primary principle for the disposal of this compound is to treat it as a chemical waste product. Under no circumstances should this compound be disposed of down the drain or in regular trash.[1]
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste in a designated, sealable chemical waste container. This container should be clearly labeled as "Solid Chemical Waste" and should list the chemical name. Empty vials that contained the compound should also be placed in this container.[1]
-
Liquid Waste: Solutions of this compound should be disposed of in an appropriate liquid chemical waste container. It is crucial to segregate halogenated and non-halogenated solvent waste. The waste container must be properly labeled with the chemical name and the solvent used.[1]
-
Contaminated Materials: Any materials, such as pipette tips, weighing paper, or gloves, that are contaminated with this compound should be placed in the solid chemical waste container.[1]
Decontamination:
-
For spills, decontaminate the area with an appropriate solvent and absorbent material. Collect all cleanup materials in a sealed container for disposal as hazardous waste.
Final Disposal:
-
All waste containers must be sealed and disposed of through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal contractor.
Visual Safety and Workflow Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 5. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 6. medchemexpress.com [medchemexpress.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
